molecular formula C26H44O9 B11928900 Benzyl-PEG7-t-butyl ester

Benzyl-PEG7-t-butyl ester

货号: B11928900
分子量: 500.6 g/mol
InChI 键: NDSSJZOYKWVWJO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzyl-PEG7-t-butyl ester is a useful research compound. Its molecular formula is C26H44O9 and its molecular weight is 500.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C26H44O9

分子量

500.6 g/mol

IUPAC 名称

tert-butyl 3-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C26H44O9/c1-26(2,3)35-25(27)9-10-28-11-12-29-13-14-30-15-16-31-17-18-32-19-20-33-21-22-34-23-24-7-5-4-6-8-24/h4-8H,9-23H2,1-3H3

InChI 键

NDSSJZOYKWVWJO-UHFFFAOYSA-N

规范 SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCC1=CC=CC=C1

产品来源

United States

Foundational & Exploratory

In-Depth Technical Guide: Chemical Properties and Applications of Benzyl-PEG7-t-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl-PEG7-t-butyl ester is a bifunctional, monodisperse polyethylene (B3416737) glycol (PEG) linker critical in the field of targeted protein degradation. It is primarily utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel class of therapeutic agents. PROTACs are heterobifunctional molecules designed to recruit a specific target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The structure of this compound incorporates three key chemical features:

  • A benzyl ether group , which can serve as a stable chemical handle or as part of the ligand that binds to the target protein of interest (POI).

  • A hydrophilic seven-unit PEG chain , which enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule. The length of the PEG linker is a critical parameter for optimizing the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.

  • A t-butyl ester group , which serves as a protecting group for a terminal carboxylic acid. This feature is essential for a directed, stepwise synthesis of the PROTAC, allowing for the selective deprotection and subsequent coupling to a desired ligand.

This guide provides a comprehensive overview of the chemical properties, experimental protocols, and core applications of this compound in drug discovery and development.

Core Chemical and Physical Properties

The quantitative properties of this compound are summarized below. Specific experimental values for physical constants such as density, boiling point, and melting point are not widely reported in public literature, which is common for specialized chemical linkers.

PropertyValueReference
Molecular Formula C₂₆H₄₄O₉[1]
Molecular Weight 500.62 g/mol [1]
Appearance Data not available (typically a viscous oil or waxy solid)
Solubility Soluble in common organic solvents such as DMSO, DMF, and Dichloromethane.
Storage Conditions Store as powder at -20°C for up to 2 years. In DMSO, store at 4°C for 2 weeks or -80°C for 6 months.[1]

Role in PROTAC Design and Function

This compound is a key building block in the modular synthesis of PROTACs.[1][2] The linker component of a PROTAC is not merely a spacer but plays a crucial role in the overall efficacy of the molecule by influencing solubility, cell permeability, and the geometric orientation of the two ligands.[3]

The PEG7 chain improves the aqueous solubility of the often hydrophobic PROTAC molecule, which is a common challenge in drug development.[4][5] The t-butyl ester functionality allows for a controlled synthetic strategy. The ester is stable under many reaction conditions but can be selectively cleaved to reveal a carboxylic acid, which is then activated for coupling with an amine-containing ligand (typically the E3 ligase ligand, such as derivatives of thalidomide, lenalidomide, or pomalidomide).

PROTAC_Mechanism cluster_PROTAC PROTAC Molecule cluster_Cell Cellular Environment POI_Ligand Target Protein Ligand Linker This compound (as Linker Core) POI_Ligand->Linker POI Target Protein (Disease Causing) POI_Ligand->POI Binds E3_Ligand E3 Ligase Ligand Linker->E3_Ligand E3_Ligase E3 Ubiquitin Ligase E3_Ligand->E3_Ligase Binds Proteasome Proteasome POI->Proteasome Enters for Degradation Ub Ubiquitin E3_Ligase->Ub Recruits Ub->POI Transfers to

PROTAC-mediated Protein Degradation Pathway.

Experimental Protocols

The following section details the primary experimental procedures involving this compound in the synthesis of a PROTAC. The process is typically a two-step sequence: deprotection of the t-butyl ester followed by amide coupling.

Step 1: Deprotection of the t-butyl Ester

This protocol describes the removal of the t-butyl protecting group to yield the free carboxylic acid, which is necessary for the subsequent coupling reaction.

Reagents and Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Nitrogen or Argon atmosphere

  • Standard glassware for organic synthesis

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add TFA to the solution. A typical concentration is 20-50% TFA in DCM (v/v).

  • Allow the reaction mixture to slowly warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. Co-evaporation with a solvent like toluene (B28343) can be used to ensure complete removal of residual TFA.

  • The resulting product, Benzyl-PEG7-Acid, is typically used in the next step without further purification.

Step 2: Amide Coupling to an Amine-Containing Ligand

This protocol describes the coupling of the deprotected Benzyl-PEG7-Acid with an amine-functionalized ligand (e.g., an E3 ligase ligand like 4-aminothalidomide).

Reagents and Materials:

  • Benzyl-PEG7-Acid (from Step 1) (1.0 eq)

  • Amine-functionalized ligand (e.g., Ligand-NH₂) (1.1 eq)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Dimethylformamide (DMF), anhydrous

  • Nitrogen or Argon atmosphere

  • Standard glassware for organic synthesis

  • Purification supplies (e.g., Preparative HPLC)

Procedure:

  • Dissolve the Benzyl-PEG7-Acid in anhydrous DMF under a nitrogen atmosphere.

  • To this solution, add HATU and DIPEA. Stir the mixture for 15-20 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the Amine-functionalized ligand (Ligand-NH₂) to the reaction mixture.

  • Stir the reaction at room temperature overnight (12-18 hours).

  • Monitor the reaction progress by LC-MS.

  • Upon completion, the reaction mixture can be diluted with a solvent like ethyl acetate (B1210297) and washed sequentially with aqueous solutions (e.g., 5% LiCl, saturated NaHCO₃, and brine) to remove DMF and excess reagents.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the final conjugate.

Experimental_Workflow start Start: This compound deprotection Step 1: Deprotection - Reagents: TFA, DCM - Conditions: 0°C to RT, 1-4h start->deprotection intermediate Intermediate: Benzyl-PEG7-Acid deprotection->intermediate activation Carboxylic Acid Activation - Reagents: HATU, DIPEA, DMF - Conditions: RT, 20 min intermediate->activation coupling Step 2: Amide Coupling - Add Amine-Ligand (E3 or POI) - Conditions: RT, 12-18h activation->coupling workup Workup & Purification - Extraction - Preparative HPLC coupling->workup final_product Final PROTAC Conjugate workup->final_product

General synthetic workflow using the linker.

Conclusion

This compound is a highly valuable and versatile chemical tool for researchers in drug discovery, particularly for those developing PROTACs. Its well-defined structure provides a balance of hydrophilicity for improved solubility and a chemically orthogonal protecting group strategy that facilitates controlled, modular synthesis. The precise length of the seven-unit PEG chain offers a favorable distance for inducing the formation of a productive ternary complex in many biological systems. A thorough understanding of its properties and reaction protocols is essential for its effective implementation in the rational design and synthesis of next-generation targeted therapeutics.

References

Benzyl-PEG7-t-butyl ester molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential information on Benzyl-PEG7-t-butyl ester, a bifunctional molecule increasingly utilized in targeted protein degradation and other areas of drug development. Its unique structure, incorporating a benzyl (B1604629) group, a polyethylene (B3416737) glycol (PEG) spacer, and a t-butyl ester, makes it a valuable building block in the synthesis of complex therapeutic agents.

Core Molecular Data

The fundamental physicochemical properties of this compound are summarized below. These values are critical for experimental design, reaction stoichiometry, and analytical characterization.

PropertyValueSource
Molecular Weight 500.62 g/mol [1]
Molecular Formula C₂₆H₄₄O₉[1]

Role in PROTAC Synthesis

This compound is frequently employed as a PEG-based linker in the construction of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1] The PEG7 linker component of this compound serves to connect the ligand that binds the target protein with the ligand that engages the E3 ligase, providing the necessary spatial orientation for the ternary complex formation.

The diagram below illustrates a generalized workflow for the synthesis of a PROTAC molecule utilizing a PEG linker like this compound. This process typically involves sequential coupling reactions to attach the respective ligands to the linker.

PROTAC_Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product L1 Target Protein Ligand Step1 Step 1: Coupling (e.g., Amide bond formation) L1->Step1 Linker This compound Linker->Step1 L2 E3 Ligase Ligand Step3 Step 3: Coupling (e.g., Amide bond formation) L2->Step3 Step2 Step 2: Deprotection (e.g., TFA cleavage of t-butyl ester) Step1->Step2 Intermediate 1 Step2->Step3 Intermediate 2 PROTAC Final PROTAC Molecule Step3->PROTAC Purification

Caption: Conceptual workflow for PROTAC synthesis using a bifunctional linker.

Experimental Methodologies

General Protocol for Benzyl Ether Formation: The synthesis of benzyl ethers can be achieved under neutral conditions. For instance, a common method involves the reaction of an alcohol with 2-benzyloxy-1-methylpyridinium triflate, which acts as a benzyl group donor. An alternative in situ protocol involves mixing the alcohol substrate with 2-benzyloxypyridine and magnesium oxide, followed by the addition of methyl triflate and heating.

General Protocol for t-Butyl Ester Formation: The introduction of a t-butyl ester is often accomplished through acid-catalyzed esterification. This can involve the reaction of a carboxylic acid with isobutene in the presence of a strong acid catalyst like sulfuric acid or with tert-butyl acetate (B1210297) and a catalyst such as perchloric acid.

It is important to note that these are generalized procedures and would require significant optimization for the specific synthesis of this compound. Researchers should consult specialized chemical synthesis literature for detailed protocols relevant to their specific starting materials and desired product.

References

Navigating the Solution: A Technical Guide to Benzyl-PEG7-t-butyl Ester Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers an in-depth analysis of the solubility characteristics of Benzyl-PEG7-t-butyl ester, a hetero-bifunctional PROTAC linker crucial in targeted protein degradation and drug discovery. Aimed at researchers, scientists, and drug development professionals, this document provides a comprehensive overview of its solubility in common organic solvents, detailed experimental protocols for solubility determination, and a logical workflow to guide laboratory practices.

Introduction to this compound

This compound is a valuable chemical tool characterized by a polyethylene (B3416737) glycol (PEG) spacer of seven units, flanked by a benzyl (B1604629) ether at one end and a t-butyl ester at the other. This structure imparts a unique combination of hydrophilicity from the PEG chain and lipophilicity from the benzyl and t-butyl groups. Understanding its solubility is paramount for its effective use in synthesis, purification, and the formulation of PROTACs and other drug conjugates.

Physicochemical Properties

PropertyValue
Molecular FormulaC₂₆H₄₄O₉
Molecular Weight500.62 g/mol
AppearanceWhite to off-white solid or viscous liquid
StorageStore at -20°C for long-term stability

Solubility Profile in Organic Solvents

Precise quantitative solubility data for this compound is not extensively documented in peer-reviewed literature. However, based on its chemical structure and the known solubility of its constituent parts—polyethylene glycol, benzyl esters, and t-butyl esters—an inferred solubility profile has been constructed. One specific data point indicates a solubility of 10 mM in Dimethyl Sulfoxide (DMSO).

General principles suggest that the PEG component enhances solubility in polar organic solvents, while the benzyl and t-butyl groups increase solubility in less polar environments. Polyethylene glycol and its derivatives are generally soluble in a range of organic solvents including chloroform (B151607), methylene (B1212753) chloride, and dimethylformamide (DMF).[1][2] They exhibit lower solubility in alcohols and toluene (B28343) and are typically insoluble in ether.[1] The addition of hydrophobic end groups, such as the benzyl and t-butyl ester moieties, is expected to decrease aqueous solubility while potentially enhancing solubility in moderately polar and some non-polar organic solvents.

The following table summarizes the expected qualitative and, where available, quantitative solubility of this compound at ambient temperature (approximately 20-25°C).

Solvent ClassSolventPredicted SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)Soluble (10 mM)The polar aprotic nature of DMSO effectively solvates the polar PEG chain and can accommodate the non-polar end groups.
Dimethylformamide (DMF)Very SolubleSimilar to DMSO, DMF is a strong polar aprotic solvent capable of dissolving a wide range of organic molecules, including PEGylated compounds.[1][2]
Acetonitrile (ACN)SolubleAcetonitrile's polarity is suitable for dissolving the PEG portion of the molecule.
Tetrahydrofuran (THF)SolubleAs a less polar ether, THF is expected to be a good solvent due to its ability to solvate both the PEG chain and the hydrophobic benzyl and t-butyl groups.
Halogenated Dichloromethane (DCM)Very SolubleDCM is an excellent solvent for a broad spectrum of organic compounds and is known to dissolve PEG derivatives.[1][2]
Chloroform (CHCl₃)Very SolubleSimilar to DCM, chloroform is a versatile solvent for moderately polar and non-polar compounds.[1]
Aromatic TolueneModerately SolubleThe aromatic ring of toluene can engage in π-π stacking with the benzyl group, promoting solubility. However, the polar PEG chain may limit overall solubility. Heating may improve solubility.[1]
Alcohols Methanol (B129727) (MeOH)Moderately SolubleThe polarity of methanol allows for hydrogen bonding with the PEG chain, but the hydrophobic end groups may reduce overall solubility compared to more polar aprotic solvents.
Ethanol (EtOH)SolubleEthanol's slightly lower polarity compared to methanol may provide a better balance for solvating both the polar and non-polar regions of the molecule.[2]
Isopropanol (IPA)Moderately SolubleAs the alkyl chain length increases, the ability to solvate the polar PEG chain decreases, likely leading to reduced solubility. Heating may be required.[1]
Ethers Diethyl EtherSparingly Soluble to InsolubleThe non-polar nature of diethyl ether is generally not conducive to dissolving the polar PEG chain.[1]
Non-polar Alkanes HexaneInsolubleThe high polarity of the PEG chain makes it incompatible with non-polar alkane solvents.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

To obtain precise quantitative solubility data for this compound, the shake-flask method is a reliable and widely accepted technique. This protocol provides a general framework for its implementation.

4.1. Materials

  • This compound

  • Selected organic solvents (analytical grade or higher)

  • Vials with screw caps

  • Thermostatic shaker or orbital shaker

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or another quantitative analytical technique.

  • Volumetric flasks and pipettes

4.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. An excess of solid should be visibly present to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C).

    • Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to permit the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Filter the collected supernatant through a syringe filter to remove any undissolved microparticles.

  • Quantitative Analysis:

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted samples using a calibrated HPLC or other appropriate quantitative method to determine the concentration of this compound.

  • Calculation:

    • Calculate the solubility of the compound in each solvent based on the measured concentration and the dilution factor. Express the solubility in desired units (e.g., mg/mL, mol/L, or mM).

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

G Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Start add_solute Add excess this compound to solvent start->add_solute seal_vial Seal vial add_solute->seal_vial shake Agitate at constant temperature (24-48h) seal_vial->shake settle Allow excess solid to settle shake->settle collect_supernatant Collect supernatant settle->collect_supernatant filter_sample Filter through 0.22 µm filter collect_supernatant->filter_sample dilute_sample Dilute sample filter_sample->dilute_sample analyze Quantitative analysis (e.g., HPLC) dilute_sample->analyze calculate Calculate solubility analyze->calculate end End calculate->end

Caption: A flowchart outlining the key steps of the shake-flask method for determining compound solubility.

Conclusion

While specific, experimentally-derived quantitative solubility data for this compound remains limited, a strong inferred solubility profile can be established based on its structural components. It is anticipated to be highly soluble in polar aprotic and halogenated solvents, with moderate to good solubility in alcohols and aromatic solvents, and poor solubility in non-polar alkanes and diethyl ether. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust methodology. This technical guide serves as a valuable resource for researchers, facilitating the effective handling and application of this compound in the advancement of drug discovery and development.

References

In-Depth Technical Guide: Benzyl-PEG7-t-butyl ester for PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benzyl-PEG7-t-butyl ester, a heterobifunctional linker integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are an emerging therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation and stability of the ternary complex (comprising the target protein, the PROTAC, and an E3 ubiquitin ligase), as well as the overall physicochemical properties of the molecule.

Core Concepts: The Role of this compound in PROTACs

PROTACs are comprised of three key components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. This compound serves as such a linker, offering a polyethylene (B3416737) glycol (PEG) chain of seven units. The PEG component enhances the aqueous solubility and can improve the pharmacokinetic profile of the resulting PROTAC.[1][2] The terminal benzyl (B1604629) and t-butyl ester groups provide orthogonal handles for the sequential attachment of the two ligands.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C26H44O9[4]
Molecular Weight 500.62 g/mol [4]
Appearance Powder[4]
Storage Conditions -20°C (long-term, powder)[4]

Commercial Suppliers

A number of chemical suppliers offer this compound for research and development purposes.

SupplierProduct Number/Reference
DC ChemicalsDC44108
MedChemExpressHY-W015984
TargetMolT207893
MCE (MedChemExpress)HY-W015984
CymitQuimicaTM-T207893

Experimental Protocol: Synthesis of a PROTAC using this compound

The following is a generalized protocol for the incorporation of this compound into a PROTAC molecule. The specific reaction conditions may require optimization based on the nature of the target protein ligand and the E3 ligase ligand.

Step 1: Deprotection of the t-butyl ester

The t-butyl ester group is typically removed under acidic conditions to reveal a carboxylic acid.

  • Dissolve this compound in a suitable organic solvent (e.g., dichloromethane).

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA).

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent and excess acid under reduced pressure to yield the Benzyl-PEG7-acid.

Step 2: Amide Coupling with the E3 Ligase Ligand

The newly formed carboxylic acid can be coupled to an amine-containing E3 ligase ligand using standard peptide coupling reagents.

  • Dissolve the Benzyl-PEG7-acid and the E3 ligase ligand in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Add a coupling agent (e.g., HATU, HBTU) and a non-nucleophilic base (e.g., DIPEA).

  • Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

  • Upon completion, quench the reaction and purify the product by flash chromatography or preparative HPLC.

Step 3: Deprotection of the Benzyl Group

The benzyl protecting group can be removed by hydrogenolysis to yield a free alcohol.

  • Dissolve the product from Step 2 in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Add a palladium catalyst, such as Pd/C (10 mol%).

  • Purge the reaction vessel with hydrogen gas and stir under a hydrogen atmosphere (typically at balloon pressure) for 2-8 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter off the catalyst and concentrate the filtrate to obtain the debenzylated intermediate.

Step 4: Functionalization and Coupling with the Target Protein Ligand

The exposed hydroxyl group can be functionalized (e.g., converted to a leaving group like a tosylate or mesylate) or directly used in a coupling reaction (e.g., etherification) with the target protein ligand to complete the PROTAC synthesis.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the fundamental structure of a PROTAC and a generalized experimental workflow for its synthesis.

PROTAC_Structure cluster_PROTAC PROTAC Molecule Target Protein Ligand Target Protein Ligand Linker This compound Target Protein Ligand->Linker E3 Ligase Ligand E3 Ligase Ligand Linker->E3 Ligase Ligand PROTAC_Synthesis_Workflow A This compound B Deprotection of t-butyl ester (e.g., TFA) A->B C Benzyl-PEG7-acid B->C D Amide coupling with E3 Ligase Ligand C->D E Benzyl-PEG7-E3 Ligase Conjugate D->E F Deprotection of Benzyl group (e.g., H2, Pd/C) E->F G HO-PEG7-E3 Ligase Conjugate F->G H Coupling with Target Protein Ligand G->H I Final PROTAC Molecule H->I

References

The Strategic Application of Benzyl-PEG7-t-butyl Ester in Proteolysis Targeting Chimeras (PROTACs): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized therapeutic strategies by enabling the targeted degradation of disease-causing proteins. Central to the design and efficacy of these heterobifunctional molecules is the chemical linker that connects the target-binding warhead to the E3 ligase-recruiting ligand. Benzyl-PEG7-t-butyl ester has emerged as a valuable building block in the synthesis of PROTACs, offering a polyethylene (B3416737) glycol (PEG) linker with defined length and beneficial physicochemical properties. This technical guide provides an in-depth exploration of the role and application of this compound in research, with a focus on its incorporation into PROTACs. We will delve into the core principles of PROTAC design, the specific advantages conferred by the PEG7 linker, detailed experimental protocols for PROTAC synthesis and evaluation, and quantitative data from representative studies.

Introduction to this compound

This compound is a chemical entity featuring a seven-unit polyethylene glycol (PEG) chain flanked by a benzyl (B1604629) ether and a t-butyl ester. This structure provides two key functionalities for its use as a PROTAC linker. The benzyl group can be deprotected to reveal a hydroxyl group, which can then be further functionalized for conjugation to either the target protein ligand or the E3 ligase ligand. The t-butyl ester serves as a protecting group for a carboxylic acid, which upon deprotection, provides a reactive handle for amide bond formation, a common strategy in PROTAC synthesis. The PEG7 chain itself imparts specific and desirable characteristics to the resulting PROTAC molecule.

The Role of the PEG7 Linker in PROTAC Design

The linker is a critical determinant of a PROTAC's biological activity, influencing its solubility, cell permeability, and ability to induce a stable and productive ternary complex between the target protein and the E3 ligase.[1] PEG linkers, such as the one derived from this compound, are widely employed due to their unique properties.[2]

  • Enhanced Solubility: The hydrophilic nature of the PEG chain can significantly improve the aqueous solubility of often lipophilic PROTAC molecules, which is crucial for their formulation and bioavailability.[2][3]

  • Modulation of Cell Permeability: While increased hydrophilicity can sometimes impede passive diffusion across cell membranes, the flexibility of PEG linkers can allow the PROTAC to adopt conformations that shield its polar surface area, facilitating cellular uptake.[4]

  • Optimal Ternary Complex Formation: The length and flexibility of the linker are paramount for the successful formation of the ternary complex (Target Protein-PROTAC-E3 Ligase).[5] A linker that is too short may cause steric hindrance, while one that is too long might not effectively bring the two proteins into proximity for ubiquitination. The defined length of the PEG7 linker allows for systematic optimization of this critical parameter.

  • Improved Physicochemical Properties: The incorporation of a PEG linker can favorably modulate key drug-like properties such as the topological polar surface area (TPSA) and lipophilicity (logP).[4]

Quantitative Data on PROTACs with PEG Linkers

The following tables summarize representative quantitative data for PROTACs incorporating PEG linkers of varying lengths, illustrating the impact of the linker on degradation efficiency. While specific data for a PROTAC synthesized with this compound is not publicly available, the presented data for PROTACs targeting BRD4 and BCR-ABL with similar PEG linkers provide valuable insights into the expected performance.

Table 1: Degradation Efficiency of BRD4-Targeting PROTACs with Varying Linker Lengths

PROTACLinker CompositionDC50 (nM)Dmax (%)Cell LineReference
B23 2 PEG units>10~60MV4-11
B24 2 PEG units0.75 ± 0.16>95MV4-11
B25 3 PEG units>10~55MV4-11

DC50: Half-maximal degradation concentration; Dmax: Maximum degradation.

Table 2: Biological Activity of BCR-ABL-Targeting PROTACs with PEG Linkers

PROTACLinker CompositionDegradation ActivityCell LineReference
SNIPER(ABL)-39 3 PEG unitsPotentK562[6][7]
PROTAC 1 2-oxoethyl linkerDose-dependentK562[6]

Experimental Protocols

This section provides generalized methodologies for the synthesis and evaluation of a PROTAC utilizing a PEG-based linker derived from a precursor like this compound.

General Synthesis of a PEGylated PROTAC

The synthesis of a PROTAC is a multi-step process that typically involves the sequential coupling of the target protein ligand, the linker, and the E3 ligase ligand.

Step 1: Deprotection and Functionalization of the Linker

  • Benzyl Ether Deprotection: The benzyl group of this compound is typically removed via catalytic hydrogenation (e.g., using Pd/C and H2 gas) to yield the corresponding alcohol.

  • t-Butyl Ester Deprotection: The t-butyl ester is cleaved under acidic conditions (e.g., using trifluoroacetic acid in dichloromethane) to reveal the carboxylic acid.

  • Functional Group Interconversion: The resulting alcohol or carboxylic acid can be converted to other functional groups (e.g., amines, azides, alkynes) as needed for the chosen coupling chemistry.

Step 2: Coupling of the Linker to the First Ligand (e.g., E3 Ligase Ligand)

  • Amide Bond Formation: Dissolve the deprotected linker-carboxylic acid (1.0 eq) and the amine-containing E3 ligase ligand (e.g., pomalidomide (B1683931) derivative) (1.1 eq) in an anhydrous solvent such as dimethylformamide (DMF).

  • Add a peptide coupling reagent (e.g., HATU, 1.2 eq) and a non-nucleophilic base (e.g., DIPEA, 3.0 eq).

  • Stir the reaction at room temperature until completion, monitoring by liquid chromatography-mass spectrometry (LC-MS).

  • Purify the product by flash column chromatography or preparative high-performance liquid chromatography (HPLC).

Step 3: Coupling of the Linker-Ligand Conjugate to the Second Ligand (e.g., Target Protein Ligand)

  • Click Chemistry (CuAAC): If the linker-E3 ligase conjugate is functionalized with an azide (B81097) and the target protein ligand with an alkyne, dissolve both components (1.0 eq each) in a suitable solvent mixture (e.g., t-BuOH/H2O).

  • Add a copper(I) catalyst, typically generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate.

  • Stir the reaction at room temperature until completion.

  • Purify the final PROTAC by preparative HPLC.

Western Blot Analysis of Target Protein Degradation

This protocol is used to quantify the extent of target protein degradation induced by the synthesized PROTAC.

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified time period (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle-treated control.

Visualizing PROTAC Mechanisms and Workflows

PROTAC Mechanism of Action

The following diagram illustrates the catalytic cycle of PROTAC-mediated protein degradation.

PROTAC_Mechanism POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Binding PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruitment Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proximity-induced Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Ub Tagging Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degradation Proteasome->Degradation Degradation->PROTAC Recycling Degradation->E3_Ligase Recycling Peptides Degraded Peptides Degradation->Peptides

Caption: Catalytic cycle of PROTAC-mediated targeted protein degradation.

Experimental Workflow for PROTAC Evaluation

The following diagram outlines a typical workflow for the synthesis and biological evaluation of a novel PROTAC.

PROTAC_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Synthesis PROTAC Synthesis (Ligand + Linker + Ligand) Purification Purification & Characterization (HPLC, LC-MS, NMR) Synthesis->Purification Degradation_Assay Western Blot for Target Degradation Purification->Degradation_Assay Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Purification->Cell_Viability DC50_Dmax Determine DC50 & Dmax Degradation_Assay->DC50_Dmax Mechanism_Studies Mechanism of Action Studies (e.g., Proteasome Inhibition) DC50_Dmax->Mechanism_Studies IC50 Determine IC50 Cell_Viability->IC50 IC50->Mechanism_Studies

Caption: Experimental workflow for PROTAC synthesis and evaluation.

Signaling Pathway Intervention: A Case Study with a BRD4-Targeting PROTAC

Bromodomain and extraterminal (BET) proteins, particularly BRD4, are epigenetic readers that play a crucial role in regulating the transcription of key oncogenes, such as c-MYC.[8] A PROTAC designed to degrade BRD4 would therefore be expected to impact this signaling pathway.

BRD4_Signaling BRD4 BRD4 Acetylated_Histones Acetylated Histones BRD4->Acetylated_Histones Transcription Transcription BRD4->Transcription Recruits Transcription Machinery Gene_Promoters Gene Promoters (e.g., c-MYC) Acetylated_Histones->Gene_Promoters Gene_Promoters->Transcription cMYC_mRNA c-MYC mRNA Transcription->cMYC_mRNA Translation Translation cMYC_mRNA->Translation cMYC_Protein c-MYC Protein Translation->cMYC_Protein Cell_Proliferation Cell Proliferation & Survival cMYC_Protein->Cell_Proliferation Drives PROTAC_BRD4 BRD4-Targeting PROTAC PROTAC_BRD4->BRD4 Induces Degradation

Caption: Simplified BRD4 signaling pathway and its disruption by a BRD4-targeting PROTAC.

By degrading BRD4, a PROTAC would prevent its association with acetylated histones at gene promoters, thereby inhibiting the transcription of oncogenes like c-MYC. This leads to a downstream reduction in c-MYC protein levels, ultimately suppressing cancer cell proliferation and survival.[8]

Conclusion

This compound represents a key building block for the construction of sophisticated PROTAC molecules. The PEG7 linker it provides offers a powerful tool to fine-tune the physicochemical and pharmacological properties of PROTACs, ultimately impacting their efficacy in targeted protein degradation. While the empirical determination of the optimal linker remains a crucial aspect of PROTAC development, the use of well-defined linkers like the one derived from this compound facilitates a more systematic and rational approach to designing the next generation of protein-degrading therapeutics. The methodologies and data presented in this guide provide a solid foundation for researchers to leverage such tools in their pursuit of novel and effective treatments for a wide range of diseases.

References

The Strategic Application of Benzyl-PEG7-t-butyl Ester in PROTAC Design: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic strategies, moving beyond protein inhibition to induce targeted protein degradation. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. A PROTAC molecule is composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.

This technical guide provides a comprehensive overview of Benzyl-PEG7-t-butyl ester as a versatile linker in PROTAC development. While specific case studies detailing the use of this exact linker are not extensively documented in publicly available literature, this guide will extrapolate from the well-established principles of PEG-based linkers and the role of the benzyl (B1604629) and t-butyl ester moieties to provide a thorough understanding of its potential applications and evaluation.

The Core: Understanding the Components of this compound

The this compound linker combines three key chemical features, each contributing to its utility in PROTAC design:

  • Benzyl Group: The benzyl group can provide a degree of conformational restriction to the linker. This can be advantageous in pre-organizing the PROTAC molecule into a conformation that is favorable for the formation of a stable and productive ternary complex. Furthermore, the aromatic nature of the benzyl group can engage in pi-stacking interactions with amino acid residues on the surface of the target protein or the E3 ligase, potentially enhancing binding affinity and selectivity.

  • Polyethylene Glycol (PEG) Chain (7 units): The PEG component is a cornerstone of modern PROTAC linker design. The seven ethylene (B1197577) glycol repeats in this compound offer several key advantages:

    • Enhanced Solubility: PROTACs are often large, complex molecules with poor aqueous solubility. The hydrophilic nature of the PEG chain significantly improves the overall solubility of the PROTAC, which is crucial for its handling, formulation, and bioavailability.

    • Tunable Length and Flexibility: The length of the linker is a critical parameter that dictates the distance and relative orientation between the target protein and the E3 ligase. The 7-unit PEG chain provides a specific and optimized length that can be crucial for inducing effective ubiquitination. The flexibility of the PEG chain allows the PROTAC to adopt various conformations, increasing the probability of forming a productive ternary complex.

    • Improved Cell Permeability: While seemingly counterintuitive for a hydrophilic moiety, the flexibility of PEG linkers can allow the PROTAC to adopt a more compact, folded conformation that shields its polar surface area, thereby facilitating passage across the lipophilic cell membrane.

  • t-butyl Ester Group: The t-butyl ester serves as a protecting group for a carboxylic acid functionality. In the context of PROTAC synthesis, this is a valuable feature. The t-butyl ester is stable under many reaction conditions used to couple the linker to the protein-targeting ligand or the E3 ligase ligand. It can be readily deprotected under acidic conditions to reveal a carboxylic acid, which can then be used for further conjugation or to modulate the final properties of the PROTAC.

Data Presentation: The Impact of PEG Linkers on PROTAC Performance

Table 1: Illustrative Impact of PEG Linker Length on PROTAC Potency

PROTACLinker CompositionDC50 (nM)Dmax (%)
PROTAC AAlkyl Chain>1000<20
PROTAC BPEG250065
PROTAC CPEG415085
PROTAC DPEG825075

DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of protein degradation. Data is illustrative and compiled from various sources in the literature.

Table 2: Physicochemical Properties of PROTACs with Different Linkers

PROTACLinker TypeAqueous Solubility (µg/mL)Cell Permeability (10⁻⁶ cm/s)
PROTAC XHydrophobic Alkyl<10.5
PROTAC YPEG4501.2
PROTAC ZPEG81500.8

Data is illustrative and represents general trends observed in PROTAC development.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful synthesis and evaluation of PROTACs. The following sections provide methodologies for the synthesis of a PROTAC using a PEG-based linker and for key biological assays to assess its performance.

Protocol 1: General Synthesis of a PROTAC using a Benzyl-PEG-COOH Linker

This protocol outlines a general two-step synthesis of a PROTAC, starting from a deprotected Benzyl-PEG7-COOH linker.

Step 1: Amide Coupling of E3 Ligase Ligand to the Linker

  • Materials:

    • E3 ligase ligand with a free amine group (e.g., pomalidomide (B1683931) derivative) (1.0 eq)

    • Benzyl-PEG7-COOH (deprotected from the t-butyl ester) (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

  • Procedure:

    • Dissolve the E3 ligase ligand and Benzyl-PEG7-COOH in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

    • Add HATU and DIPEA to the solution and stir at room temperature for 15 minutes.

    • Monitor the reaction progress by LC-MS.

    • Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting E3 ligase-linker conjugate by flash column chromatography.

Step 2: Amide Coupling of the POI Ligand to the E3 Ligase-Linker Conjugate

  • Materials:

    • E3 ligase-linker conjugate from Step 1 (1.0 eq)

    • POI ligand with a free amine group (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

  • Procedure:

    • Dissolve the E3 ligase-linker conjugate and the POI ligand in anhydrous DMF under an inert atmosphere.

    • Add HATU and DIPEA to the solution and stir at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, work up the reaction as described in Step 1.

    • Purify the final PROTAC molecule by preparative HPLC.

Protocol 2: Western Blotting for Target Protein Degradation

This is a standard method to quantify the degradation of the target protein induced by the PROTAC.

  • Cell Culture and Treatment:

    • Plate cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescence substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein signal to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Protocol 3: Ternary Complex Formation Assay (NanoBRET™)

This assay monitors the formation of the POI-PROTAC-E3 ligase ternary complex in living cells.

  • Cell Line Engineering:

    • Create a stable cell line expressing the target protein fused to a NanoLuc® luciferase and the E3 ligase fused to a HaloTag®.

  • Assay Procedure:

    • Plate the engineered cells in a 96-well plate.

    • Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.

    • Treat the cells with a serial dilution of the PROTAC.

    • Add the NanoLuc® substrate (furimazine) to the wells.

    • Measure the donor (NanoLuc®) and acceptor (NanoBRET™ 618) emission signals using a plate reader equipped for BRET measurements.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

    • Plot the NanoBRET™ ratio against the PROTAC concentration to determine the concentration required for half-maximal complex formation.

Mandatory Visualizations

Signaling Pathway: PI3K/AKT/mTOR

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. PROTACs designed to target key components of this pathway, such as PI3K or mTOR, are of significant therapeutic interest. A PROTAC utilizing a this compound linker could be designed to degrade these kinases.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation Proteasome Proteasome PI3K->Proteasome Degradation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation Inhibition of translation inhibitor PROTAC PROTAC (e.g., PI3K Degrader) PROTAC->PI3K Binds & Induces Ubiquitination

Caption: The PI3K/AKT/mTOR signaling pathway and the intervention point for a PI3K-targeting PROTAC.

Experimental Workflow: PROTAC Development and Evaluation

The development of a potent and selective PROTAC is an iterative process involving design, synthesis, and rigorous biological evaluation.

PROTAC_Development_Workflow cluster_design Design & Synthesis cluster_evaluation Biological Evaluation Design PROTAC Design (Ligand & Linker Selection) Synthesis Chemical Synthesis Design->Synthesis Degradation Protein Degradation Assay (Western Blot, DC50, Dmax) Synthesis->Degradation TernaryComplex Ternary Complex Formation (NanoBRET™) Degradation->TernaryComplex CellViability Cell Viability Assay (IC50) TernaryComplex->CellViability Selectivity Selectivity Profiling (Proteomics) CellViability->Selectivity Optimization Lead Optimization Selectivity->Optimization Optimization->Design Iterative Improvement

Caption: An iterative workflow for the design, synthesis, and evaluation of novel PROTACs.

Conclusion

The this compound linker represents a strategic choice in PROTAC design, offering a blend of properties that can contribute to the development of potent and effective protein degraders. The benzyl group provides conformational rigidity and potential for beneficial pi-stacking interactions, while the 7-unit PEG chain enhances solubility and provides an optimized, flexible spacer. The t-butyl ester functionality is a valuable tool for synthetic chemists, enabling controlled and modular PROTAC assembly. While direct experimental data for this specific linker remains to be broadly published, the principles outlined in this guide, supported by data from related PEGylated PROTACs and established experimental protocols, provide a solid foundation for researchers to explore its potential in their targeted protein degradation programs. The continued exploration of linker chemistry is a key frontier in unlocking the full therapeutic potential of the PROTAC modality.

An In-Depth Technical Guide to the Physicochemical Characteristics of PEG7 Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of heptakis(ethylene glycol) (PEG7) linkers. These monodisperse polyethylene (B3416737) glycol derivatives are critical components in modern drug development, particularly in the engineering of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This document details their molecular properties, solubility, hydrophilicity, and stability, supported by experimental protocols and illustrative diagrams to guide researchers in their application.

Core Physicochemical Properties

PEG7 linkers are defined by a precise structure of seven repeating ethylene (B1197577) glycol units. This discrete nature ensures batch-to-batch consistency, a crucial factor in the development of therapeutics.[1] The fundamental properties of PEG linkers, such as water solubility, biocompatibility, and low immunogenicity, make them invaluable for connecting various molecular entities.[2]

Molecular Weight and Length

The molecular weight of a PEG7 linker varies depending on its terminal functional groups, which are engineered for specific conjugation chemistries. The core PEG7 structure provides a defined spacer length, influencing the steric hindrance and spatial orientation between the conjugated molecules.

Linker DerivativeChemical FormulaMolecular Weight ( g/mol )Approximate Length (Å)
Tr-PEG7 C₃₁H₄₀O₇524.65[3]~28
m-PEG7-acid C₁₆H₃₂O₉368.4~28
Br-PEG7-Br C₁₆H₃₂Br₂O₇496.23~28
m-PEG7-Br -403.31~28
Acid-PEG7-t-butyl ester -482.56~28
m-PEG7-DBM C₁₉H₃₁Br₂NO₉577.26~28

Note: The approximate length is estimated based on the length of a single ethylene glycol unit being approximately 3.5 - 4 Å.

Solubility

PEG linkers are known for their excellent solubility in aqueous solutions and a range of organic solvents.[2][4] This high solubility is attributed to the hydrogen bonding capacity of the ether oxygen atoms in the ethylene glycol repeats with water molecules.[2] This property is particularly advantageous for improving the solubility of hydrophobic drugs and biomolecules.[5]

SolventSolubility
Water High
Methanol, Ethanol Soluble[4]
Dimethyl sulfoxide (B87167) (DMSO) Soluble[4]
Dimethylformamide (DMF) Soluble[4]
Dichloromethane (DCM), Chloroform Soluble[4]
Tetrahydrofuran (THF) Soluble[2][4][6]
Toluene Soluble (with gentle heating)[4]
Nonpolar solvents (e.g., hydrocarbons) Insoluble
Hydrophilicity and Lipophilicity (LogP)
Chemical and Thermal Stability

PEG linkers are generally stable under physiological conditions. Aqueous solutions of PEG are stable at room temperature, and the ether bonds are not susceptible to hydrolysis.[8] However, PEGs can undergo oxidative degradation, a process that can be accelerated by heat and the presence of oxygen.[3][9] Studies have shown that PEG is severely degraded when heated at 80°C in the presence of air, but shows almost no degradation in a vacuum.[3] For some derivatives, such as PEG-7 Glyceryl Cocoate, good stability has been observed over a pH range of 5 to 8.[10]

Experimental Protocols

Determination of Octanol-Water Partition Coefficient (LogP)

The shake-flask method is the gold standard for the experimental determination of LogP.[11]

Methodology:

  • Preparation of Phases: Prepare a mutually saturated solution of n-octanol and water.

  • Sample Preparation: Dissolve a precisely weighed amount of the PEG7 linker in either the n-octanol or water phase.

  • Partitioning: Combine the n-octanol and water phases containing the linker in a flask. Shake the flask vigorously to ensure thorough mixing and allow it to stand until the phases have completely separated.

  • Quantification: Determine the concentration of the PEG7 linker in both the n-octanol and water phases using a suitable analytical technique such as HPLC-UV or LC-MS.

  • Calculation: Calculate the LogP value using the following formula: LogP = log₁₀ ( [Concentration in n-octanol] / [Concentration in aqueous phase] )[7]

Assessment of pH-Dependent Stability

This protocol outlines a method to evaluate the stability of a PEG7 linker at different pH values.

Methodology:

  • Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 4, 7.4, 9).

  • Sample Incubation: Dissolve the PEG7 linker in each buffer to a known concentration. Incubate the solutions at a controlled temperature (e.g., 37°C).

  • Time-Point Sampling: At various time points (e.g., 0, 1, 6, 24, 48 hours), withdraw an aliquot from each solution.

  • Analysis: Analyze the aliquots using a stability-indicating analytical method, such as reverse-phase HPLC (RP-HPLC) or LC-MS, to quantify the amount of intact linker remaining.

  • Data Analysis: Plot the percentage of the intact linker remaining against time for each pH condition. This data can be used to determine the degradation kinetics and half-life of the linker at each pH.

Visualizations

Logical Relationship of PEG7 Linker Properties and Applications

PEG7_Properties_Applications Physicochemical_Properties Physicochemical Properties of PEG7 Linker Molecular_Weight Defined Molecular Weight (Monodisperse) Physicochemical_Properties->Molecular_Weight Length Precise Spacer Length Physicochemical_Properties->Length Solubility High Aqueous Solubility Physicochemical_Properties->Solubility Hydrophilicity Hydrophilic Nature Physicochemical_Properties->Hydrophilicity Stability Chemical & Thermal Stability Physicochemical_Properties->Stability Improved_Drug_Properties Improved Drug Properties Molecular_Weight->Improved_Drug_Properties Length->Improved_Drug_Properties Enhanced_Solubility Enhanced Drug Solubility Solubility->Enhanced_Solubility Reduced_Aggregation Reduced Aggregation Solubility->Reduced_Aggregation Hydrophilicity->Enhanced_Solubility Improved_PK Improved Pharmacokinetics Hydrophilicity->Improved_PK Reduced_Immunogenicity Reduced Immunogenicity Hydrophilicity->Reduced_Immunogenicity Stability->Improved_PK Applications Applications Enhanced_Solubility->Applications Reduced_Aggregation->Applications Improved_PK->Applications Reduced_Immunogenicity->Applications ADCs Antibody-Drug Conjugates (ADCs) Applications->ADCs PROTACs PROTACs Applications->PROTACs Peptide_Modification Peptide Modification Applications->Peptide_Modification Bioconjugation General Bioconjugation Applications->Bioconjugation

Caption: Core properties of PEG7 linkers and their impact on drug development applications.

Experimental Workflow for Characterizing a Novel PEG7-Drug Conjugate

PEG7_Conjugate_Characterization_Workflow Start Start: Novel PEG7-Drug Conjugate Synthesis Purification Purification (e.g., HPLC, SEC) Start->Purification Structure_Verification Structural Verification Purification->Structure_Verification Mass_Spec Mass Spectrometry (MS) Structure_Verification->Mass_Spec NMR NMR Spectroscopy Structure_Verification->NMR Physicochemical_Characterization Physicochemical Characterization Structure_Verification->Physicochemical_Characterization Solubility_Assay Solubility Assay Physicochemical_Characterization->Solubility_Assay LogP_Determination LogP Determination Physicochemical_Characterization->LogP_Determination Stability_Studies Stability Studies (pH, Temperature) Physicochemical_Characterization->Stability_Studies In_Vitro_Evaluation In Vitro Evaluation Physicochemical_Characterization->In_Vitro_Evaluation Binding_Assay Target Binding Assay In_Vitro_Evaluation->Binding_Assay Cell_Viability Cell Viability/Potency Assay In_Vitro_Evaluation->Cell_Viability End End: Candidate Selection In_Vitro_Evaluation->End

Caption: A typical experimental workflow for the characterization of a PEG7-drug conjugate.

Role of PEG7 Linker in a PROTAC Signaling Pathway

PROTAC_Signaling_Pathway PROTAC PROTAC Molecule POI Target Protein (POI) PROTAC->POI binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase recruits Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) PROTAC->Ternary_Complex Warhead Warhead Warhead->PROTAC PEG7_Linker PEG7 Linker PEG7_Linker->PROTAC E3_Ligase_Ligand E3 Ligase Ligand E3_Ligase_Ligand->PROTAC POI->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination catalyzes Proteasome Proteasome Ubiquitination->Proteasome targeted to Degradation POI Degradation Proteasome->Degradation leads to

Caption: The role of a PEG7 linker in facilitating the formation of a ternary complex in PROTAC-mediated protein degradation.

References

Methodological & Application

Application Notes and Protocols: Coupling of Benzyl-PEG7-t-butyl ester to Pomalidomide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the synthesis of a key building block in the development of Proteolysis Targeting Chimeras (PROTACs): the conjugation of Benzyl-PEG7-t-butyl ester to the E3 ligase ligand, pomalidomide (B1683931). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. Pomalidomide is a well-characterized ligand for the Cereblon (CRBN) E3 ligase, making it a valuable component in the design of potent and selective PROTACs. The incorporation of a polyethylene (B3416737) glycol (PEG) linker, such as this compound, can enhance the solubility, cell permeability, and pharmacokinetic properties of the resulting PROTAC.

The following sections detail the chemical principles, experimental procedures, and characterization of the synthesized pomalidomide-PEG conjugate.

Chemical Principle

The coupling of this compound to pomalidomide is achieved through an amide bond formation. This reaction involves the activation of the carboxylic acid moiety of a pomalidomide derivative using a coupling agent, followed by nucleophilic attack by the primary amine of Benzyl-PEG7-amine (derived from the corresponding t-butyl ester). A common and highly efficient method for this transformation is the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).

The overall synthetic strategy involves two main steps:

  • Synthesis of an appropriate pomalidomide derivative: For this protocol, we will utilize 4-amino-pomalidomide, which provides a primary aromatic amine for the coupling reaction.

  • HATU-mediated amide coupling: The carboxylic acid of a Boc-protected PEG linker is activated by HATU and then reacted with the amine of 4-amino-pomalidomide. This is followed by deprotection and subsequent reaction with a benzyl-containing moiety, or a more direct approach can be taken by coupling a pomalidomide derivative with a pre-formed Benzyl-PEG7-acid. For the purpose of this protocol, we will focus on the direct coupling of a commercially available pomalidomide derivative with a carboxylic acid-terminated PEG linker, followed by esterification to yield the final product. A more direct conceptual route is the coupling of an amino-pomalidomide with Benzyl-PEG7-acid.

Experimental Protocols

Protocol 1: Synthesis of 4-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (4-Amino-pomalidomide)

This protocol outlines the synthesis of the pomalidomide derivative with a free aromatic amine, which will serve as the E3 ligase ligand for conjugation.

Materials:

Procedure:

  • Synthesis of 3-(3-nitrophthalimido)-piperidine-2,6-dione:

    • To a solution of 3-nitrophthalic acid (1.0 eq) in DMF, add CDI (1.1 eq) and stir at room temperature for 1 hour.

    • Add 3-aminopiperidine-2,6-dione hydrochloride (1.0 eq) and DIPEA (2.2 eq) to the reaction mixture.

    • Heat the reaction to 80 °C and stir for 12 hours.

    • Cool the reaction to room temperature and pour into ice water.

    • Collect the precipitate by filtration, wash with water, and dry under vacuum to yield 3-(3-nitrophthalimido)-piperidine-2,6-dione.

  • Reduction to 4-Amino-pomalidomide:

    • Suspend 3-(3-nitrophthalimido)-piperidine-2,6-dione (1.0 eq) in a mixture of MeOH and EtOAc.

    • Add 10% Pd/C (0.1 eq by weight).

    • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 16 hours.

    • Filter the reaction mixture through Celite to remove the catalyst and wash the filter cake with MeOH.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, gradient of DCM/MeOH) to afford 4-amino-pomalidomide.

Protocol 2: Coupling of Benzyl-PEG7-acid with 4-Amino-pomalidomide

This protocol details the amide bond formation between the carboxylic acid of Benzyl-PEG7-acid and the aromatic amine of 4-amino-pomalidomide.

Materials:

  • 4-Amino-pomalidomide (from Protocol 1)

  • Benzyl-PEG7-acid

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of Benzyl-PEG7-acid (1.2 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add a solution of 4-amino-pomalidomide (1.0 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (3 x), water (1 x), and brine (1 x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of dichloromethane/methanol to yield the desired Benzyl-PEG7-pomalidomide conjugate.

Protocol 3: Deprotection of the t-butyl ester (if starting with Boc-PEG7-acid)

If the synthesis is performed with a Boc-protected amine on the PEG linker and a t-butyl ester on the other end, this protocol describes the removal of the t-butyl group to yield the final carboxylic acid.

Materials:

  • Benzyl-PEG7-pomalidomide-t-butyl ester

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Benzyl-PEG7-pomalidomide-t-butyl ester in DCM.

  • Add TFA to the solution (typically 20-50% v/v) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • The resulting carboxylic acid can be used in subsequent steps or purified as needed.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of pomalidomide-PEG conjugates. Please note that yields can vary depending on the specific substrates and reaction conditions.

Table 1: Representative Yields for the Synthesis of Pomalidomide-PEG Conjugates

StepReactionStarting MaterialProductRepresentative Yield (%)Reference
1Amide Coupling4-Amino-pomalidomide, Benzyl-PEG7-acidBenzyl-PEG7-pomalidomide60-80%[1][2]
2t-butyl DeprotectionBenzyl-PEG7-pomalidomide-t-butyl esterBenzyl-PEG7-pomalidomide-acid>90%[2]

Table 2: Characterization Data for a Representative Benzyl-PEG7-pomalidomide Conjugate

AnalysisExpected Results
¹H NMR Characteristic peaks for the pomalidomide aromatic and piperidine (B6355638) protons, the benzyl (B1604629) group protons, and the repeating ethylene (B1197577) glycol units of the PEG linker.
LC-MS A single major peak corresponding to the calculated mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺.
Purity (HPLC) >95%

Mandatory Visualizations

Signaling Pathway

CRBN_Signaling_Pathway cluster_CRL4_CRBN CRL4-CRBN E3 Ligase Complex cluster_PROTAC PROTAC Action CRBN Cereblon (CRBN) (Substrate Receptor) DDB1 DDB1 CRBN->DDB1 binds Target_Protein Target Protein (e.g., Kinase, Transcription Factor) CRBN->Target_Protein induces proximity CUL4A CUL4A DDB1->CUL4A binds ROC1 ROC1 CUL4A->ROC1 binds CUL4A->Target_Protein Ubiquitination PROTAC PROTAC Molecule PROTAC->CRBN recruits E3_Ligase_Ligand E3 Ligase Ligand (e.g., Pomalidomide) Target_Ligand Target Protein Ligand PROTAC->Target_Protein binds Linker Linker (e.g., PEG7) E3_Ligase_Ligand->Linker Target_Ligand->Linker Proteasome 26S Proteasome Target_Protein->Proteasome degradation Ubiquitin Ubiquitin (Ub) E1 E1 Activating Enzyme Ubiquitin->E1 activates E2 E2 Conjugating Enzyme E1->E2 Ub Transfer E2->CUL4A associates with Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization start Start Materials: 4-Amino-pomalidomide Benzyl-PEG7-acid coupling HATU-mediated Amide Coupling start->coupling purification Flash Column Chromatography coupling->purification product Final Product: Benzyl-PEG7-pomalidomide purification->product nmr ¹H NMR Spectroscopy product->nmr confirm structure lcms LC-MS Analysis product->lcms confirm mass hplc HPLC Purity Analysis product->hplc determine purity

Conclusion

The protocols and data presented in these application notes provide a comprehensive guide for the successful synthesis and characterization of a pomalidomide-PEG conjugate, a critical component for the development of novel PROTACs. The use of HATU-mediated amide coupling offers an efficient and reliable method for linking the E3 ligase ligand to the PEG spacer. The detailed experimental procedures and expected outcomes will aid researchers in the rational design and synthesis of their own targeted protein degraders. Careful execution of these protocols and thorough characterization of the resulting conjugates are essential for advancing the development of this promising therapeutic modality.

References

Application Notes and Protocols for the HPLC Purification of Benzyl-PEG7-t-butyl ester containing PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents designed to selectively eliminate disease-causing proteins by hijacking the cell's natural protein degradation machinery. These heterobifunctional molecules consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. The linker plays a crucial role in the PROTAC's efficacy, influencing its solubility, cell permeability, and the formation of a stable ternary complex.

The Benzyl-PEG7-t-butyl ester linker is a commonly employed component in PROTAC design, offering a balance of hydrophilicity from the polyethylene (B3416737) glycol (PEG) chain and modifiable handles for synthesis. However, the purification of PROTACs containing this linker presents unique challenges due to their often-high molecular weight, hydrophobicity, and potential for heterogeneity.

This document provides detailed application notes and protocols for the successful purification of this compound containing PROTACs using High-Performance Liquid Chromatography (HPLC), a cornerstone technique for achieving the high purity required for subsequent biological assays and preclinical development.

Challenges in the Purification of PEGylated PROTACs

The purification of PROTACs, particularly those with PEG linkers, can be complex. Common challenges include:

  • Complex Reaction Mixtures: The synthesis of PROTACs can result in a mixture of the desired product, unreacted starting materials, reagents, and byproducts.[1]

  • Physicochemical Properties: PROTACs are often large, relatively nonpolar molecules, which can lead to poor solubility and a tendency to aggregate. The PEG linker, while improving solubility, can also complicate purification by masking the physicochemical differences between the desired product and impurities.

  • Co-elution of Impurities: Structurally similar impurities can co-elute with the target PROTAC, making separation difficult.

  • Low Yields: The multi-step synthesis of PROTACs can lead to low overall yields, making efficient purification critical to obtaining sufficient material for further studies.

HPLC Purification Strategy

A multi-step purification strategy is often employed, starting with flash chromatography to remove bulk impurities, followed by preparative Reverse-Phase HPLC (RP-HPLC) for final polishing to achieve high purity.

Diagram of the General Purification Workflow

PROTAC Purification Workflow crude Crude Reaction Mixture flash Flash Chromatography (Silica Gel) crude->flash Initial Cleanup hplc_prep Preparative RP-HPLC flash->hplc_prep Polishing analysis Purity Analysis (Analytical HPLC, LC-MS) hplc_prep->analysis Fraction Analysis final Pure PROTAC (>95%) analysis->final Pooling Pure Fractions

Caption: A general workflow for the purification of PROTACs.

Data Presentation: HPLC Parameters

The following tables summarize typical starting parameters for the analytical and preparative HPLC purification of this compound containing PROTACs. These parameters should be optimized for each specific PROTAC molecule.

Table 1: Analytical RP-HPLC Parameters for Purity Assessment

ParameterRecommended ConditionsRationale
Column C18, 2.1-4.6 mm ID, 50-150 mm length, 1.8-5 µm particle sizeProvides good resolution for complex mixtures of small molecules.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterAcidic modifier to improve peak shape and resolution.[2]
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (B52724)Organic solvent for eluting hydrophobic compounds.
Gradient 5-95% B over 10-20 minutesA broad gradient is suitable for initial screening and purity analysis.
Flow Rate 0.5-1.5 mL/minAppropriate for analytical scale columns.
Column Temperature 25-40 °CCan be optimized to improve peak shape and resolution.
Detection UV at 254 nm and/or Mass Spectrometry (MS)The benzyl (B1604629) group provides a UV chromophore. MS allows for mass identification.
Injection Volume 5-20 µLStandard for analytical HPLC.

Table 2: Preparative RP-HPLC Parameters for Purification

ParameterRecommended ConditionsRationale
Column C18 or C8, ≥10 mm ID, 150-250 mm length, 5-10 µm particle sizeLarger diameter for higher loading capacity. C8 can be useful for very hydrophobic compounds.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterVolatile additive that is easily removed during post-purification workup.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileCommon organic solvent for preparative RP-HPLC.
Gradient Optimized based on analytical run; typically a shallower gradientA focused gradient improves resolution around the target compound.
Flow Rate 5-50 mL/min (depending on column ID)Scaled up from the analytical method.
Column Temperature Ambient to 40 °CTo enhance solubility and improve peak shape.
Detection UV at 254 nmFor monitoring elution and triggering fraction collection.
Sample Loading Dissolved in a minimal amount of DMSO or DMF, then diluted with Mobile Phase ATo ensure solubility and prevent precipitation on the column.

Table 3: Typical Yields and Purity

Purification StepTypical YieldTypical Purity
Flash Chromatography 50-80%70-90%
Preparative HPLC 60-90%>95%

Experimental Protocols

Protocol 1: Analytical RP-HPLC for Purity Analysis

This protocol outlines a general method for determining the purity of a crude or purified PROTAC sample.

  • Mobile Phase Preparation:

    • Prepare Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

    • Prepare Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

    • Degas both mobile phases by sonication or vacuum filtration.

  • Sample Preparation:

    • Dissolve a small amount of the PROTAC sample (approx. 1 mg/mL) in a suitable solvent (e.g., DMSO, DMF, or acetonitrile).

    • If necessary, dilute the sample with Mobile Phase A to a final concentration of 0.1-0.5 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC System Setup and Execution:

    • Install an appropriate analytical C18 column.

    • Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 10 column volumes or until a stable baseline is achieved.

    • Set the column temperature (e.g., 30 °C).

    • Set the UV detector to 254 nm.

    • Inject the prepared sample (5-20 µL).

    • Run a linear gradient from 5% to 95% Mobile Phase B over 15 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to initial conditions and re-equilibrate for 3-5 minutes.

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the purity of the PROTAC by dividing the peak area of the desired product by the total peak area of all components.

Protocol 2: Preparative RP-HPLC for PROTAC Purification

This protocol provides a step-by-step guide for purifying a this compound containing PROTAC.

  • Method Development from Analytical Scale:

    • Perform an analytical HPLC run of the crude material to determine the retention time of the target PROTAC.

    • Based on the analytical chromatogram, develop a focused gradient for the preparative separation. The gradient should start with a mobile phase composition slightly weaker than the elution condition of the first impurity and end slightly stronger than the elution condition of the last impurity.

  • Sample Preparation for Injection:

    • Dissolve the crude PROTAC material in a minimal amount of a strong solvent like DMSO or DMF.

    • Dilute the solution with Mobile Phase A until the point of precipitation is approached. This will ensure the sample is fully dissolved but in a solvent that is as weak as possible to ensure good peak shape upon injection.

    • Filter the sample through a 0.45 µm syringe filter.

  • Preparative HPLC Run:

    • Install a preparative C18 or C8 column and equilibrate with the initial mobile phase conditions.

    • Inject the prepared sample onto the column.

    • Run the optimized preparative gradient.

    • Monitor the elution profile using the UV detector at 254 nm.

    • Collect fractions corresponding to the peak of the target PROTAC.

  • Post-Purification Workup:

    • Analyze the collected fractions by analytical HPLC to determine their purity.

    • Pool the fractions that meet the desired purity level (typically >95%).

    • Remove the acetonitrile from the pooled fractions by rotary evaporation.

    • Lyophilize the remaining aqueous solution to obtain the purified PROTAC as a solid.

Mandatory Visualizations

Diagram of the Preparative HPLC System and Workflow

Preparative HPLC Workflow cluster_system Preparative HPLC System solvents Mobile Phase (A: Water/TFA, B: ACN/TFA) pump High-Pressure Pump solvents->pump injector Injector pump->injector column Preparative Column (e.g., C18) injector->column detector UV Detector column->detector collector Fraction Collector detector->collector waste Waste detector->waste analysis Purity Analysis of Fractions (Analytical HPLC) collector->analysis sample Crude PROTAC Sample sample->injector pooling Pooling of Pure Fractions analysis->pooling lyophilization Lyophilization pooling->lyophilization pure_protac Pure PROTAC Product lyophilization->pure_protac

Caption: Schematic of a preparative HPLC system and purification workflow.

Logical Relationship for Method Optimization

HPLC Method Optimization start Start with Analytical Method gradient Develop Focused Preparative Gradient start->gradient Scale-up loading Optimize Sample Loading gradient->loading flow_rate Adjust Flow Rate loading->flow_rate fractions Optimize Fraction Collection flow_rate->fractions end Final Preparative Method fractions->end

Caption: Logical flow for optimizing a preparative HPLC method.

Troubleshooting

Table 4: Common Problems and Solutions in PROTAC HPLC Purification

ProblemPotential Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing) - Secondary interactions with the column stationary phase.- Sample overload.- Inappropriate sample solvent.- Increase the concentration of TFA in the mobile phase (e.g., to 0.15%).- Reduce the sample load.- Dissolve the sample in a weaker solvent or dilute with Mobile Phase A.
Poor Peak Shape (Fronting) - Sample overload.- Sample dissolved in a solvent stronger than the mobile phase.- Reduce the sample load.- Dissolve the sample in a weaker solvent or dilute with Mobile Phase A.
Low Recovery - Irreversible adsorption of the PROTAC to the column.- Precipitation of the PROTAC on the column.- Use a different stationary phase (e.g., C8 or a polymer-based column).- Increase the column temperature.- Ensure the sample is fully dissolved before injection.
Co-elution of Impurities - Insufficient resolution.- Optimize the gradient by making it shallower around the elution time of the PROTAC.- Try a different stationary phase or organic modifier (e.g., methanol (B129727) instead of acetonitrile).
Baseline Drift - Column not fully equilibrated.- Contaminated mobile phase.- Increase the column equilibration time.- Prepare fresh mobile phases with high-purity solvents and additives.

By following these guidelines and protocols, researchers can effectively purify this compound containing PROTACs, ensuring high-quality material for advancing their drug discovery and development efforts.

References

Application Notes: Targeted Degradation of BRD4 using a PEG7-Linker-Based PROTAC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation utilizing Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. This is achieved by simultaneously binding to the protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI.

Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal (BET) family, is a key epigenetic reader that plays a crucial role in the transcription of oncogenes such as c-Myc. Its involvement in various cancers has made it a prime target for therapeutic intervention. This document provides detailed application notes and protocols for the targeted degradation of BRD4 using a PROTAC that employs a 7-unit polyethylene (B3416737) glycol (PEG7) linker. For the purpose of these application notes, we will be referencing data from studies on the well-characterized BRD4 degrader, MZ1, which utilizes a PEG-based linker and recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3]

Mechanism of Action

The BRD4-targeting PROTAC with a PEG7 linker operates by inducing the formation of a ternary complex between BRD4 and the VHL E3 ligase.[3] The PEG7 linker bridges the BRD4-binding moiety (e.g., a JQ1 analog) and the VHL-binding ligand. This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to lysine (B10760008) residues on the surface of BRD4, marking it for degradation by the 26S proteasome.[1] The degradation of BRD4 leads to the downregulation of its target genes, including c-Myc, resulting in anti-proliferative effects in cancer cells.

Signaling Pathway of BRD4 Degradation

BRD4_Degradation_Pathway cluster_0 PROTAC-Mediated Degradation cluster_1 Downstream Effects PROTAC BRD4 PROTAC (PEG7 Linker) Ternary_Complex BRD4-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex BRD4 BRD4 BRD4->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation BRD4 Degradation Proteasome->Degradation cMyc c-Myc Transcription Downregulation Degradation->cMyc Cell_Cycle_Arrest Cell Cycle Arrest cMyc->Cell_Cycle_Arrest Apoptosis Apoptosis cMyc->Apoptosis

Caption: Mechanism of BRD4 degradation by a PEG7-linker PROTAC.

Quantitative Data Summary

The following tables summarize key quantitative data for a representative BRD4-targeting PROTAC with a PEG linker, MZ1.

Table 1: Binding Affinities

ComponentBinding PartnerAssayKd (nM)Reference
MZ1BRD4 (BD2)ITC15[4][5]
MZ1VCB Complex*ITC66[4][5]
Ternary Complex (BRD4:MZ1:VCB)-ITC3.7[4][5]
MZ1BRD4 (BD1)ITC382[6]
MZ1BRD4 (BD2)SPR~2[5]
MZ1VHLSPR~70[5]

*VCB complex consists of VHL, Elongin C, and Elongin B.

Table 2: Cellular Degradation Potency

Cell LineDC50 (nM)Dmax (%)Treatment Time (h)Reference
HeLa2-20>9024[4]
H6618~10024[7]
H83823~10024[7]
MV4;11 (AML)~1>9024[8]

Table 3: Anti-proliferative Activity

Cell LineIC50 (µM)Treatment Time (h)Reference
NB4 (AML)~0.0248[9]
Kasumi-1 (AML)~0.0348[9]
MV4-11 (AML)~0.01548[10]

Experimental Protocols

Experimental Workflow Overview

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 Cellular Assays Binding_Assay Binding Affinity (ITC/SPR) Ternary_Complex_Assay Ternary Complex Formation (NanoBRET) Binding_Assay->Ternary_Complex_Assay Cell_Culture Cell Culture & Treatment Ternary_Complex_Assay->Cell_Culture Western_Blot Western Blot (DC50, Dmax) Cell_Culture->Western_Blot Viability_Assay Cell Viability (IC50) Cell_Culture->Viability_Assay Downstream_Analysis Downstream Analysis (e.g., c-Myc levels) Western_Blot->Downstream_Analysis

Caption: General experimental workflow for evaluating a BRD4 PROTAC.

Protocol 1: Western Blotting for BRD4 Degradation

This protocol details the steps to quantify the degradation of BRD4 in cultured cells following treatment with the PROTAC.[1]

Materials:

  • Human cancer cell line (e.g., HeLa, MV4-11)

  • BRD4-targeting PROTAC (stock solution in DMSO)

  • Cell culture medium (e.g., RPMI-1640) with 10% FBS

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-BRD4, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere or stabilize.

    • Prepare serial dilutions of the PROTAC in cell culture medium. Include a vehicle control (DMSO).

    • Treat cells with varying concentrations of the PROTAC for the desired time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer on ice for 30 minutes.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples.

    • Add 4x Laemmli sample buffer and boil at 95°C for 5-10 minutes.

    • Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate and capture the chemiluminescent signal.

    • Quantify the band intensities using densitometry software.

    • Normalize the BRD4 signal to the loading control.

    • Calculate the percentage of BRD4 degradation relative to the vehicle control to determine DC50 and Dmax values.

Protocol 2: Cell Viability Assay (MTT/CCK-8)

This protocol is to assess the effect of BRD4 degradation on cell proliferation and viability.[9][11]

Materials:

  • 96-well plates

  • Human cancer cell line

  • BRD4-targeting PROTAC

  • Cell culture medium

  • MTT or CCK-8 reagent

  • DMSO (for MTT assay)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at an appropriate density.

    • After 24 hours, treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 48 or 72 hours).

  • MTT/CCK-8 Assay:

    • Add the MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).

    • If using MTT, add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the IC50 value by plotting cell viability against the logarithm of the PROTAC concentration.

Protocol 3: Ternary Complex Formation Assay (NanoBRET™)

This assay measures the formation of the BRD4-PROTAC-VHL ternary complex in live cells.[12][13][14][15]

Materials:

  • HEK293T cells

  • Expression vectors for NanoLuc®-BRD4 and HaloTag®-VHL

  • Transfection reagent

  • 96- or 384-well white assay plates

  • HaloTag® NanoBRET™ 618 Ligand

  • NanoBRET™ Nano-Glo® Substrate

  • BRD4-targeting PROTAC

  • Plate reader capable of measuring luminescence at two wavelengths

Procedure:

  • Cell Transfection:

    • Co-transfect HEK293T cells with the NanoLuc®-BRD4 and HaloTag®-VHL expression vectors.

    • Seed the transfected cells into the assay plate.

  • Assay Execution:

    • Add the HaloTag® NanoBRET™ 618 Ligand to the cells.

    • Add varying concentrations of the PROTAC or vehicle control (DMSO).

    • Incubate to allow for compound entry and complex formation.

    • Add the NanoBRET™ Nano-Glo® Substrate.

  • BRET Measurement and Data Analysis:

    • Measure the luminescence at the donor and acceptor wavelengths.

    • Calculate the NanoBRET™ ratio.

    • Plot the BRET ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.

Ternary Complex Formation Assay Workflow

NanoBRET_Workflow start Start transfect Co-transfect cells with NanoLuc-BRD4 and HaloTag-VHL vectors start->transfect seed Seed transfected cells in assay plate transfect->seed add_ligand Add HaloTag NanoBRET 618 Ligand seed->add_ligand add_protac Add PROTAC at varying concentrations add_ligand->add_protac incubate Incubate for complex formation add_protac->incubate add_substrate Add Nano-Glo Substrate incubate->add_substrate measure Measure luminescence at donor & acceptor wavelengths add_substrate->measure calculate Calculate NanoBRET ratio measure->calculate plot Plot BRET ratio vs. PROTAC concentration calculate->plot end Determine EC50 plot->end

Caption: Workflow for the NanoBRET™ Ternary Complex Formation Assay.

Conclusion

These application notes provide a comprehensive guide for researchers to evaluate the efficacy of BRD4-targeting PROTACs utilizing a PEG7 linker. The detailed protocols for key in vitro and cellular assays, along with the summarized quantitative data, offer a robust framework for the characterization of novel protein degraders. By understanding the mechanism of action and employing these standardized methodologies, researchers can accelerate the development of next-generation therapeutics for BRD4-driven diseases.

References

Application Notes and Protocols for Utilizing Benzyl-PEG7-t-butyl Ester with a CRBN E3 Ligase Ligand in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and evaluation of Proteolysis-Targeting Chimeras (PROTACs) utilizing Benzyl-PEG7-t-butyl ester as a flexible linker to recruit the Cereblon (CRBN) E3 ubiquitin ligase. PROTACs are innovative heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate proteins of interest (POIs), offering a powerful strategy for therapeutic intervention and target validation.

Introduction to PROTAC Technology with CRBN and PEG Linkers

PROTACs are comprised of three key components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase (the "anchor"), and a chemical linker that connects the two.[1] The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties such as solubility and cell permeability.[1][2]

Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their hydrophilicity, which can enhance the solubility and bioavailability of the resulting molecule.[2] The this compound is a versatile bifunctional linker. The benzyl (B1604629) and t-butyl ester groups serve as orthogonal protecting groups for subsequent chemical modifications, allowing for the sequential attachment of the CRBN ligand and the POI ligand.

Cereblon (CRBN), a substrate receptor of the CUL4A-DDB1-CRBN E3 ubiquitin ligase complex, is a widely utilized E3 ligase in PROTAC development.[3][4] Ligands for CRBN, such as derivatives of thalidomide, pomalidomide (B1683931), and lenalidomide, are well-characterized and possess favorable drug-like properties.[3] By recruiting CRBN, a PROTAC can induce the ubiquitination of the target protein, marking it for degradation by the proteasome.[5]

Signaling Pathway and Experimental Workflow

The mechanism of action for a CRBN-based PROTAC involves several key steps, from the formation of the ternary complex to the degradation of the target protein. A typical experimental workflow for the development and evaluation of a novel PROTAC is a systematic process that spans from chemical synthesis to cellular characterization.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (Warhead-Linker-CRBN Ligand) POI Protein of Interest (POI) PROTAC->POI Binds CRBN CRBN E3 Ligase Complex PROTAC->CRBN Recruits Ternary_Complex Ternary Complex (POI-PROTAC-CRBN) PROTAC->Ternary_Complex POI->Ternary_Complex CRBN->Ternary_Complex PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Polyubiquitination Ub Ubiquitin (Ub) E1 E1 Activating Enzyme Ub->E1 Activation E2 E2 Conjugating Enzyme E1->E2 Ub Transfer E2->Ternary_Complex Ub Transfer Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

Mechanism of Action for a CRBN-based PROTAC.

PROTAC_Workflow cluster_workflow PROTAC Development and Evaluation Workflow Synthesis 1. PROTAC Synthesis (Warhead, Linker, CRBN Ligand Assembly) Purification 2. Purification and Characterization (HPLC, LC-MS, NMR) Synthesis->Purification Biochemical_Assays 3. Biochemical Assays (Binding Affinity, Ternary Complex Formation) Purification->Biochemical_Assays Cellular_Assays 4. Cellular Assays (Degradation, Cytotoxicity) Biochemical_Assays->Cellular_Assays InVivo_Studies 5. In Vivo Studies (PK/PD, Efficacy) Cellular_Assays->InVivo_Studies

A typical experimental workflow for PROTAC development and evaluation.

Quantitative Data Summary

The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of the target protein. This is quantified by two key parameters: DC50, the concentration of the PROTAC required to degrade 50% of the target protein, and Dmax, the maximum percentage of target protein degradation achieved.[6] The following table summarizes representative data for CRBN-based PROTACs with PEG linkers of varying lengths. While specific data for a PEG7 linker is not extensively published, the provided data for other PEG linkers illustrates the critical impact of linker length on degradation potency.

Target ProteinE3 LigaseLinker CompositionDC50 (nM)Dmax (%)Reference
BRD4CRBN1-2 PEG units>5000-[1]
BRD4CRBN4-5 PEG units<500>90[1]
HDAC1/3VHLPEG-based530-910-[7]
BTKCRBNPEG6~10-100~90[8]

Note: The data presented is compiled from various sources and the specific experimental conditions may vary.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound, a CRBN Ligand, and a POI Ligand

This protocol outlines a general synthetic strategy for constructing a PROTAC, starting with the functionalization of the this compound linker.

Step 1: Synthesis of an Amine-Functionalized POI Ligand (POI-NH2)

This step is highly dependent on the specific POI ligand. A common strategy is to introduce a linker with a terminal amine group onto the POI ligand.

Step 2: Synthesis of a Carboxylic Acid-Functionalized CRBN Ligand (e.g., Pomalidomide-COOH)

Derivatives of pomalidomide with a carboxylic acid handle are commonly used for conjugation. This can be achieved by reacting pomalidomide with a suitable linker containing a terminal carboxylic acid.

Step 3: Deprotection of this compound

The orthogonal protecting groups on this compound allow for selective deprotection.

  • t-Butyl Ester Deprotection:

    • Dissolve this compound in a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) (e.g., 1:1 v/v).

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM to yield Benzyl-PEG7-acid.

  • Benzyl Ether Deprotection:

    • Dissolve this compound in a suitable solvent such as methanol (B129727) or ethanol.

    • Add a palladium on carbon (Pd/C) catalyst (10 mol%).

    • Stir the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature overnight.

    • Monitor the reaction by LC-MS.

    • Upon completion, filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to yield HO-PEG7-t-butyl ester.

Step 4: Amide Coupling Reactions

Standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) are commonly used for amide bond formation.[9]

  • Option A: Coupling POI-NH2 to Benzyl-PEG7-acid

    • Dissolve Benzyl-PEG7-acid (1.0 eq), POI-NH2 (1.1 eq), and HATU (1.2 eq) in anhydrous DMF.

    • Add DIPEA (3.0 eq) to the solution and stir at room temperature for 15 minutes.

    • Add the amine-functionalized POI ligand.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction by LC-MS.

    • Purify the crude product by flash column chromatography or preparative HPLC to yield POI-PEG7-Benzyl.

    • Deprotect the benzyl group as described in Step 3 to yield POI-PEG7-OH.

    • Activate the terminal hydroxyl group (e.g., to a mesylate) and react with the CRBN ligand, or couple with a carboxylic acid-functionalized CRBN ligand using a coupling agent.

  • Option B: A More Convergent Synthesis (using Click Chemistry)

    A more efficient approach involves synthesizing an azide-functionalized CRBN ligand (e.g., Pomalidomide-C5-Azide)[5][10] and an alkyne-functionalized POI ligand. The this compound can be modified to contain a terminal azide (B81097) or alkyne for subsequent click chemistry.

    • Synthesize Pomalidomide-linker-N3 as described in the literature.[5]

    • Synthesize POI-linker-alkyne.

    • Synthesize a bifunctional PEG7 linker with azide and alkyne termini.

    • Perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to assemble the final PROTAC.[9]

Protocol 2: Western Blotting for Target Protein Degradation

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[6][11]

Materials:

  • Cell line expressing the protein of interest

  • PROTAC compound dissolved in DMSO

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the target protein

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • PROTAC Treatment: Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold RIPA buffer to each well and incubate on ice for 15-30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein lysates to the same concentration and prepare samples with Laemmli buffer.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel and run the electrophoresis.

    • Transfer the separated proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody for the target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe for the loading control antibody.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the corresponding loading control band intensity.

    • Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.[6]

Conclusion

The use of this compound in conjunction with a CRBN E3 ligase ligand provides a versatile and effective strategy for the development of novel PROTACs. The inherent flexibility and hydrophilicity of the PEG7 linker can contribute to favorable pharmacokinetic properties and potent degradation of the target protein. The detailed protocols and application notes provided herein offer a solid foundation for researchers to design, synthesize, and evaluate their own CRBN-recruiting PROTACs for targeted protein degradation. Careful optimization of the linker attachment points and overall PROTAC architecture will be crucial for achieving maximal efficacy and selectivity.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Incomplete t-Butyl Ester Cleavage from PEG7 Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the cleavage of t-butyl esters from PEG7 linkers, a critical step in the synthesis of many bioconjugates, including PROTACs and antibody-drug conjugates.

Frequently Asked Questions (FAQs)

Q1: What is the standard protocol for t-butyl ester cleavage from a PEG linker?

The most common method for the deprotection of t-butyl esters from PEG linkers is acidolysis, typically using trifluoroacetic acid (TFA).[1] A common starting point is a solution of 50% TFA in a chlorinated solvent like dichloromethane (B109758) (DCM) at room temperature.[1] Reaction times can vary, but a duration of 2 to 5 hours is often sufficient.[1] It is crucial to monitor the reaction's progress using analytical techniques like HPLC or ¹H NMR.[1] The disappearance of the t-butyl peak in the ¹H NMR spectrum (typically a singlet at around 1.4 ppm) is a good indicator of cleavage.[1]

Q2: My t-butyl ester cleavage is incomplete. What are the possible causes and how can I resolve this?

Incomplete cleavage is a frequent issue that can be attributed to several factors:

  • Insufficient Reaction Time or Reagent: The reaction may not have been allowed to proceed to completion. Increasing the reaction time or using a higher concentration of TFA can be effective.[1][2]

  • Steric Hindrance: The molecular environment around the ester linkage, influenced by the conjugated molecule or the structure of the PEG linker, can impede the acid's access to the ester.[1]

  • Reagent Quality: Degradation of TFA can reduce its efficacy. It is crucial to use high-quality, fresh TFA for deprotection reactions.[1]

  • Low Temperature: Cleavage reactions are typically performed at room temperature (20-25°C). Lower temperatures will slow down the reaction rate.[2]

  • Presence of Excess Water: While a small amount of water can act as a scavenger, excessive water can hydrolyze TFA and reduce its effectiveness.[2]

To troubleshoot, it is recommended to monitor the reaction's progress and adjust the conditions accordingly.[1][2]

Q3: I am observing unexpected side products in my reaction mixture. What are they and how can I prevent their formation?

A primary challenge during the acidic cleavage of t-butyl esters is the formation of a stable tert-butyl cation.[1] This reactive intermediate can lead to undesired side reactions, most commonly the alkylation of electron-rich amino acid residues such as tryptophan, methionine, cysteine, and tyrosine.[3] The tert-butyl cation can also react with TFA to form t-butyl trifluoroacetate, which is also an alkylating agent.[4]

To mitigate these side reactions, the addition of "scavengers" to the cleavage cocktail is highly recommended.[1] Scavengers are nucleophilic species that trap the tert-butyl cations.[3] Common scavengers include water, triisopropylsilane (B1312306) (TIS), triethylsilane (TES), thioanisole, and ethanedithiol (EDT).[1][3]

Q4: Can I selectively cleave a t-butyl ester in the presence of a Boc-protecting group on my molecule?

Selective deprotection of a t-butyl ester while a Boc (tert-butoxycarbonyl) group remains intact is challenging due to their similar acid lability.[1] However, selective cleavage of the N-Boc group in the presence of a t-butyl ester can often be achieved with milder acidic conditions.[1] For selective ester cleavage, alternative, milder deprotection methods that do not affect the Boc group may need to be explored.[1]

Q5: Are there milder alternatives to TFA for cleaving t-butyl esters from PEG linkers?

Yes, several milder methods have been reported for the cleavage of t-butyl esters, which can be advantageous when working with sensitive substrates. These include:

  • Silica Gel in Refluxing Toluene: This method has been shown to be effective for the cleavage of t-butyl esters.[1][5]

  • Zinc Bromide in Dichloromethane: A mild Lewis acid-based deprotection that can offer chemoselectivity.[1][6][7]

  • Aqueous Phosphoric Acid: An environmentally benign and mild reagent for the deprotection of t-butyl esters.[8][9]

  • Enzymatic Cleavage: Certain lipases and esterases can hydrolyze t-butyl esters under mild conditions.[1][10]

  • Thermal Deprotection: In some cases, heating the PEG-conjugate in a suitable solvent can effect cleavage without the need for additional reagents.[1][11]

  • Triarylamminium Radical Cation: A newer approach using a catalytic amount of a radical cation like tris(4-bromophenyl)amminium (Magic Blue) with a silane (B1218182) under neutral conditions.[7][12]

Troubleshooting Guide

This guide provides a systematic approach to resolving incomplete t-butyl ester cleavage.

Troubleshooting_Workflow start Incomplete t-Butyl Ester Cleavage Observed check_reaction Review Reaction Parameters: - TFA Concentration - Reaction Time - Temperature start->check_reaction increase_tfa Increase TFA Concentration (e.g., from 50% to 95-100%) check_reaction->increase_tfa If concentration was low increase_time Increase Reaction Time (Monitor by HPLC/NMR) check_reaction->increase_time If time was short check_tfa_quality Check TFA Quality (Use fresh, high-purity TFA) check_reaction->check_tfa_quality If conditions seem adequate add_scavengers Side Products Observed? increase_tfa->add_scavengers increase_time->add_scavengers consider_sterics Assess Steric Hindrance check_tfa_quality->consider_sterics consider_sterics->add_scavengers scavenger_protocol Incorporate Scavengers (e.g., TIS, water, thioanisole) add_scavengers->scavenger_protocol Yes alternative_methods Cleavage Still Incomplete? add_scavengers->alternative_methods No scavenger_protocol->alternative_methods explore_alternatives Explore Milder/Alternative Methods: - ZnBr2 - Silica Gel - Thermal Cleavage alternative_methods->explore_alternatives Yes success Successful Cleavage alternative_methods->success No explore_alternatives->success failure Consult Further/Redesign Synthesis explore_alternatives->failure

Caption: A workflow for troubleshooting incomplete t-butyl ester cleavage.

Data Presentation

Table 1: Common Scavenger Cocktails for TFA-mediated Deprotection

Scavenger CocktailComposition (v/v/v)Target Residues/Side ReactionsReference
Standard95% TFA, 2.5% Water, 2.5% TISGeneral purpose, traps t-butyl cations[1]
Reagent K82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDTPeptides with multiple sensitive residues, minimizes alkylation of Trp[3]
Thiol-based95% TFA, 2.5% Water, 2.5% EDTCysteine-containing compounds[3]
Thioether-basedTFA with ThioanisoleMethionine-containing compounds, prevents S-alkylation[3]

Table 2: Comparison of Deprotection Conditions and Their General Applicability

Reagent/ConditionTypical ConditionsAdvantagesDisadvantages
TFA/DCM 25-50% TFA in DCM, RT, 1-5 h[1][13]Highly effective, volatile byproducts[14]Harsh, can cleave other acid-sensitive groups, potential for side reactions[7]
ZnBr₂/DCM ZnBr₂ in DCM, RT, 24 h[7]Milder, can be chemoselective[6][7]Longer reaction times, may not be as broadly effective
Silica Gel/Toluene Refluxing toluene, overnight[5]Mild, selective for t-butyl esters over some other groups[5]High temperature, long reaction time
Aqueous H₃PO₄ Aqueous solution, RTEnvironmentally benign, mild[8]May not be suitable for all substrates
Thermal Protic solvent, 120-240°C, 15-40 min[11]Reagent-free[7]High temperatures required, potential for thermal degradation of substrate

Experimental Protocols

Protocol 1: Standard TFA Cleavage

This protocol is suitable for most standard t-butyl ester deprotections.

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the t-butyl ester-PEG conjugate in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.[13]

  • Addition of TFA: While stirring at room temperature (20-25°C), add an equal volume of trifluoroacetic acid (TFA) to the solution (to achieve a 50% v/v concentration).[13]

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-5 hours.[1] Monitor the progress of the reaction by taking small aliquots, removing the TFA under a stream of nitrogen, and analyzing by HPLC or TLC.[1]

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Purification: To isolate the PEGylated product, which is often soluble in many organic solvents, precipitate the product by adding the concentrated residue to cold diethyl ether.[1] Collect the precipitate by filtration or centrifugation and wash with cold diethyl ether. Further purification by chromatography may be necessary.[1]

Protocol 2: Cleavage with a Scavenger Cocktail

This protocol is recommended when the PEG-conjugate contains acid-sensitive residues like tryptophan or methionine.

  • Prepare Cleavage Cocktail: In a well-ventilated fume hood, prepare a cleavage cocktail consisting of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) (v/v/v).[1]

  • Cleavage Reaction: Add the cleavage cocktail to the t-butyl ester-PEG conjugate (approximately 10 mL per gram of conjugate).[1]

  • Reaction and Work-up: Stir the mixture at room temperature for 2-4 hours.[1] Following the reaction, remove the TFA under reduced pressure.

  • Purification: Precipitate the product from cold diethyl ether as described in Protocol 1. Further purification by chromatography may be necessary to remove scavenger byproducts.[1]

Visualizations

t-Butyl_Ester_Cleavage cluster_reactants Reactants cluster_products Products Reactant R-COO-tBu (t-Butyl Ester) Intermediate R-COO(H⁺)-tBu Reactant->Intermediate Protonation TFA H⁺ (from TFA) Acid R-COOH (Carboxylic Acid) Carbocation (CH₃)₃C⁺ (t-Butyl Cation) Intermediate->Acid Cleavage Intermediate->Carbocation

Caption: Acid-catalyzed cleavage of a t-butyl ester.

References

Technical Support Center: Optimizing TFA Deprotection of Benzyl-PEG7-t-butyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of trifluoroacetic acid (TFA) deprotection of Benzyl-PEG7-t-butyl ester. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during this common chemical transformation.

Troubleshooting Guide

This section addresses specific issues that may arise during the TFA deprotection of this compound, offering step-by-step solutions to overcome these challenges.

Question 1: Why is my TFA deprotection of this compound incomplete?

Possible Causes and Solutions:

  • Insufficient Acid Concentration or Reaction Time: The cleavage of the t-butyl ester is an acid-catalyzed reaction. Low concentrations of TFA or short reaction times may not be sufficient for complete deprotection.

    • Solution: Increase the concentration of TFA in the reaction mixture. Common starting points are 50% TFA in dichloromethane (B109758) (DCM).[1] If the reaction is still incomplete, the concentration can be increased. Additionally, extending the reaction time and monitoring the progress by analytical techniques like TLC or HPLC is recommended.[2]

  • Steric Hindrance: The PEG chain, although designed to improve solubility, can sometimes sterically hinder the approach of TFA to the t-butyl ester group, slowing down the reaction rate.

    • Solution: A higher concentration of TFA or a longer reaction time may be necessary to overcome steric hindrance.

  • Poor Solubility: Although the PEG chain enhances solubility in many solvents, ensuring the this compound is fully dissolved in the TFA/DCM mixture is crucial for an efficient reaction.

    • Solution: Ensure vigorous stirring throughout the reaction. If solubility is an issue, a different co-solvent could be explored, though DCM is generally effective.

  • Low Temperature: Reactions are typically run at room temperature. If the reaction is performed at a lower temperature, the rate of deprotection will be significantly slower.

    • Solution: Ensure the reaction is conducted at room temperature (around 20-25°C).

Question 2: I am observing unexpected side products in my reaction. What are they and how can I prevent them?

Primary Side Reaction: Alkylation by the tert-butyl cation

The cleavage of the t-butyl ester generates a stable tert-butyl carbocation. This reactive intermediate can alkylate the benzyl (B1604629) ether or other nucleophilic sites in your molecule, leading to undesired byproducts.

  • Solution: Use of Scavengers: To prevent these side reactions, it is highly recommended to add a scavenger to the reaction mixture. Scavengers are compounds that will react with and "trap" the tert-butyl cation.

    • Common Scavengers:

      • Triisopropylsilane (TIS): A very effective scavenger. A common cocktail is 95% TFA, 2.5% water, and 2.5% TIS.[2]

      • Water: Can also act as a scavenger.

      • Thioanisole: Another commonly used scavenger.

It is important to note that while TIS is an excellent scavenger for the t-butyl cation, it has been reported in some cases to reduce benzyl groups.[3] Therefore, careful monitoring of the reaction is advised when using TIS with benzyl-containing compounds.

Question 3: How do I effectively monitor the progress of the deprotection reaction?

Monitoring Techniques:

  • Thin-Layer Chromatography (TLC): A quick and easy way to monitor the disappearance of the starting material (this compound) and the appearance of the product (Benzyl-PEG7-carboxylic acid). The product, being a carboxylic acid, will have a different retention factor (Rf) than the starting ester.

  • High-Performance Liquid Chromatography (HPLC): Provides a more quantitative assessment of the reaction progress. By analyzing aliquots of the reaction mixture over time, you can determine the percentage of starting material remaining and the percentage of product formed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The disappearance of the characteristic singlet peak for the t-butyl protons (around 1.4-1.5 ppm in CDCl₃) is a clear indicator of successful deprotection.

Question 4: What is the best way to work up the reaction and purify the final product, Benzyl-PEG7-carboxylic acid?

Work-up and Purification Strategy:

  • Removal of TFA: After the reaction is complete, the excess TFA and DCM are typically removed under reduced pressure (e.g., using a rotary evaporator). To ensure complete removal of residual TFA, co-evaporation with a non-polar solvent like toluene (B28343) is often performed.

  • Aqueous Work-up: The residue can be dissolved in an organic solvent (like dichloromethane or ethyl acetate) and washed with water to remove any remaining water-soluble impurities. A wash with a saturated sodium chloride solution (brine) is also recommended to aid in the separation of the organic and aqueous layers.

  • Purification:

    • Precipitation: For PEGylated compounds, precipitation is often an effective purification method. After removing the reaction solvent, the crude product can be dissolved in a minimal amount of a good solvent and then precipitated by adding a large volume of a poor solvent in which the product is insoluble, such as cold diethyl ether.

    • Chromatography: If further purification is required, column chromatography on silica (B1680970) gel can be employed. The polarity of the eluent will need to be optimized to achieve good separation.

Frequently Asked Questions (FAQs)

Q1: What are the standard reaction conditions for TFA deprotection of this compound?

A common starting point for the deprotection is to dissolve the this compound in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA) and stir the solution at room temperature for 2 to 5 hours.[2][4] However, the optimal conditions may vary depending on the specific substrate and scale of the reaction.

Q2: Is the benzyl ether group stable to the TFA deprotection conditions?

Generally, benzyl ethers are relatively stable to the acidic conditions used for t-butyl ester deprotection with TFA, especially at room temperature.[5] However, prolonged exposure to strong acids or elevated temperatures could potentially lead to cleavage of the benzyl ether. The use of scavengers, as mentioned in the troubleshooting guide, can also help to minimize any potential side reactions involving the benzyl group.

Q3: Can I use other acids for the deprotection?

While TFA is the most common reagent for t-butyl ester deprotection due to its effectiveness and volatility (making it easy to remove), other strong acids like hydrochloric acid (HCl) in an organic solvent can also be used. However, TFA is generally preferred for its cleaner reaction profiles in many cases.

Q4: How do I know if I need to use a scavenger?

It is always a good practice to include a scavenger in the TFA deprotection of t-butyl esters to prevent potential side reactions from the tert-butyl cation. This is especially important if your molecule contains other sensitive functional groups.

Data Presentation

The following table summarizes various reaction conditions for the deprotection of t-butyl esters, which can be used as a starting point for optimizing the deprotection of this compound.

Reagent SystemCo-SolventTemperatureTypical Reaction TimeScavengerExpected Outcome
50% TFADichloromethaneRoom Temp.2 - 5 hoursNoneGood conversion, potential for side products
95% TFANoneRoom Temp.1 - 3 hoursWater, TISHigh conversion, minimized side products
1:1 TFA/DCMDichloromethaneRoom Temp.5 hoursNoneEffective deprotection

Experimental Protocols

Protocol 1: General Procedure for TFA Deprotection of this compound

  • Dissolve this compound in a mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA) (e.g., 1:1 v/v) at room temperature.

  • Stir the reaction mixture for 2-5 hours, monitoring the progress by TLC or HPLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA.

  • Co-evaporate the residue with toluene (3 x 10 mL) to remove residual TFA.

  • Dissolve the crude product in a suitable organic solvent (e.g., DCM) and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Benzyl-PEG7-carboxylic acid.

  • Purify the product by precipitation from a solvent/anti-solvent system (e.g., DCM/diethyl ether) or by column chromatography.

Protocol 2: TFA Deprotection with Scavengers

  • Dissolve this compound in dichloromethane (DCM).

  • Add the scavenger(s) of choice (e.g., 2.5% water and 2.5% triisopropylsilane).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add trifluoroacetic acid (to a final concentration of 95%).

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the progress by TLC or HPLC.

  • Follow the work-up and purification steps outlined in Protocol 1.

Visualizations

TFA_Deprotection_Workflow cluster_reaction Reaction Setup cluster_monitoring Reaction Monitoring cluster_workup Work-up & Purification Start This compound in DCM Add_TFA Add TFA (and Scavengers) Start->Add_TFA Stir Stir at RT (1-5 hours) Add_TFA->Stir Monitor Monitor by TLC/HPLC Stir->Monitor Complete Reaction Complete? Monitor->Complete Complete->Stir No Workup Remove TFA/DCM (Rotovap) Complete->Workup Yes Wash Aqueous Wash Workup->Wash Dry Dry & Concentrate Wash->Dry Purify Purification (Precipitation/Chromatography) Dry->Purify Product Benzyl-PEG7-carboxylic acid Purify->Product

Caption: Experimental workflow for the TFA deprotection of this compound.

Troubleshooting_Logic Start Deprotection Issue Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Side_Products Side Products Observed? Start->Side_Products Increase_TFA Increase TFA Conc. or Reaction Time Incomplete_Reaction->Increase_TFA Yes Check_Solubility Ensure Complete Solubility Incomplete_Reaction->Check_Solubility Yes Check_Temp Verify Room Temperature Incomplete_Reaction->Check_Temp Yes Add_Scavenger Add Scavengers (e.g., TIS, Water) Side_Products->Add_Scavenger Yes Monitor_Progress Monitor Reaction (TLC/HPLC) Increase_TFA->Monitor_Progress Check_Solubility->Monitor_Progress Check_Temp->Monitor_Progress Add_Scavenger->Monitor_Progress

References

troubleshooting low yield in PROTAC synthesis with PEG linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Proteolysis Targeting Chimeras (PROTACs) that incorporate polyethylene (B3416737) glycol (PEG) linkers, with a focus on resolving issues of low yield.

Troubleshooting Guide: Low Yield in PROTAC Synthesis

Low synthetic yields are a common hurdle in the development of PROTACs, particularly when dealing with flexible and often heterogeneous PEG linkers. This guide provides a structured approach to identifying and resolving the root causes of low product yield.

Q1: My amide coupling reaction to attach the PEG linker is resulting in a low yield. What are the potential causes and solutions?

Low yields in amide bond formation are frequently encountered and can stem from several factors. A systematic evaluation of the reaction components and conditions is crucial for optimization.[1]

Potential Causes:

  • Inefficient Coupling Reagents: The choice of coupling reagent is critical. Standard reagents like HATU, HOBt, and DCC may not be optimal for sterically hindered substrates or complex molecules.[2]

  • Improper Stoichiometry: An incorrect ratio of reactants, coupling agents, and base can lead to incomplete reactions or the formation of side products.

  • Poor Solubility of Reactants: PROTAC intermediates, especially those with high molecular weight or lipophilicity, may have limited solubility in common reaction solvents like DMF or DCM.[2]

  • Steric Hindrance: The bulky nature of the E3 ligase ligand or the protein of interest (POI) ligand can sterically hinder the reactive site.

  • Side Reactions: The presence of unprotected functional groups on the ligands or linker can lead to unwanted side reactions.

Troubleshooting Steps:

  • Optimize Coupling Reagents:

    • Screen a panel of modern coupling reagents such as COMU, T3P, or other phosphonium- or uranium-based reagents, which can be more effective for challenging couplings.[3]

    • Consider the use of additives like Oxyma Pure, which can suppress side reactions and improve efficiency.[4]

  • Adjust Stoichiometry:

    • Systematically vary the equivalents of the coupling reagent (typically 1.1-1.5 eq) and the amine component (1.0-1.2 eq) relative to the carboxylic acid.

    • Ensure the base (e.g., DIPEA) is used in sufficient excess (2-4 eq) to neutralize any acidic byproducts and the HCl salt of the amine if applicable.[1]

  • Improve Solubility:

    • Try alternative solvents or solvent mixtures (e.g., NMP, DMA, or a combination of DCM/DMF).

    • Gentle heating (40-50 °C) can sometimes improve solubility and reaction rates, but monitor for potential degradation.

  • Address Steric Hindrance:

    • If possible, consider altering the attachment point of the linker on the ligand to a more accessible position.[][6]

    • Prolonging the reaction time may be necessary for sterically hindered couplings.

  • Protect Reactive Groups:

    • Ensure that all other reactive functional groups (e.g., other amines, hydroxyls, thiols) are appropriately protected before the coupling step.

Q2: I am experiencing low yields in my copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction for the final PROTAC assembly. How can I troubleshoot this?

Click chemistry is generally a high-yielding and reliable reaction, but issues can still arise, particularly with complex PROTAC molecules.[7][8]

Potential Causes:

  • Catalyst Inactivation: The copper(I) catalyst can be oxidized to the inactive copper(II) state.

  • Poor Ligand Choice: The ligand used to stabilize the copper(I) catalyst may not be optimal.

  • Inadequate Reducing Agent: Insufficient or degraded reducing agent (e.g., sodium ascorbate) will fail to regenerate the active Cu(I) catalyst from Cu(II).

  • Solvent Issues: The choice of solvent can impact the reaction rate and solubility of the reactants.

  • Impure Starting Materials: Impurities in the azide (B81097) or alkyne starting materials can interfere with the reaction.

Troubleshooting Steps:

  • Optimize the Catalytic System:

    • Use a pre-formed Cu(I) catalyst or a ligand that stabilizes Cu(I), such as TBTA or BTTAA.

    • Ensure the sodium ascorbate (B8700270) solution is freshly prepared.

    • Consider using a higher catalyst loading (e.g., 5-10 mol %).

  • Solvent Selection:

    • A mixture of solvents like t-BuOH/H2O or DMF is often effective.[2]

    • Ensure the solvents are degassed to remove oxygen, which can oxidize the catalyst.

  • Purify Starting Materials:

    • Ensure the azide and alkyne components are of high purity before attempting the click reaction.

  • Alternative Click Chemistry:

    • If CuAAC continues to give low yields, consider strain-promoted alkyne-azide cycloaddition (SPAAC), which is copper-free and can be advantageous for sensitive substrates.[9][10]

Q3: My overall yield is low due to difficulties in purifying the final PROTAC product. What purification strategies can I employ for PROTACs with PEG linkers?

The purification of PROTACs, especially those with PEG linkers, can be challenging due to their high molecular weight, potential for aggregation, and the presence of closely related impurities.

Potential Challenges:

  • Broad Peaks in Chromatography: The heterogeneity of some PEG linkers can lead to broad peaks in HPLC, making separation from impurities difficult.

  • Poor Solubility: The final PROTAC may have poor solubility in common chromatography solvents.

  • Co-elution of Impurities: Unreacted starting materials or byproducts may have similar retention times to the desired product.

Troubleshooting and Optimization Strategies:

  • Chromatography Method Development:

    • Reverse-Phase HPLC (RP-HPLC): This is the most common method.

      • Optimize the gradient profile (e.g., a shallower gradient around the elution time of the product).

      • Screen different columns (e.g., C18, C8, Phenyl-Hexyl) and mobile phase modifiers (e.g., TFA, formic acid).

    • Size-Exclusion Chromatography (SEC): Can be useful for separating the high molecular weight PROTAC from smaller impurities.

    • Ion-Exchange Chromatography (IEX): Applicable if the PROTAC has a net charge.

  • Flash Column Chromatography:

    • For larger scale purification, carefully select the stationary phase and solvent system. A gradient elution is often necessary.

  • Solid-Phase Synthesis:

    • Consider synthesizing the PROTAC on a solid support. This can simplify purification as excess reagents and byproducts can be washed away before cleaving the final product from the resin.[11]

  • Use of Monodisperse PEG Linkers:

    • Whenever possible, use monodisperse (discrete) PEG linkers. This will result in a single molecular weight product, leading to sharper peaks in chromatography and simplifying purification and characterization.

Frequently Asked Questions (FAQs)

Q: How does the length of the PEG linker affect the synthesis yield?

The length of the PEG linker can indirectly impact the synthesis yield in several ways:

  • Solubility: Longer PEG chains generally increase the hydrophilicity and aqueous solubility of the PROTAC.[2][12][13] This can be beneficial for certain reactions but may complicate extraction and purification steps.

  • Flexibility and Reactivity: Increased flexibility of longer linkers can sometimes lead to intramolecular interactions that shield the reactive ends, potentially lowering the reaction rate and yield.

  • Purification: As mentioned, polydisperse long PEG chains can lead to broader peaks in chromatography, making it more challenging to achieve high purity and thus lowering the isolated yield. Using monodisperse PEG linkers is highly recommended to mitigate this.[14]

Q: Can the PEG linker itself be a source of impurities leading to low yield?

Yes, the PEG linker can introduce impurities. Commercially available PEG linkers can vary in purity. It is essential to:

  • Source High-Purity Linkers: Obtain linkers from reputable suppliers who provide a certificate of analysis with purity data.[12][14]

  • Characterize the Linker: Before use, characterize the PEG linker by techniques such as NMR and mass spectrometry to confirm its structure and purity.

  • Consider Storage Conditions: Some functionalized PEG linkers can be sensitive to moisture or light. Store them according to the manufacturer's recommendations.

Q: Are there specific analytical techniques that are essential for troubleshooting low yields?

Yes, a combination of analytical techniques is crucial:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the workhorse for monitoring reaction progress. It helps in identifying the desired product, unreacted starting materials, and byproducts based on their mass-to-charge ratio.[2]

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: NMR is indispensable for the structural confirmation of intermediates and the final PROTAC product. It can help identify unexpected side products or impurities.[15]

  • Preparative HPLC (High-Performance Liquid Chromatography): Essential for the final purification of the PROTAC.[2]

Data Presentation

Table 1: Representative Yields for Key Reactions in PROTAC Synthesis

Reaction TypeCoupling Reagents/CatalystTypical Yield RangeKey Considerations
Amide Bond FormationHATU, DIPEA40-80%Yield is highly dependent on substrate sterics and solubility.[1][3]
Amide Bond FormationT3P14-41%Can be effective for challenging couplings but may require optimization.[3]
CuAAC ("Click" Chemistry)CuSO₄, Sodium Ascorbate55-90%Generally high-yielding and tolerant of various functional groups.[7][16]
Final Purification StepPreparative RP-HPLC30-70%The isolated yield after purification can be a significant bottleneck.

Experimental Protocols

Protocol 1: General Procedure for Amide Bond Formation

This protocol describes a typical amide coupling reaction between a carboxylic acid-functionalized component and an amine-functionalized PEG linker.[1]

Materials:

  • Carboxylic acid-containing fragment (1.0 eq)

  • Amine-functionalized PEG linker (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

Procedure:

  • Under a nitrogen atmosphere, dissolve the carboxylic acid-containing fragment in anhydrous DMF.

  • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the amine-functionalized PEG linker to the reaction mixture.

  • Stir the reaction at room temperature. Monitor the reaction progress by LC-MS every 1-2 hours. The reaction is typically complete within 4-16 hours.

  • Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC.

Protocol 2: General Procedure for CuAAC ("Click Chemistry")

This protocol outlines the copper-catalyzed cycloaddition of an azide-functionalized intermediate with an alkyne-functionalized partner.[2]

Materials:

  • Azide-containing intermediate (1.0 eq)

  • Alkyne-containing partner (1.0 eq)

  • Copper(II) sulfate (B86663) (CuSO₄) (0.1 eq)

  • Sodium ascorbate (0.2 eq)

  • Solvent mixture (e.g., t-BuOH/H₂O 1:1 or DMF)

Procedure:

  • Dissolve the azide and alkyne components in the chosen solvent system.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

  • Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate solution.

  • Stir the reaction at room temperature. The reaction is often complete within 1-4 hours. Monitor by LC-MS.

  • Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the final PROTAC product by preparative HPLC.

Mandatory Visualization

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis cluster_purification_analysis Purification & Analysis cluster_troubleshooting Troubleshooting Loop start Ligand & Linker Starting Materials coupling1 First Coupling Reaction (e.g., Amide Bond Formation) start->coupling1 intermediate Purified Intermediate (Ligand-Linker) coupling1->intermediate coupling2 Second Coupling Reaction (e.g., Click Chemistry) intermediate->coupling2 crude_protac Crude PROTAC coupling2->crude_protac purification Purification (e.g., Prep-HPLC) crude_protac->purification analysis Analysis (LC-MS, NMR) purification->analysis final_product Pure PROTAC analysis->final_product Yield & Purity OK? troubleshoot Low Yield or Impure? Optimize Conditions analysis->troubleshoot No troubleshoot->coupling1 troubleshoot->coupling2 troubleshoot->purification

Caption: A typical workflow for the synthesis and purification of a PROTAC, highlighting key troubleshooting points.

Low_Yield_Troubleshooting cluster_coupling Coupling Reaction Issues cluster_purification Purification Challenges cluster_materials Starting Material Problems start Low PROTAC Yield coupling_issue Inefficient Coupling? start->coupling_issue purification_issue Purification Loss? start->purification_issue material_issue Impure Materials? start->material_issue reagents Optimize Coupling Reagents (e.g., HATU, COMU, T3P) coupling_issue->reagents Yes stoichiometry Adjust Stoichiometry (Reagents, Base) coupling_issue->stoichiometry Yes solubility Improve Solubility (Solvents, Temperature) coupling_issue->solubility Yes hplc Optimize HPLC Method (Column, Gradient, Mobile Phase) purification_issue->hplc Yes linker_choice Use Monodisperse PEG Linker purification_issue->linker_choice Yes solid_phase Consider Solid-Phase Synthesis purification_issue->solid_phase Yes purity_check Verify Purity of Ligands & Linker (NMR, MS) material_issue->purity_check Yes

Caption: A logical troubleshooting guide for diagnosing the cause of low yield in PROTAC synthesis.

References

Technical Support Center: PROTACs Containing Benzyl-PEG7-t-butyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering solubility issues with Proteolysis Targeting Chimeras (PROTACs) that incorporate a Benzyl-PEG7-t-butyl ester linker.

Troubleshooting Guide

Issue 1: My PROTAC has poor aqueous solubility, leading to precipitation in my assay buffer.

Possible Causes and Solutions:

  • High Lipophilicity: PROTACs are often large molecules with high lipophilicity, which is a primary cause of poor aqueous solubility.[1][2] The benzyl (B1604629) and t-butyl ester groups in the linker can contribute to this lipophilicity.

  • Solution 1: Optimize Solvent System:

    • For in vitro assays, consider the use of co-solvents. Prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into the aqueous assay buffer. Be mindful of the final DMSO concentration, as it can affect cell viability and assay performance.

    • For in vivo studies, formulation strategies are crucial.[3]

  • Solution 2: Formulation Development:

    • Amorphous Solid Dispersions (ASDs): This is a common technique to enhance the solubility of poorly soluble drugs.[4][5][6][7] By dispersing the PROTAC in a polymer matrix, you can prevent crystallization and maintain a supersaturated state in solution.[4][5]

    • Nanoformulations: Encapsulating the PROTAC in nanoparticles, such as those made with PLGA-PEG, can improve its solubility and bioavailability.[6]

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These systems can improve the solubility and absorption of lipophilic drugs.[4]

Issue 2: I am observing inconsistent results in my cell-based assays.

Possible Causes and Solutions:

  • Precipitation in Culture Media: Your PROTAC may be precipitating in the cell culture media over time, leading to variable effective concentrations.

  • Solution 1: Solubility Assessment in Media:

    • Visually inspect the media for any signs of precipitation after adding the PROTAC.

    • Perform a solubility test of your PROTAC in the specific cell culture media you are using.

  • Solution 2: Adjust Dosing Strategy:

    • Consider more frequent media changes with freshly prepared PROTAC to maintain the desired concentration.

    • Use a formulation approach, such as encapsulation, to improve stability in the media.

Issue 3: My PROTAC has low oral bioavailability in animal studies.

Possible Causes and Solutions:

  • Poor Solubility and Permeability: Low aqueous solubility limits the dissolution of the PROTAC in the gastrointestinal tract, and high molecular weight can hinder its permeability across the intestinal wall.[1][8]

  • Solution 1: Formulation Strategies for Oral Delivery:

    • Amorphous solid dispersions (ASDs) have been shown to improve the oral bioavailability of PROTACs by enhancing their dissolution rate.[4][5][7]

    • Administering the PROTAC with food can sometimes improve its absorption, as some PROTACs show better solubility in fed-state simulated intestinal fluid.[1][8]

  • Solution 2: Prodrug Approach:

    • A prodrug strategy can be employed to temporarily mask polar groups, improving permeability, with the active PROTAC being released in vivo.[1]

Frequently Asked Questions (FAQs)

Q1: What is the role of the this compound linker in my PROTAC's solubility?

The this compound linker has a dual nature. The PEG7 (polyethylene glycol) portion is hydrophilic and is intended to increase the overall water solubility of the PROTAC molecule.[9][10] Longer PEG chains generally lead to higher solubility.[2] However, the benzyl and t-butyl ester groups are more lipophilic and can counteract the solubilizing effect of the PEG chain, contributing to the overall poor solubility of the large PROTAC molecule.

Q2: How does the length of the PEG linker affect solubility?

Generally, increasing the number of PEG units in the linker enhances the hydrophilicity and therefore the aqueous solubility of the PROTAC.[2][9] The table below provides an illustrative example of how solubility might change with different PEG linker lengths, though actual values will vary depending on the specific warhead and E3 ligase ligand.

Illustrative Solubility of a Hypothetical PROTAC with Varying Linker Lengths

Linker TypePROTAC Solubility (µg/mL)Reference
Alkyl C85Fictionalized Data[2]
PEG425Fictionalized Data[2]
PEG7/PEG8 ~60 Interpolated Fictionalized Data [2]
10-unit PEG150Fictionalized Data[2]
PEG12180Fictionalized Data[2]

Note: This data is fictionalized to illustrate the general trend of increased solubility with longer PEG chains.[2]

Q3: Can I improve the solubility by modifying the linker?

Yes, optimizing the linker is a key strategy.[1] Replacing the benzyl or t-butyl ester groups with more polar moieties could improve solubility. Additionally, incorporating ionizable groups, such as basic nitrogen atoms, into the linker can enhance solubility.[11]

Q4: What are some recommended starting points for formulating my PROTAC for in vivo studies?

For a PROTAC with known poor solubility, starting with an amorphous solid dispersion (ASD) is a promising approach.[4][5][6][7] Using polymers like HPMCAS (hydroxypropyl methylcellulose (B11928114) acetate (B1210297) succinate) has been shown to be effective.[5][7]

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

This protocol describes a general method for preparing an ASD to enhance the solubility of a PROTAC containing a this compound linker.

Materials:

  • PROTAC with this compound linker

  • Polymer (e.g., HPMCAS)[5][7]

  • Organic solvent (e.g., acetone, methanol, or a mixture)

  • Round-bottom flask

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolution: Weigh the PROTAC and the chosen polymer (e.g., at a 1:4 drug-to-polymer ratio by weight) and dissolve them in a minimal amount of the organic solvent in a round-bottom flask. Ensure complete dissolution.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C) until a thin, solid film forms on the wall of the flask.[6]

  • Drying: Place the flask in a vacuum oven at a slightly elevated temperature (e.g., 40-50°C) for 24-48 hours to remove any residual solvent.[6]

  • Harvesting: Carefully scrape the solid dispersion from the flask. The resulting material can be gently ground into a fine powder.[6]

Protocol 2: Kinetic Solubility Assay

This protocol outlines a method to determine the kinetic solubility of your PROTAC, which is useful for early-stage assessment.

Materials:

  • PROTAC stock solution in DMSO (e.g., 10 mM)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well plate

  • Plate shaker

  • Plate reader or HPLC-UV/LC-MS for quantification

Procedure:

  • Serial Dilution: Prepare a serial dilution of your PROTAC stock solution in DMSO.

  • Addition to Buffer: Add a small volume (e.g., 1-2 µL) of each DMSO stock concentration to the aqueous buffer in a 96-well plate. The final DMSO concentration should be kept low (e.g., <1%).

  • Incubation: Seal the plate and shake it at room temperature for a set period (e.g., 1-2 hours).

  • Analysis: Analyze the samples. This can be done by measuring turbidity with a plate reader or by separating the soluble fraction (by centrifugation or filtration) and quantifying the concentration using HPLC-UV or LC-MS.

  • Determination of Kinetic Solubility: The highest concentration at which no precipitation is observed is considered the kinetic solubility.

Visualizations

PROTAC_Solubility_Troubleshooting start Poor PROTAC Solubility Observed check_assay In Vitro Assay Issue? start->check_assay check_invivo In Vivo Bioavailability Issue? start->check_invivo optimize_solvent Optimize Solvent System (e.g., co-solvents) check_assay->optimize_solvent formulation Formulation Development check_assay->formulation check_invivo->formulation prodrug Prodrug Strategy check_invivo->prodrug asd Amorphous Solid Dispersion (ASD) formulation->asd nano Nanoformulation formulation->nano sedds SEDDS formulation->sedds PROTAC_Degradation_Pathway protac PROTAC (Warhead-Linker-E3 Ligase Ligand) ternary_complex Ternary Complex (POI-PROTAC-E3 Ligase) protac->ternary_complex poi Protein of Interest (POI) poi->ternary_complex e3_ligase E3 Ubiquitin Ligase e3_ligase->ternary_complex ubiquitination Ubiquitination of POI ternary_complex->ubiquitination proteasome Proteasome ubiquitination->proteasome degradation POI Degradation proteasome->degradation

References

Technical Support Center: Stability of Benzyl-PEG7-t-butyl Ester in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of Benzyl-PEG7-t-butyl ester, a common linker used in the synthesis of molecules for cellular assays, such as Proteolysis Targeting Chimeras (PROTACs).

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments, with a focus on the potential instability of the this compound linker.

Problem Potential Cause Related to Linker Instability Suggested Solution
Low or no cellular activity of your compound 1. Premature cleavage of the t-butyl ester: The t-butyl ester group is susceptible to hydrolysis, especially in acidic conditions or by intracellular esterases.[1][2] This would release the free acid form of your molecule, which may have reduced cell permeability or different activity. 2. Degradation of the PEG linker: The polyethylene (B3416737) glycol (PEG) chain can undergo oxidative metabolism within the cell.[]1. Assess compound stability: Perform a stability assay in your specific cell culture medium and with cell lysate to determine the half-life of your compound. An LC-MS based method is recommended for this analysis. 2. Modify experimental conditions: Minimize the exposure of the compound to acidic conditions during stock solution preparation and in the assay. 3. Consider linker modification: If instability is confirmed, consider synthesizing an analog with a more stable ester group (e.g., a methyl or ethyl ester) or a more rigid PEG linker to reduce metabolic susceptibility.[]
High variability in experimental results 1. Inconsistent degradation during sample handling: The linker may be degrading at different rates during sample preparation, storage, or analysis. 2. Batch-to-batch variation in stability: If the compound is sourced externally, there may be inconsistencies in purity or the presence of stabilizing/destabilizing impurities.1. Standardize protocols: Ensure consistent timing and temperature for all sample handling steps. Prepare fresh stock solutions and dilutions for each experiment. 2. Analyze samples promptly: Minimize the time between sample collection and analysis to reduce the chance of degradation. 3. Qualify new batches: Perform a simple stability check on new batches of the compound before use in extensive experiments.
Unexpected off-target effects 1. Formation of active metabolites: Cleavage of the linker can generate metabolites (e.g., the free carboxylic acid, benzyl-PEG7 alcohol) that may have their own biological activity.1. Characterize degradation products: Use LC-MS/MS to identify the major degradation products in your cellular assay. 2. Test metabolite activity: If possible, synthesize and test the identified metabolites in your assay to determine if they contribute to the observed effects.

Frequently Asked Questions (FAQs)

Q1: What are the most likely points of degradation in the this compound linker under cellular assay conditions?

A1: The two most probable points of degradation are the t-butyl ester and the PEG chain. The t-butyl ester is susceptible to both chemical hydrolysis (especially at acidic pH) and enzymatic cleavage by intracellular esterases.[][5][6][7] The ether linkages within the PEG chain are generally more stable to hydrolysis but can be targets for oxidative metabolism by cellular enzymes.[8][9]

Q2: How can I assess the stability of my compound containing the this compound linker?

A2: The most direct way to assess stability is to incubate your compound in the relevant biological matrix (e.g., cell culture medium, with and without cells, or cell lysate) over a time course. At each time point, the concentration of the intact compound is measured using a quantitative analytical method such as LC-MS. This will allow you to determine the half-life of your compound under your specific experimental conditions.

Q3: What are the best practices for preparing and storing stock solutions of compounds with this linker?

A3: To minimize the risk of degradation, it is recommended to:

  • Prepare stock solutions in an anhydrous, aprotic solvent like DMSO.

  • Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Prepare fresh working dilutions in your cell culture medium immediately before each experiment.

  • Avoid prolonged storage of the compound in aqueous or acidic solutions.

Q4: Can the benzyl (B1604629) group be a point of instability?

A4: While the benzyl group itself is generally stable, it can be a site for metabolic modification by cellular enzymes, although this is typically a slower process compared to ester hydrolysis.

Experimental Protocols

Protocol: Assessing the Stability of a this compound-Containing Compound in a Cellular Assay by LC-MS

Objective: To determine the half-life of a test compound in the presence of cultured cells and in cell-free medium.

Materials:

  • Test compound with this compound linker

  • Cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Acetonitrile (B52724) with 0.1% formic acid (or other suitable solvent for protein precipitation and LC-MS analysis)

  • LC-MS system

Procedure:

  • Cell Culture: Plate your cells in a multi-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Compound Incubation (with cells):

    • Prepare a working solution of your test compound in complete cell culture medium at the desired final concentration.

    • Remove the medium from the cells and replace it with the medium containing the test compound.

    • Incubate the plate at 37°C in a CO2 incubator.

    • At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), collect an aliquot of the medium and the cells.

  • Compound Incubation (cell-free):

    • In parallel, incubate the test compound in complete cell culture medium without cells under the same conditions.

    • Collect aliquots of the medium at the same time points as the cellular samples.

  • Sample Preparation for LC-MS:

    • For the medium samples, add three volumes of cold acetonitrile with 0.1% formic acid to precipitate proteins.

    • For the cell samples, wash the cells with PBS, then lyse them and precipitate proteins with cold acetonitrile with 0.1% formic acid.

    • Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for LC-MS analysis.

  • LC-MS Analysis:

    • Analyze the samples by LC-MS using a method optimized for the detection and quantification of your intact test compound.

    • Generate a standard curve using known concentrations of your test compound to allow for accurate quantification.

  • Data Analysis:

    • Calculate the concentration of the intact test compound remaining at each time point.

    • Plot the percentage of the compound remaining versus time and determine the half-life (t½) for both the cellular and cell-free conditions.

Visualizations

G cluster_0 Potential Degradation Pathways Compound This compound Compound Ester_Cleavage t-Butyl Ester Cleavage Compound->Ester_Cleavage Esterases / Acid Hydrolysis PEG_Degradation PEG Chain Degradation Compound->PEG_Degradation Oxidative Metabolism Acid_Product Carboxylic Acid Metabolite Ester_Cleavage->Acid_Product Oxidized_Product Oxidized PEG Metabolites PEG_Degradation->Oxidized_Product

Caption: Potential degradation pathways of a this compound containing compound in a cellular environment.

G cluster_1 Experimental Workflow for Stability Assessment Start Start Incubate Incubate Compound (with and without cells) Start->Incubate Sample Collect Samples at Time Points Incubate->Sample Prepare Prepare Samples for LC-MS Sample->Prepare Analyze LC-MS Analysis Prepare->Analyze Data Data Analysis (Calculate Half-life) Analyze->Data End End Data->End

Caption: A general experimental workflow for assessing the stability of a compound in a cellular assay.

References

Technical Support Center: Troubleshooting Aggregation Problems with PEGylated PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with PEGylated Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common aggregation-related issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of aggregation in PEGylated PROTACs?

A1: Aggregation of PEGylated PROTACs is a common challenge that can arise from several factors:

  • Poor Solubility: Despite the inclusion of hydrophilic polyethylene (B3416737) glycol (PEG) linkers, the overall molecule can still possess high hydrophobicity, leading to poor aqueous solubility and subsequent aggregation.[1]

  • Suboptimal Linker Length: The length of the PEG linker is a critical determinant of a PROTAC's physicochemical properties. A linker that is too short may not sufficiently shield the hydrophobic regions of the molecule, while an excessively long linker can lead to entanglement and aggregation. The optimal length is a balance between maintaining solubility and enabling effective ternary complex formation.[2][3][][5]

  • High Concentrations: At high concentrations, the likelihood of intermolecular interactions increases, which can promote self-assembly and aggregation. This is particularly relevant during stock solution preparation and in cellular assays.

  • Buffer Conditions: The pH, ionic strength, and presence of certain salts in the buffer can influence the stability and solubility of a PROTAC.

  • Freeze-Thaw Cycles: Repeated freezing and thawing of PROTAC solutions can induce aggregation.

Q2: How does the length of the PEG linker affect PROTAC aggregation and efficacy?

A2: The PEG linker plays a crucial role in influencing the properties of a PROTAC. Its length directly impacts solubility, cell permeability, and the efficiency of target protein degradation.[][6]

  • Solubility and Permeability: PEG linkers are incorporated to enhance the water solubility of PROTACs and improve their ability to cross cell membranes.[][6]

  • Ternary Complex Formation: The linker must be of an optimal length to facilitate the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. A linker that is too short can cause steric hindrance, while a linker that is too long might lead to a non-productive complex where ubiquitination sites are not accessible.[2][3][]

  • Degradation Efficiency: The stability of the ternary complex is directly correlated with the degradation efficiency, often measured by DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).[2][3] Small variations in linker length can lead to significant changes in degradation efficacy.[7]

Q3: What are some formulation strategies to prevent the aggregation of PEGylated PROTACs?

A3: Several formulation strategies can be employed to enhance the solubility and prevent the aggregation of PROTACs:

  • Use of Co-solvents: In preclinical studies, organic co-solvents are often used to improve the solubility of PROTACs.

  • Polymeric Micelles: These can encapsulate poorly soluble PROTACs within their hydrophobic cores, improving their delivery.[1]

  • Emulsions and Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations can enhance the solubility and oral bioavailability of hydrophobic drugs.[1]

  • Amorphous Solid Dispersions (ASDs): This technique involves dispersing the PROTAC in a polymer matrix to prevent crystallization and improve dissolution.[1]

  • Nanoparticle-based Delivery Systems: Encapsulating PROTACs in nanoparticles, such as lipid-based nanoparticles or polymeric nanoparticles, can improve their pharmacokinetic properties and reduce aggregation.[1]

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues related to the aggregation of PEGylated PROTACs.

Problem 1: Visible Precipitation or Cloudiness in PROTAC Stock Solution or Assay Medium

This is a clear indication of poor solubility and aggregation.

dot

A Observation: Precipitation/Cloudiness B Potential Cause: Poor Solubility A->B Indicates C Troubleshooting Steps B->C Leads to D 1. Check Solvent C->D E 2. Lower Concentration C->E F 3. Modify Formulation C->F G 4. Assess with DLS C->G H Expected Outcome: Clear Solution D->H E->H F->H G->H

Caption: Troubleshooting workflow for visible PROTAC aggregation.

Troubleshooting Steps:

  • Verify Solvent and Preparation:

    • Ensure the PROTAC is fully dissolved in the appropriate solvent (e.g., DMSO) before further dilution.

    • Avoid repeated freeze-thaw cycles of the stock solution.

  • Optimize Concentration:

    • Prepare fresh dilutions from a concentrated stock for each experiment.

    • If precipitation occurs in the assay medium, consider lowering the final concentration of the PROTAC.

  • Modify Formulation:

    • For in vitro experiments, consider the use of solubility-enhancing excipients.

    • For in vivo studies, explore advanced formulation strategies like polymeric micelles or lipid-based nanoparticles.[1]

  • Characterize Aggregation State:

    • Use Dynamic Light Scattering (DLS) to assess the size distribution of particles in your solution. The presence of large aggregates will be readily apparent.

Problem 2: Inconsistent or Non-reproducible Degradation Results

Aggregation can lead to variability in the effective concentration of the PROTAC, resulting in inconsistent experimental outcomes.

dot

A Observation: Inconsistent Degradation B Potential Cause: Variable Active Concentration A->B Suggests C Troubleshooting Steps B->C Requires D 1. Confirm Target Engagement (CETSA) C->D E 2. Assess Ternary Complex (Co-IP) C->E F 3. Quantify Aggregation (SEC-MALS) C->F G Expected Outcome: Reproducible Degradation D->G E->G F->G

Caption: Troubleshooting workflow for inconsistent degradation.

Troubleshooting Steps:

  • Confirm Target Engagement with Cellular Thermal Shift Assay (CETSA):

    • CETSA is a powerful technique to verify that the PROTAC is binding to its intended target within the cell.[8] Aggregation can reduce the effective concentration of the PROTAC available to bind its target.

  • Assess Ternary Complex Formation with Co-Immunoprecipitation (Co-IP):

    • The formation of the ternary complex (Target-PROTAC-E3 ligase) is essential for degradation. Aggregated PROTACs may be unable to effectively bridge the target protein and the E3 ligase. A Co-IP experiment can help determine if this complex is forming.[9][10][11]

  • Quantify Soluble vs. Aggregated PROTAC with Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS):

    • SEC-MALS is a robust method to separate and quantify monomers from aggregates, providing a precise measure of the soluble, active fraction of your PROTAC.[12][13]

Data Presentation

The following tables summarize quantitative data on the impact of PEG linker length on PROTAC efficacy.

Table 1: Impact of PEG Linker Length on Degradation Efficiency (DC50 & Dmax)

Target ProteinE3 LigaseLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
ERαVHLAlkyl/PEG12>1000<20[5]
ERαVHLAlkyl/PEG16250~60[5]
TBK1CRBNPEG<12InactiveInactive[5]
TBK1CRBNPEG21396[5]
SOS1VHLMethylene4>1000<20[7]
SOS1VHLMethylene515.7100[7]
SOS1VHLMethylene6~500~80[7]

Experimental Protocols

Protocol 1: Dynamic Light Scattering (DLS) for Aggregate Detection

Objective: To determine the size distribution of PROTAC particles in solution and detect the presence of aggregates.

Materials:

  • DLS Instrument

  • Low-volume quartz cuvette

  • PROTAC sample

  • Assay buffer (filtered through a 0.22 µm filter)

Procedure:

  • Sample Preparation:

    • Prepare the PROTAC solution at the desired concentration in the filtered assay buffer.

    • Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet any large, pre-existing aggregates.[14]

  • Cuvette Preparation:

    • Thoroughly clean the cuvette with detergent, followed by extensive rinsing with deionized water and finally with the filtered assay buffer.

    • Ensure the cuvette is dust-free by rinsing with filtered buffer immediately before use.

  • DLS Measurement:

    • Transfer the supernatant of the centrifuged PROTAC sample into the clean cuvette.

    • Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature.

    • Set the instrument parameters (e.g., laser wavelength, scattering angle, measurement duration).

    • Initiate the measurement. The instrument will collect the scattered light intensity fluctuations over time.

  • Data Analysis:

    • The instrument software will use an autocorrelation function to analyze the fluctuations and calculate the hydrodynamic radius (Rh) of the particles in solution.

    • Examine the size distribution plot. A monomodal peak at a small size indicates a homogenous, non-aggregated sample. The presence of additional peaks at larger sizes is indicative of aggregation.[15][16]

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To verify the binding of the PEGylated PROTAC to its target protein in intact cells.

Materials:

  • Cell culture reagents

  • PEGylated PROTAC

  • Vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Western blot reagents and antibodies specific to the target protein

Procedure:

  • Cell Treatment:

    • Plate cells and grow to 70-80% confluency.

    • Treat cells with the PROTAC at various concentrations or a vehicle control for a specified time (e.g., 1-4 hours).

  • Heating Step:

    • After treatment, harvest the cells and resuspend them in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.[17]

  • Cell Lysis:

    • Lyse the cells by adding lysis buffer and performing freeze-thaw cycles or sonication.

  • Separation of Soluble Fraction:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[17]

  • Western Blot Analysis:

    • Collect the supernatant (soluble fraction).

    • Determine the protein concentration of each sample.

    • Perform a Western blot to detect the amount of soluble target protein in each sample.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the percentage of soluble target protein against the heating temperature for both the PROTAC-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement.[17]

Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

Objective: To determine if the PEGylated PROTAC facilitates the formation of a ternary complex between the target protein and the E3 ligase.

Materials:

  • Cells expressing the target protein and the relevant E3 ligase

  • PEGylated PROTAC

  • Vehicle control (e.g., DMSO)

  • Proteasome inhibitor (e.g., MG132)

  • Lysis buffer (non-denaturing)

  • Antibody against the target protein or a tag

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

  • Western blot reagents and antibodies for the target protein and E3 ligase

Procedure:

  • Cell Treatment:

    • Treat cells with the PROTAC or vehicle control. It is often beneficial to co-treat with a proteasome inhibitor for a few hours before harvesting to allow the accumulation of the ternary complex.

  • Cell Lysis:

    • Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

  • Immunoprecipitation:

    • Incubate the cell lysate with an antibody specific to the target protein (or an epitope tag on the target) overnight at 4°C.

    • Add Protein A/G magnetic beads to the lysate and incubate for another 1-2 hours to capture the antibody-protein complexes.

  • Washing:

    • Use a magnetic rack to separate the beads from the lysate.

    • Wash the beads several times with wash buffer to remove non-specifically bound proteins.

  • Elution and Western Blot:

    • Elute the bound proteins from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.

    • Perform a Western blot on the eluted samples and probe for the presence of both the target protein and the E3 ligase.

  • Data Analysis:

    • The presence of the E3 ligase in the sample where the target protein was immunoprecipitated (and vice versa) indicates the formation of the ternary complex.

Visualizations

PROTAC Mechanism of Action

dot

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PEGylated PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Ub_Target Ubiquitinated Target Protein Ubiquitination->Ub_Target Results in Proteasome Proteasome Ub_Target->Proteasome Recognized by Degradation Degradation Proteasome->Degradation Mediates Recycled_PROTAC Recycled PROTAC Degradation->Recycled_PROTAC Releases

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental Workflow for Investigating Aggregation

dot

Exp_Workflow Start Hypothesis: PROTAC Aggregation Issue DLS 1. Assess Aggregation by DLS Start->DLS Agg_Present Aggregates Detected? DLS->Agg_Present Formulation 2. Optimize Formulation (e.g., co-solvents) Agg_Present->Formulation Yes No_Agg No Aggregates Agg_Present->No_Agg No Formulation->DLS Re-assess CETSA 3. Confirm Target Engagement (CETSA) Formulation->CETSA CoIP 4. Verify Ternary Complex (Co-IP) CETSA->CoIP Deg_Assay 5. Perform Degradation Assay (Western Blot) CoIP->Deg_Assay End Conclusion: Aggregation Mitigated, Efficacy Restored Deg_Assay->End No_Agg->CETSA

Caption: A logical workflow for troubleshooting PROTAC aggregation.

References

Technical Support Center: Optimizing the Pharmacokinetics of PEG7-Containing PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered when working to improve the pharmacokinetics of Proteolysis Targeting Chimeras (PROTACs) containing a seven-unit polyethylene (B3416737) glycol (PEG7) linker.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the PEG7 linker in a PROTAC, and how does it influence pharmacokinetics?

A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase (the "anchor"), and a chemical linker that connects the two. The linker is a critical component that significantly impacts the PROTAC's efficacy and drug-like properties.[1][]

The PEG7 linker, a chain of seven polyethylene glycol units, offers a balance of flexibility and hydrophilicity.[1][3] This is advantageous because PROTACs are often large and lipophilic, which can lead to poor solubility and limited cell permeability.[1] The hydrophilic nature of the PEG7 linker can enhance the aqueous solubility of the PROTAC molecule.[4][5] Furthermore, the flexibility of the PEG linker can allow the warhead and anchor to adopt multiple conformations, which is crucial for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[6] The stability of this ternary complex is directly related to the efficiency of target protein ubiquitination and its subsequent degradation.[7]

Q2: My PEG7-containing PROTAC shows good in vitro potency but poor in vivo efficacy. What are the likely pharmacokinetic challenges?

This is a common issue in PROTAC development. The discrepancy between in vitro and in vivo results often points to suboptimal pharmacokinetic (PK) properties. For PEG7-containing PROTACs, the primary challenges include:

  • Poor Metabolic Stability: The ether linkages within the PEG chain can be susceptible to oxidative metabolism by cytochrome P450 enzymes, primarily in the liver. This can lead to rapid clearance and a short in vivo half-life.[8]

  • Low Cell Permeability: While PEG linkers can sometimes aid cell permeability by adopting folded conformations that shield polar surfaces, their inherent hydrophilicity can also hinder passive diffusion across the lipophilic cell membrane.[1][6] The large size and high number of rotatable bonds in PROTACs also contribute to poor permeability.[9][10]

  • Poor Oral Bioavailability: Due to their high molecular weight and challenges with solubility and permeability, PROTACs often exhibit low oral bioavailability.[9][11][12] First-pass metabolism in the gut and liver further limits the amount of drug that reaches systemic circulation.[11]

  • P-glycoprotein (P-gp) Efflux: PROTACs can be substrates for efflux transporters like P-gp, which actively pump the molecule out of cells, reducing intracellular concentration and efficacy.[13]

Q3: How can I improve the metabolic stability of my PEG7-containing PROTAC?

Several strategies can be employed to enhance the metabolic stability of PROTACs with PEG linkers:

  • Incorporate Rigid Moieties: Replacing a portion of the flexible PEG7 chain with more rigid structural elements like piperazine, piperidine, or triazole rings can shield the molecule from metabolic enzymes.[8] These cyclic structures can also help to pre-organize the PROTAC into a more favorable conformation for forming the ternary complex.[8]

  • Optimize Linker Length and Composition: While you are working with a PEG7 linker, it's important to confirm this is the optimal length. Sometimes, even minor changes in linker length can significantly impact metabolic stability.[13] Additionally, introducing alternative chemical groups within the linker can improve stability.[14]

  • Modify the Connection Point: Changing the attachment site of the linker to the warhead or the E3 ligase ligand can alter the PROTAC's conformation and shield metabolically labile spots.[]

  • Introduce Fluorine Atoms: Strategic placement of fluorine atoms at metabolically vulnerable positions can block metabolism by cytochrome P450 enzymes.

Q4: What strategies can enhance the cell permeability of a PEG7-containing PROTAC?

Improving cell permeability is a critical step in optimizing your PROTAC. Consider the following approaches:

  • Introduce Intramolecular Hydrogen Bonds: Designing the PROTAC to form intramolecular hydrogen bonds can lead to a more compact, "ball-like" structure. This reduces the molecule's size and polarity, facilitating its passage across the cell membrane's lipid bilayer.[9][11]

  • Optimize Lipophilicity: While PEG7 is hydrophilic, the overall lipophilicity of the PROTAC can be tuned by modifying the warhead or anchor ligands, or by incorporating more lipophilic moieties into the linker.[8] For instance, replacing a part of the PEG chain with a phenyl ring has been shown to improve cell permeability.[11] However, a careful balance must be maintained, as excessive lipophilicity can decrease solubility.

  • Reduce Polar Surface Area (PSA): Minimizing the number of exposed polar atoms can enhance permeability. This can be achieved through strategies like N-methylation of amides or designing the PROTAC to shield polar groups in its folded conformation.[13]

  • Prodrug Approach: A prodrug strategy involves chemically modifying the PROTAC to create an inactive form with improved permeability. Once inside the cell, the modifying group is cleaved by intracellular enzymes to release the active PROTAC.[9][11]

Q5: My PEG7-containing PROTAC has very low oral bioavailability. What can I do?

Improving oral bioavailability is a significant challenge for PROTACs. Here are some strategies that can be explored:

  • Enhance Metabolic Stability and Permeability: The strategies mentioned in Q3 and Q4 are fundamental to improving oral bioavailability.[11]

  • Formulation Strategies:

    • Amorphous Solid Dispersions (ASDs): Formulating the PROTAC as an amorphous solid dispersion can improve its solubility and dissolution rate, leading to better absorption.[16][17]

    • Lipid-Based Formulations: Encapsulating the PROTAC in lipid-based nanocarriers, such as lipid nanoparticles or self-emulsifying drug delivery systems (SEDDS), can enhance its solubility and protect it from degradation in the gastrointestinal tract.[16]

    • Nanoparticle Delivery: Polymeric nanoparticles and micelles can be used to encapsulate PROTACs, improving their bioavailability and potentially enabling targeted delivery.[3][16]

  • Administration with Food: Some studies have shown that the solubility of PROTACs can be improved in biorelevant buffers that simulate fed-state intestinal fluid. Therefore, administering the PROTAC with food might enhance its in vivo exposure.[9][11]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low or no target degradation in vivo despite good in vitro activity Poor metabolic stability of the PEG7 linker.Incorporate rigid moieties (e.g., piperazine, triazole) into the linker.[8] Synthesize analogs with slightly shorter or longer PEG linkers to find the optimal length.
Low cell permeability.Introduce intramolecular hydrogen bonds to create a more compact structure.[9][11] Replace a portion of the PEG linker with a more lipophilic group like a phenyl ring.[11]
P-gp efflux.Conduct in vitro efflux assays to confirm. Modify the PROTAC structure to reduce P-gp substrate activity.
High variability in in vivo experimental results PROTAC degradation during sample handling.Optimize sample collection and processing protocols to minimize degradation.
Instability in plasma.Assess plasma stability in vitro. If unstable, consider formulation strategies to protect the PROTAC.
Poor oral bioavailability First-pass metabolism in the liver and/or gut wall.Improve metabolic stability using the strategies mentioned above.
Low aqueous solubility.Investigate formulation strategies like amorphous solid dispersions or lipid-based formulations.[16][17]
Low intestinal permeability.Enhance cell permeability through structural modifications.
PROTAC appears inactive in cellular assays Inefficient formation of a stable ternary complex.The PEG7 linker may not be optimal for bringing the target and E3 ligase together effectively. Synthesize analogs with different linker lengths or compositions.
Insufficient intracellular concentration.Assess cell permeability using assays like PAMPA or Caco-2. If permeability is low, apply strategies to enhance it.

Experimental Protocols

Western Blot for Target Protein Degradation

This is a fundamental assay to quantify the extent of target protein degradation induced by a PROTAC.[18]

Materials:

  • Cell line expressing the target protein

  • PROTAC compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 2, 4, 8, 16, 24 hours).

  • Cell Lysis: Wash the cells with cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize the protein concentrations and load equal amounts of protein onto an SDS-PAGE gel. Run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the chemiluminescent substrate. Image the blot using a chemiluminescence detector.

  • Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein levels to the loading control to determine the percentage of protein degradation at each PROTAC concentration. From this data, you can calculate the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).[7]

Ternary Complex Formation Assay (e.g., TR-FRET)

This assay measures the formation of the Target Protein-PROTAC-E3 Ligase ternary complex.[1]

Materials:

  • Purified recombinant target protein labeled with a FRET donor (e.g., Terbium)

  • Purified recombinant E3 ligase complex labeled with a FRET acceptor (e.g., GFP)

  • PROTAC compound

  • Assay buffer

  • Microplate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measurements

Procedure:

  • Assay Setup: In a microplate, add the labeled target protein, the labeled E3 ligase, and a serial dilution of the PROTAC compound in the assay buffer.

  • Incubation: Incubate the plate at room temperature for a defined period to allow the ternary complex to form.

  • Measurement: Measure the TR-FRET signal using a microplate reader. The signal is generated when the donor and acceptor are brought into close proximity by the PROTAC.

  • Data Analysis: Plot the TR-FRET ratio against the PROTAC concentration to determine the concentration at which half-maximal complex formation occurs (TC50).

Visualizations

PROTAC_Mechanism cluster_cell Cell PROTAC PEG7-PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycled Ubiquitinated_Target Ubiquitinated Target Protein Ternary_Complex->Ubiquitinated_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ubiquitinated_Target->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

PK_Troubleshooting_Workflow cluster_solutions Optimization Strategies Start PEG7-PROTAC with Poor In Vivo PK Assess_Metabolic_Stability Assess Metabolic Stability (Microsomes, Hepatocytes) Start->Assess_Metabolic_Stability Assess_Permeability Assess Cell Permeability (PAMPA, Caco-2) Start->Assess_Permeability Assess_Solubility Assess Aqueous Solubility Start->Assess_Solubility Modify_Linker Modify Linker (Rigidity, Composition) Assess_Metabolic_Stability->Modify_Linker Prodrug_Strategy Prodrug Strategy Assess_Permeability->Prodrug_Strategy IMHB_Design Introduce Intramolecular Hydrogen Bonds Assess_Permeability->IMHB_Design Formulation_Dev Formulation Development (ASD, Lipid-based) Assess_Solubility->Formulation_Dev End Optimized PROTAC Modify_Linker->End Improved PK Prodrug_Strategy->End Improved PK Formulation_Dev->End Improved PK IMHB_Design->End Improved PK

Caption: Troubleshooting workflow for poor PROTAC pharmacokinetics.

References

Validation & Comparative

The Impact of PEG Linker Length on PROTAC Efficacy: A Comparative Analysis of Benzyl-PEG7-t-butyl ester and Benzyl-PEG3-t-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A guide to understanding the critical role of Polyethylene Glycol (PEG) linker length in the performance of Proteolysis Targeting Chimeras (PROTACs), with a focus on the comparative effects of PEG3 and PEG7 linkers.

In the landscape of targeted protein degradation, PROTACs have emerged as a powerful therapeutic modality. These heterobifunctional molecules utilize the cell's ubiquitin-proteasome system to selectively eliminate proteins implicated in disease. A PROTAC molecule is composed of three key elements: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker, far from being a mere spacer, is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and, most importantly, the stability of the ternary complex formed between the POI, the PROTAC, and the E3 ligase.[1][2]

Among the various linker types, PEG linkers are frequently employed due to their hydrophilicity, which can enhance the solubility and cell permeability of the often large and hydrophobic PROTAC molecules.[3] The length of the PEG linker is a crucial parameter that must be optimized for each specific PROTAC system to ensure a productive ternary complex formation, leading to efficient ubiquitination and subsequent degradation of the target protein.[2] This guide provides a comparative analysis of the performance of PROTACs synthesized with Benzyl-PEG7-t-butyl ester versus Benzyl-PEG3-t-butyl ester, supported by representative experimental data and detailed protocols.

The Decisive Role of Linker Length in PROTAC Performance

The length of the PEG linker directly impacts the geometry and stability of the ternary complex. A linker that is too short may lead to steric hindrance, preventing the productive interaction between the POI and the E3 ligase. Conversely, a linker that is too long might result in a less stable complex, with reduced degradation efficiency.[2] Therefore, the selection of the optimal PEG linker length is a critical step in the design of a potent PROTAC.

The degradation efficiency of a PROTAC is typically evaluated by two key parameters:

  • DC50: The half-maximal degradation concentration, representing the concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.

  • Dmax: The maximum percentage of target protein degradation that can be achieved. A higher Dmax value signifies greater efficacy.

Comparative Analysis: PEG3 vs. PEG7 Linkers in BRD4-Targeting PROTACs

The following table summarizes representative data from a study on thalidomide-based PROTACs targeting BRD4, which recruit the Cereblon (CRBN) E3 ligase.[1] This data illustrates the non-linear relationship between PEG linker length and degradation efficiency.

PROTAC Linker (PEG Units)Target ProteinCell LineDC50 (µM)Dmax (%)Key Observations
0 (No PEG)BRD4H661< 0.5> 90A very short linker can be highly effective in this system.
1BRD4H661> 5~50A single PEG unit dramatically reduces degradation potency, suggesting a suboptimal ternary complex.
2BRD4H661> 5~60A two-PEG unit linker shows similarly poor performance to the one-PEG unit linker.[2]
~3 (Inferred) BRD4 H661 > 5 (Predicted) ~60-70% (Predicted) Based on the trend, a PEG3 linker may still result in suboptimal degradation, though potentially slightly better than PEG1 and PEG2.
4BRD4H661< 0.5> 90A significant recovery of potent degradation is observed with a four-PEG unit linker.[2]
5BRD4H661< 0.5> 90A five-PEG unit linker maintains high degradation potency.[2]
~7 (Inferred) BRD4 H661 < 0.5 (Predicted) > 90% (Predicted) Extending the linker to seven PEG units is likely to maintain the high degradation efficiency observed with PEG4 and PEG5 linkers.

Note: The data for PEG units 0, 1, 2, 4, and 5 is based on published research.[1][2] The performance for PEG3 and PEG7 is inferred based on the observed trends in this specific BRD4-targeting PROTAC system. The optimal linker length is highly dependent on the specific target protein, E3 ligase, and the binding moieties of the PROTAC.

From this data, it can be inferred that for this particular BRD4-targeting PROTAC, a shorter PEG linker (approximating the length of Benzyl-PEG3-t-butyl ester) is less effective at promoting protein degradation compared to a longer PEG linker (approximating the length of this compound). The intermediate lengths (PEG1 and PEG2) appear to hinder the formation of a productive ternary complex, a phenomenon that has been observed in other PROTAC systems as well.[2] The longer linkers (PEG4 and PEG5) rescue and maintain high degradation potency, suggesting that the increased flexibility and reach allow for a more stable and effective ternary complex.

Visualizing the PROTAC Mechanism and Experimental Workflow

To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (e.g., BRD4) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Binds PROTAC PROTAC (e.g., with PEG3 or PEG7 linker) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) E3_Ligase->Ternary_Complex Recruited by PROTAC Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Facilitates Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Releases Proteasome 26S Proteasome Ubiquitination->Proteasome Marks for Degradation Degradation Degraded Protein Fragments Proteasome->Degradation Degrades

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., H661 cells) start->cell_culture protac_treatment PROTAC Treatment (Varying concentrations of PEG3 and PEG7 PROTACs) cell_culture->protac_treatment incubation Incubation (e.g., 24 hours) protac_treatment->incubation cell_lysis Cell Lysis & Protein Quantification (BCA Assay) incubation->cell_lysis cell_viability Cell Viability Assay (e.g., MTT or CellTiter-Glo) incubation->cell_viability western_blot Western Blot Analysis cell_lysis->western_blot data_analysis Data Analysis (Densitometry to determine DC50 and Dmax) western_blot->data_analysis end End data_analysis->end viability_analysis Viability Data Analysis (Determine IC50) cell_viability->viability_analysis viability_analysis->end

Caption: A typical experimental workflow for evaluating PROTAC efficacy.

Detailed Experimental Protocols

The following are generalized protocols for the key experiments used to assess the performance of PROTACs.

Protocol 1: Western Blot for Determination of DC50 and Dmax

Objective: To quantify the degradation of the target protein induced by PROTACs with different PEG linker lengths.

Materials:

  • Cancer cell line expressing the target protein (e.g., H661)

  • PROTACs with PEG3 and PEG7 linkers (stock solutions in DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, electrophoresis, and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein (e.g., anti-BRD4)

  • Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate and imaging system

Procedure:

  • Cell Seeding: Plate cells in 6-well plates at a density that allows for 70-80% confluency at the time of harvest and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PEG3- and PEG7-containing PROTACs for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO) in parallel.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling. Load equal amounts of protein per lane and run the gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and then incubate with the primary antibody for the loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control band intensity. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Protocol 2: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

Objective: To assess the effect of PROTAC-induced protein degradation on cell proliferation and viability.

Materials:

  • Cancer cell line of interest

  • PROTACs with PEG3 and PEG7 linkers

  • 96-well plates (clear for MTT, opaque for CellTiter-Glo®)

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Solubilization buffer (for MTT assay)

  • Plate reader (absorbance or luminescence)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PEG3- and PEG7-containing PROTACs for a desired period (e.g., 72 hours). Include a vehicle control.

  • Assay:

    • For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization buffer to dissolve the formazan (B1609692) crystals.

    • For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well and mix to induce cell lysis.

  • Measurement:

    • For MTT assay: Measure the absorbance at the appropriate wavelength.

    • For CellTiter-Glo® assay: Measure the luminescence.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the PROTAC concentration to determine the half-maximal inhibitory concentration (IC50).

Conclusion

The length of the PEG linker is a critical parameter in PROTAC design that significantly influences degradation efficiency. The presented representative data on BRD4-targeting PROTACs suggests that a longer PEG linker, such as that derived from this compound, is likely to be more effective than a shorter PEG3 linker in promoting target protein degradation. This is attributed to the increased flexibility and reach of the longer linker, which facilitates the formation of a stable and productive ternary complex. However, it is crucial to emphasize that the optimal linker length is not universal and must be empirically determined for each specific target protein, E3 ligase, and ligand combination. The provided experimental protocols offer a robust framework for the systematic evaluation and optimization of PROTACs with varying linker lengths, enabling the rational design of next-generation protein degraders.

References

A Head-to-Head Comparison: PEG7 vs. Alkyl Linkers for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the linker is a critical determinant of success in the design of Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison of two commonly employed flexible linkers, polyethylene (B3416737) glycol (PEG) and alkyl chains, with a focus on a seven-unit PEG (PEG7) linker and its alkyl counterparts. By presenting quantitative data, detailed experimental protocols, and visual representations of key processes, this document aims to facilitate the rational design of next-generation protein degraders.

The efficacy of a PROTAC is profoundly influenced by the length, composition, and flexibility of the linker that connects the target protein-binding ligand to the E3 ligase-recruiting ligand.[1][2] An optimal linker facilitates the formation of a stable and productive ternary complex, leading to efficient ubiquitination and subsequent degradation of the target protein.[2] Among the most utilized linker types are flexible PEG and alkyl chains, favored for their synthetic accessibility and the ease with which their lengths can be modulated.[1][3]

At a Glance: Key Differences Between PEG7 and Alkyl Linkers

FeaturePEG7 LinkerAlkyl Linker
Composition Repeating ethylene (B1197577) glycol unitsSaturated or unsaturated hydrocarbon chains
Solubility Generally enhances aqueous solubility due to hydrophilic ether oxygens.[4]Generally more hydrophobic, which can impact aqueous solubility.[4]
Cell Permeability Can be modulated; flexible nature may allow for folded conformations that shield polar surface area, aiding membrane traversal.[1] However, excessive hydrophilicity can hinder passive diffusion.[1]Generally higher passive diffusion across cell membranes due to lipophilicity.[5]
Metabolic Stability Can be susceptible to oxidative metabolism.[3]Generally considered metabolically stable, though can undergo hydroxylation.
Ternary Complex Formation The flexibility and hydrophilicity can influence the stability and conformation of the ternary complex.[6]The high degree of conformational flexibility can be advantageous for achieving a productive ternary complex conformation.[2]
Synthetic Accessibility Readily available in various lengths with diverse functional groups for conjugation.[7]Synthetically straightforward and readily available.[4]

Quantitative Data Presentation

The following tables summarize the impact of linker composition on the physicochemical properties and degradation efficiency of PROTACs. While direct head-to-head data for a PEG7 linker versus a comparable alkyl linker is sparse in the literature, the presented data illustrates the general trends observed when comparing PEG and alkyl linkers of varying lengths.

Table 1: Impact of Linker Composition on Physicochemical Properties of BRD4-Targeting PROTACs [1]

PROTACLinker CompositionMolecular Weight ( g/mol )cLogPTPSA (Ų)HBDHBANumber of Rotatable Bonds
PROTAC 1 Alkyl785.94.2165.241118
PROTAC 2 PEG2831.93.5174.541222
PROTAC 3 PEG4919.02.8193.041430

Data compiled from publicly available research. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area; HBD, hydrogen bond donors; HBA, hydrogen bond acceptors.[1]

Table 2: Influence of Linker Composition on Degradation Efficiency and Permeability of SMARCA2-Targeting PROTACs [1]

PROTACLinker CompositionDC50 (nM)Dmax (%)Permeability (10⁻⁷ cm s⁻¹)
PROTAC A Alkyl>1000<202.5
PROTAC B PEG2500551.8
PROTAC C PEG4250701.1

Data is illustrative and compiled from various sources in the literature. DC50 and Dmax values are cell-line dependent.[1]

Mandatory Visualizations

Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.

PROTAC_Mechanism_of_Action cluster_cell Cell POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

PROTAC Mechanism of Action

Western_Blot_Workflow start Start: Cell Culture & PROTAC Treatment cell_lysis Cell Lysis & Protein Quantification start->cell_lysis sds_page SDS-PAGE cell_lysis->sds_page transfer Protein Transfer to Membrane sds_page->transfer immunoblotting Immunoblotting with Antibodies transfer->immunoblotting detection Chemiluminescent Detection immunoblotting->detection analysis Data Analysis (DC50 & Dmax) detection->analysis end End: Quantified Protein Degradation analysis->end

Western Blot Experimental Workflow

Linker_Properties_Relationship cluster_physicochemical Physicochemical Properties cluster_biological Biological Performance Linker_Choice Linker Choice (PEG7 vs. Alkyl) Solubility Solubility Linker_Choice->Solubility Permeability Permeability Linker_Choice->Permeability Metabolic_Stability Metabolic Stability Linker_Choice->Metabolic_Stability Ternary_Complex Ternary Complex Formation & Stability Solubility->Ternary_Complex Degradation_Efficiency Degradation Efficiency (DC50, Dmax) Permeability->Degradation_Efficiency Metabolic_Stability->Degradation_Efficiency Ternary_Complex->Degradation_Efficiency

Logical Relationship of Linker Properties

Experimental Protocols

Accurate and reproducible experimental data are paramount in the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments cited in this guide.

Western Blot Analysis for Protein Degradation

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[8][9]

  • Cell Culture and Treatment: Plate cells (e.g., HeLa, MDA-MB-231) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment.[8] Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[8]

  • Cell Lysis and Protein Quantification: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[10] Determine the protein concentration of each lysate using a BCA protein assay.[9]

  • SDS-PAGE and Protein Transfer: Normalize protein concentrations and prepare samples with Laemmli buffer.[9] Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[8][9]

  • Immunoblotting and Detection: Block the membrane with 5% non-fat dry milk or BSA in TBST.[8] Incubate with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[2] Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[8] Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[2]

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control and determine the DC50 and Dmax values from the dose-response curve.[2]

Ternary Complex Formation Assay (TR-FRET)

This assay measures the formation of the POI-PROTAC-E3 ligase ternary complex in a homogenous format.[1]

  • Reagents: Labeled POI (e.g., with a donor fluorophore), labeled E3 ligase (e.g., with an acceptor fluorophore), PROTAC compound, and assay buffer.

  • Assay Setup: In a microplate, add the labeled POI, labeled E3 ligase, and a serial dilution of the PROTAC compound in the assay buffer.

  • Incubation and Measurement: Incubate the plate at room temperature to allow for complex formation. Measure the TR-FRET signal using a microplate reader.

  • Data Analysis: The TR-FRET signal is proportional to the amount of ternary complex formed. Plot the signal against the PROTAC concentration to generate a bell-shaped curve, which is characteristic of the "hook effect" often observed with PROTACs.[11]

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method to predict passive membrane permeability.[12][13]

  • Materials: PAMPA plate system (donor and acceptor plates), artificial membrane solution (e.g., lecithin (B1663433) in dodecane), and analysis buffer.[13]

  • Assay Procedure: Coat the filter of the donor plate with the artificial membrane solution. Add the PROTAC solution to the donor wells and buffer to the acceptor wells. Incubate the plate for a defined period (e.g., 5-18 hours).[14][15]

  • Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.[14]

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([drug]_acceptor / [drug]_equilibrium)) where V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the area of the membrane, and t is the incubation time.

Conclusion

The choice between a PEG7 and an alkyl linker is not straightforward and is highly dependent on the specific target protein and E3 ligase pair.[2] PEG linkers, such as PEG7, offer advantages in terms of enhancing solubility and providing a hydrophilic scaffold that can be finely tuned.[4] Alkyl linkers, on the other hand, are often more hydrophobic, which can improve cell permeability.[5] The flexibility of both linker types is a key attribute that allows for the necessary conformational adjustments to form a stable and productive ternary complex.[2][6] Ultimately, an empirical approach involving the synthesis and testing of a variety of linker types and lengths is necessary to identify the optimal PROTAC for a given biological system.[2] The experimental protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of PROTAC linkers, ultimately accelerating the development of novel protein-degrading therapeutics.

References

The Influence of PEG Linker Length on PROTAC Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

The advent of Proteolysis Targeting Chimeras (PROTACs) has introduced a paradigm shift in therapeutic intervention, enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The linker is a critical determinant of a PROTAC's efficacy, with its composition and length profoundly influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for subsequent ubiquitination and proteasomal degradation of the POI.[1][2][3]

Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently utilized due to their hydrophilicity, biocompatibility, and the ease with which their length can be modulated.[4][5] This guide provides a comparative analysis of the effect of PEG linker length on PROTAC performance, supported by experimental data, detailed methodologies for key experiments, and visualizations of the underlying biological pathways and workflows.

The Pivotal Role of the PEG Linker in PROTAC Function

The linker in a PROTAC is not a mere spacer but an active component that governs the overall efficacy of the molecule.[2][3] The length of the PEG linker is a crucial parameter that must be empirically optimized for each POI-E3 ligase pair.[6]

  • Too Short: A linker that is too short may cause steric hindrance, preventing the stable formation of the ternary complex.[3][7]

  • Too Long: An excessively long linker can lead to reduced efficacy due to increased flexibility and potentially unfavorable conformations that do not support efficient ubiquitination.[5][7]

  • Optimal Length: An optimal linker length facilitates the necessary proximity and orientation between the target protein and the E3 ligase, leading to efficient ubiquitination and degradation.[2][3]

Comparative Analysis of PROTAC Efficacy with Varying PEG Linker Lengths

The efficacy of a PROTAC is primarily quantified by two parameters:

  • DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.[1]

  • Dmax: The maximum percentage of protein degradation achievable.[1]

The optimal linker length is highly dependent on the specific target protein and the E3 ligase being recruited. The following tables summarize quantitative data from various studies, illustrating the impact of linker length on the degradation of different target proteins.

Note: The data presented in these tables is compiled from different research articles, and experimental conditions may vary. Direct comparison across different studies should be made with caution. The number of atoms in the linker is sometimes reported instead of the number of PEG units; an approximate conversion is provided for context.

Table 1: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation

A study by Cyrus et al. investigated the effect of linker length on the degradation of ERα, a key target in breast cancer. The PROTACs utilized a ligand for ERα and a von Hippel-Lindau (VHL) E3 ligase ligand.[5][8]

PROTACLinker Length (atoms)DC50 (µM)Dmax (%)
PROTAC 1 9> 200< 20
PROTAC 2 12~100~50
PROTAC 3 16< 50 > 80
PROTAC 4 19> 200< 40
PROTAC 5 21> 200< 30

Data compiled from studies by Cyrus et al.[5][8]

This study highlights a clear optimal linker length of 16 atoms for ERα degradation, with both shorter and longer linkers resulting in significantly reduced efficacy.[8]

Table 2: Impact of Linker Length on Bruton's Tyrosine Kinase (BTK) Degradation

The following data illustrates the degradation of BTK in Mino cells by a series of PROTACs with varying linker compositions and lengths.

PROTACLinker CompositionDC50 (nM)Dmax (%)
NC-1 Non-covalent2.297
RC-1 Reversible Covalent>1000<50
RC-2 Reversible Covalent18095
RC-3 Reversible Covalent2796

Data from a study on reversible covalent BTK PROTACs.[2][9]

While not a direct comparison of systematically varied PEG lengths, this data demonstrates how linker modifications significantly impact degradation potency.

Table 3: Impact of Linker Length on Androgen Receptor (AR) Degradation

Several studies have explored the degradation of the Androgen Receptor (AR), a key driver in prostate cancer, using PROTACs with varying linkers.

PROTACLinker DescriptionAR Degradation (%) at 10 µM
Compound 13a Short Alkyl Chain~40%
Compound 13b Optimal Length Alkyl-PEG >80%
Compound 13c Longer Alkyl-PEG~60%
Compound 13d Very Long Alkyl-PEG~30%

Data synthesized from studies on AR-degrading PROTACs.[4][6][10]

These findings indicate that an optimal linker length is crucial for achieving high levels of AR degradation.

Signaling Pathways and Experimental Workflows

To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow A 1. Cell Culture & Treatment - Plate cells - Treat with PROTAC series B 2. Cell Lysis - Harvest cells - Extract proteins A->B F 6. Ternary Complex Assay (e.g., TR-FRET) - Measure complex formation A->F C 3. Protein Quantification - BCA or Bradford Assay B->C D 4. Western Blot - SDS-PAGE - Immunoblotting C->D E 5. Data Analysis - Densitometry - Calculate DC50 & Dmax D->E

A typical workflow for the evaluation of PROTACs.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC efficacy.

Western Blot Analysis for Protein Degradation (DC50 and Dmax Determination)

This protocol outlines the steps to quantify the degradation of a target protein following PROTAC treatment.[1][11][12]

1. Cell Culture and Treatment:

  • Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.[1]

  • Treat the cells with a serial dilution of the PROTAC compound. Include a vehicle-only control (e.g., 0.1% DMSO).[1]

  • Incubate the cells for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C.[1]

2. Cell Lysis:

  • After treatment, aspirate the media and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[1]

  • Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to each well.[1]

  • Scrape the cells and collect the lysate in a microcentrifuge tube.[1]

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.[1]

  • Centrifuge the lysates at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.[1]

  • Transfer the supernatant (protein lysate) to a new pre-chilled tube.[1]

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay, following the manufacturer's instructions.[11]

4. Sample Preparation and SDS-PAGE:

  • Normalize the protein concentration of all samples with lysis buffer.[1]

  • Add an equal volume of 2x or 4x Laemmli sample buffer to each lysate.[1]

  • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[1]

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[11]

5. Protein Transfer and Immunoblotting:

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[1]

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[1]

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C with gentle agitation.[1]

  • Wash the membrane three times with TBST for 5-10 minutes each.[1]

  • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

  • Wash the membrane three times with TBST for 5-10 minutes each.[1]

  • To ensure equal loading, the membrane should also be probed with an antibody against a housekeeping protein (e.g., GAPDH or β-actin).[12]

6. Detection and Data Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11]

  • Quantify the intensity of the bands using densitometry software.[12]

  • Normalize the target protein band intensity to the corresponding loading control.[12]

  • Calculate the percentage of protein degradation relative to the vehicle-treated control.[12]

  • Plot the percentage of degradation against the PROTAC concentration to generate a dose-response curve and determine the DC50 and Dmax values.[1]

Ternary Complex Formation Assay (TR-FRET)

This assay measures the formation of the POI-PROTAC-E3 ligase ternary complex.[7][13][14]

Materials:

  • Labeled POI (e.g., GST-tagged) and a corresponding terbium-labeled anti-tag antibody (donor).

  • Labeled E3 ligase (e.g., His-tagged) and a corresponding fluorescently-labeled anti-tag antibody (e.g., AF488-anti-His) (acceptor).

  • PROTAC compound.

  • Assay buffer.

  • Microplate reader capable of TR-FRET measurements.

Procedure:

  • Assay Setup: In a microplate, add the labeled POI, labeled E3 ligase, and a serial dilution of the PROTAC compound in the assay buffer.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 180 minutes) to allow for complex formation.[13]

  • Measurement: Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a microplate reader. The signal is generated when the donor and acceptor are brought into close proximity by the PROTAC.[15]

  • Data Analysis: Plot the TR-FRET ratio against the PROTAC concentration to determine the concentration at which half-maximal complex formation occurs (TC50).

Conclusion

The length of the PEG linker is a critical determinant of PROTAC efficacy. The presented data for ERα, BTK, and AR-targeting PROTACs demonstrates that linker length optimization is paramount for achieving potent and selective protein degradation. A systematic approach to linker design, exploring a range of PEG linker lengths, is essential for the development of effective PROTAC-based therapeutics. The experimental protocols and workflows provided in this guide offer a framework for the robust evaluation and comparison of novel PROTAC molecules.

References

A Head-to-Head Showdown: Flexible vs. Rigid Linkers in PROTAC Design

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful strategy to eliminate disease-causing proteins. These heterobifunctional molecules act as a bridge, bringing a target protein and an E3 ubiquitin ligase into close proximity to trigger the ubiquitination and subsequent degradation of the target. A critical, yet often underestimated, component of a PROTAC is the linker that connects the target-binding and E3 ligase-recruiting moieties. The choice between a flexible or a rigid linker can profoundly impact a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides an objective, data-driven comparison of flexible and rigid PROTAC linkers to aid researchers, scientists, and drug development professionals in their rational design efforts.

The linker is not merely a passive spacer; it plays a crucial role in the formation of a stable and productive ternary complex, which is the cornerstone of PROTAC-mediated protein degradation.[1] An optimal linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination of the target protein.[1] Conversely, a poorly designed linker can result in steric hindrance, unfavorable conformations, or instability, ultimately compromising degradation efficiency.[1]

Comparative Analysis of Linker Types

PROTAC linkers are broadly categorized into two main classes: flexible and rigid. Flexible linkers, such as polyethylene (B3416737) glycol (PEG) and alkyl chains, are the most commonly used due to their synthetic accessibility and the ease with which their length can be modified.[1] Rigid linkers, which often incorporate cyclic structures like piperazine (B1678402) or aromatic rings, introduce conformational constraints that can pre-organize the PROTAC into a bioactive conformation.[1][2]

Flexible Linkers (e.g., PEG, Alkyl Chains)

  • Advantages:

    • Synthetic Accessibility: Generally easier and more straightforward to synthesize.[1][2]

    • Improved Solubility: Hydrophilic linkers like PEG can enhance the solubility of the PROTAC molecule.[1]

    • Conformational Freedom: The flexibility can allow for the necessary conformational adjustments to facilitate ternary complex formation.[]

  • Disadvantages:

    • Hydrophobicity (Alkyl Chains): Simple alkyl chains can be hydrophobic, potentially limiting aqueous solubility and cellular uptake.[2]

    • Metabolic Instability: Some flexible linkers may be more susceptible to metabolic degradation.[4]

    • Non-specific Binding: The lack of conformational constraint can sometimes lead to off-target interactions.[2]

Rigid Linkers (e.g., Piperazine, Aromatic Rings)

  • Advantages:

    • Enhanced Potency: By pre-organizing the PROTAC into a bioactive conformation, rigid linkers can lead to more potent degradation.[1][2]

    • Improved Ternary Complex Stability: The conformational constraint can enhance the stability of the ternary complex.[2][5]

    • Improved Pharmacokinetics: Rigid structures can improve metabolic stability and other pharmacokinetic properties.[2][4]

  • Disadvantages:

    • Synthetic Challenge: Can be more complex and challenging to synthesize compared to flexible linkers.[2]

    • Suboptimal Geometry: The lack of flexibility can hinder the formation of a productive ternary complex if the fixed conformation is not ideal.[2]

Quantitative Performance Comparison

The efficacy of a PROTAC is typically quantified by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation achieved). The following table summarizes representative data from studies comparing the performance of PROTACs with flexible and rigid linkers. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and experimental conditions.

Linker TypeRepresentative PROTACTarget ProteinE3 LigaseDC50Dmax (%)Key CharacteristicsReference
Flexible (PEG) Parent PROTACNot SpecifiedNot Specified54 nMExhibited degradationServes as a baseline for comparison.[1]
Rigid (Disubstituted Alkene) Rigidified PROTACNot SpecifiedNot SpecifiedMore PotentNot SpecifiedIntroduction of rigidity enhanced potency.[1]
Flexible (Alkyl) PROTAC 48BETCRBNpM range (IC50)Not ReportedDemonstrates high potency with a flexible linker.[6]
Rigid (Benzotriazole-containing) Compound 4FAKNot Specified1.2 µM (FAK inhibition)Not ApplicableRigid structure with potential for improved target engagement.[6]
Flexible (Alkyl/Ether) TBK1 DegraderTBK1Not SpecifiedNo degradation (<12 atoms)Not SpecifiedLinker length is critical for activity.[7]
Flexible (Alkyl/Ether) TBK1 DegraderTBK1Not Specified3 nM (21 atoms)96%Optimal linker length leads to high potency.[7]

Visualizing the PROTAC Mechanism and Experimental Workflow

To better understand the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow for evaluating and comparing different PROTAC linkers.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Degradation POI Target Protein (POI) PROTAC PROTAC POI->PROTAC Binds Ub_POI Ubiquitinated POI POI->Ub_POI Polyubiquitination E3 E3 Ubiquitin Ligase PROTAC->E3 Binds Ub Ubiquitin E3->Ub Ub->POI Transfer Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded_Fragments Degraded Fragments Proteasome->Degraded_Fragments Degradation

Caption: PROTAC Mechanism of Action

Experimental_Workflow Experimental Workflow for PROTAC Linker Evaluation start PROTAC Design & Synthesis (Flexible vs. Rigid Linkers) biophysical Biophysical Assays (SPR, ITC, NanoBRET) start->biophysical Ternary Complex Formation cellular Cellular Assays start->cellular data_analysis Data Analysis & Comparison biophysical->data_analysis western_blot Western Blot (DC50, Dmax) cellular->western_blot Protein Degradation permeability Cell Permeability Assays cellular->permeability western_blot->data_analysis permeability->data_analysis pk_studies In Vivo Pharmacokinetic Studies pk_studies->data_analysis data_analysis->pk_studies Promising Candidates conclusion Optimal Linker Selection data_analysis->conclusion

Caption: Experimental Workflow for PROTAC Linker Evaluation

Experimental Protocols

Accurate and reproducible experimental data are crucial for the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments.

Western Blot for Protein Degradation (DC50 and Dmax Determination)

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[1]

  • Cell Culture and Treatment:

    • Plate cells (e.g., MCF-7, MDA-MB-231) in 6-well plates at a density that allows for 70-80% confluency on the day of treatment.[8]

    • Treat cells with a serial dilution of the PROTACs (both flexible and rigid linker variants) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[1]

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts and load equal quantities onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

SPR is a biophysical technique used to measure the binding kinetics and affinity of molecular interactions, including the formation of the ternary complex.[9]

  • Immobilization:

    • Immobilize the target protein or the E3 ligase onto an SPR sensor chip.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized protein to determine the binary binding affinity (KD).

    • In a separate experiment, inject a series of concentrations of the other protein partner (the one not immobilized) to measure its binary interaction with the immobilized protein (if any).

  • Ternary Complex Formation:

    • Inject a constant, saturating concentration of the PROTAC mixed with a series of concentrations of the third binding partner (the protein not immobilized) over the sensor chip.

    • The resulting sensorgrams will show the formation of the ternary complex.

  • Data Analysis:

    • Analyze the sensorgrams using appropriate binding models to determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD) for the ternary complex.

    • Cooperativity (α), which indicates whether the binding of one component enhances or hinders the binding of the other, can also be calculated.

NanoBRET™ Ternary Complex Assay in Live Cells

The NanoBRET™ assay is a proximity-based method that allows for the quantitative measurement of protein-protein interactions in living cells, providing a more physiologically relevant assessment of ternary complex formation.[9][10]

  • Cell Line Preparation:

    • Co-transfect cells (e.g., HEK293T) with two plasmids: one encoding the target protein fused to a NanoLuc® luciferase (the energy donor) and the other encoding the E3 ligase fused to a HaloTag® (the energy acceptor).

  • Cell Plating and Labeling:

    • Plate the transfected cells in a white-bottom 96-well plate.

    • Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the HaloTag®-fused E3 ligase.

  • PROTAC Treatment:

    • Treat the cells with a serial dilution of the PROTACs.

  • Signal Detection:

    • Add the Nano-Glo® Substrate to the wells to generate the luminescent signal from the NanoLuc® luciferase.

    • Measure the luminescence at two wavelengths: one corresponding to the donor emission and the other to the acceptor emission.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor emission intensity by the donor emission intensity.

    • An increase in the NanoBRET™ ratio upon PROTAC treatment indicates the formation of the ternary complex.

    • Plot the NanoBRET™ ratio against the PROTAC concentration to generate a dose-response curve.

Conclusion

The choice between a flexible and a rigid linker is a critical decision in the design of a potent and effective PROTAC.[1] Flexible linkers like PEG and alkyl chains offer synthetic ease and can provide the necessary conformational freedom for ternary complex formation.[1][2] However, there is a growing interest in rigid linkers to improve potency, selectivity, and pharmacokinetic properties by pre-organizing the molecule into a bioactive conformation and enhancing the stability of the ternary complex.[1][2][5]

Ultimately, the optimal linker is highly dependent on the specific target protein and E3 ligase pair.[1] A systematic evaluation of a library of PROTACs with varying linker types, lengths, and compositions, using a combination of biophysical and cellular assays as outlined in this guide, is essential for identifying the most promising candidates for further development. The experimental protocols and comparative data presented here provide a framework for the rational design and evaluation of PROTAC linkers, with the goal of accelerating the development of novel protein-degrading therapeutics.

References

A Researcher's Guide to Validating Ternary Complex Formation with PEG7 Linkers in PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful design of Proteolysis Targeting Chimeras (PROTACs) hinges on the efficient formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. The linker connecting the target-binding and E3-binding moieties of the PROTAC plays a critical role in this process. This guide provides a comparative overview of key biophysical assays used to validate and characterize ternary complex formation, with a specific focus on PROTACs incorporating a seven-unit polyethylene (B3416737) glycol (PEG7) linker.

The flexibility and hydrophilicity of PEG linkers are often advantageous for PROTAC design, influencing solubility and cell permeability. A PEG7 linker provides a specific length and degree of flexibility that can significantly impact the stability and cooperativity of the ternary complex. Validating the formation and characterizing the properties of this complex are essential steps in the development pipeline. This guide compares three widely used biophysical techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Förster Resonance Energy Transfer (FRET)-based assays.

Comparative Analysis of Biophysical Assays

The choice of biophysical assay depends on the specific parameters to be measured, throughput requirements, and the availability of reagents. Each technique offers unique advantages and disadvantages in the context of characterizing PROTAC ternary complexes.

Assay Key Parameters Measured Advantages Disadvantages Typical Throughput
Surface Plasmon Resonance (SPR) Binding Affinity (K D ), Association Rate (k on ), Dissociation Rate (k off ), Stoichiometry, Cooperativity (α)Real-time, label-free detection; provides kinetic and affinity data; allows for cooperativity assessment.[1][2][3]Requires immobilization of one binding partner, which may affect its activity; potential for mass transport limitations.Medium
Isothermal Titration Calorimetry (ITC) Binding Affinity (K D ), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry, Cooperativity (α)Label-free, in-solution measurement; provides a complete thermodynamic profile of the interaction.[4][5]Requires large amounts of purified protein and compound; lower throughput; sensitive to buffer mismatch.[4]Low
Förster Resonance Energy Transfer (FRET) Proximity-based binding, Apparent Affinity (K D,app ), Ternary Complex FormationHomogeneous assay format; high throughput potential; can be adapted for cell-based assays.[6][7][8]Requires labeling of proteins with fluorescent probes, which can interfere with binding; indirect measurement of affinity.High

Quantitative Data Summary for Ternary Complex Formation

The following table presents representative quantitative data for the well-characterized PROTAC MZ1, which utilizes a PEG-based linker, to illustrate the typical outputs of each assay. While specific data for a PEG7 linker will vary depending on the target and E3 ligase, these values provide a useful benchmark.

Parameter Surface Plasmon Resonance (SPR) Isothermal Titration Calorimetry (ITC) FRET-based Assay (TR-FRET)
Binary Affinity (PROTAC to E3 Ligase) K D = 29 nM[9]K D = 66 nM[9]IC 50 (displacement) can be measured
Binary Affinity (PROTAC to Target) K D = 1 nM (for Brd4 BD2 )[9]K D = 4 nM (for Brd4 BD2 )[9]IC 50 (displacement) can be measured
Ternary Affinity K D = 5.4 nM[2]K D = 4 nM[10]EC 50 for ternary complex formation can be measured
Cooperativity (α) α = 26[10]α = 15[10]Can be inferred from the potentiation of binding
Kinetics (Ternary Complex) k on : ~10 5 M -1 s -1 , k off : ~10 -2 s -1Not directly measuredNot directly measured

Note: Cooperativity (α) is a measure of the influence of the binary interactions on the stability of the ternary complex. An α value greater than 1 indicates positive cooperativity, meaning the formation of the ternary complex is favored.

Experimental Protocols

Detailed methodologies for each of the key biophysical assays are provided below. These protocols are based on established methods for characterizing PROTAC ternary complexes and can be adapted for specific systems involving PEG7 linkers.

Surface Plasmon Resonance (SPR) Protocol

Objective: To determine the kinetics and affinity of binary and ternary complex formation.

Materials:

  • SPR instrument and sensor chips (e.g., CM5, SA)

  • Purified E3 ligase (e.g., VHL complex)

  • Purified target protein

  • PROTAC with PEG7 linker

  • SPR running buffer (e.g., HBS-EP+)

  • Immobilization reagents (e.g., EDC/NHS for amine coupling, or streptavidin for biotinylated protein)

Procedure:

  • Immobilization of E3 Ligase:

    • Activate the sensor chip surface (e.g., with EDC/NHS).

    • Inject the E3 ligase solution over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active esters.

  • Binary Interaction Analysis (PROTAC to E3 Ligase):

    • Prepare a dilution series of the PROTAC in running buffer.

    • Inject the PROTAC solutions over the immobilized E3 ligase surface, from lowest to highest concentration.

    • Regenerate the surface between injections if necessary.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine K D , k on , and k off .

  • Ternary Complex Formation Analysis:

    • Prepare a solution of the target protein at a concentration significantly above its K D for the PROTAC.

    • Prepare a dilution series of the PROTAC and mix each concentration with the constant high concentration of the target protein.

    • Inject the PROTAC-target protein mixtures over the immobilized E3 ligase surface.

    • Fit the sensorgrams to a 1:1 binding model to determine the apparent K D , k on , and k off for the ternary complex.

  • Cooperativity Calculation:

    • Calculate the cooperativity factor (α) using the formula: α = K D (binary PROTAC-Target) / K D (ternary).

Isothermal Titration Calorimetry (ITC) Protocol

Objective: To determine the thermodynamic parameters of binary and ternary complex formation.

Materials:

  • Isothermal titration calorimeter

  • Purified E3 ligase

  • Purified target protein

  • PROTAC with PEG7 linker

  • Dialysis buffer (ensure all components are in the same buffer)

Procedure:

  • Binary Titration (PROTAC into E3 Ligase):

    • Load the E3 ligase solution into the sample cell.

    • Load the PROTAC solution into the injection syringe.

    • Perform a series of injections of the PROTAC into the E3 ligase solution, measuring the heat change after each injection.

    • Integrate the heat signals and fit the data to a suitable binding model to determine K D , ΔH, and stoichiometry (n).

  • Binary Titration (PROTAC into Target Protein):

    • Repeat the procedure from step 1, with the target protein in the sample cell.

  • Ternary Titration:

    • There are two common approaches:

      • Titrating PROTAC into a pre-formed complex of E3 ligase and target protein: This is challenging due to the weak protein-protein interaction in the absence of the PROTAC.

      • Titrating a pre-formed binary complex (e.g., PROTAC + target protein) into the other protein (E3 ligase): This is the more common approach.

    • Prepare a solution of the E3 ligase in the sample cell.

    • Prepare a solution of the PROTAC pre-incubated with a saturating concentration of the target protein in the injection syringe.

    • Perform the titration and fit the data to determine the thermodynamic parameters for ternary complex formation.

  • Cooperativity Calculation:

    • Calculate cooperativity from the determined binding affinities.

Time-Resolved Förster Resonance Energy Transfer (TR-FRET) Protocol

Objective: To detect and quantify the formation of the ternary complex in a high-throughput format.

Materials:

  • TR-FRET compatible plate reader

  • Purified, labeled E3 ligase (e.g., His-tagged) and target protein (e.g., GST-tagged)

  • FRET donor-labeled antibody (e.g., anti-His-Europium)

  • FRET acceptor-labeled antibody (e.g., anti-GST-APC)

  • PROTAC with PEG7 linker

  • Assay buffer

Procedure:

  • Assay Setup:

    • In a microplate, add the target protein, E3 ligase, donor-labeled antibody, and acceptor-labeled antibody.

    • Add the PROTAC at various concentrations.

    • Include controls with no PROTAC and with each protein and antibody combination separately.

  • Incubation:

    • Incubate the plate at room temperature for a specified time to allow for complex formation.

  • Measurement:

    • Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths for the donor and acceptor fluorophores.

  • Data Analysis:

    • Calculate the FRET ratio (acceptor emission / donor emission).

    • Plot the FRET ratio as a function of PROTAC concentration to generate a dose-response curve.

    • Determine the EC 50 for ternary complex formation.

Visualizing Workflows and Pathways

To better understand the experimental processes and the underlying biological mechanism, the following diagrams have been generated using Graphviz.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation Pathway Target Target Protein Ternary_Complex Ternary Complex (Target-PROTAC-E3) Target->Ternary_Complex Binds PROTAC PROTAC (with PEG7 Linker) PROTAC->Ternary_Complex E3_Ligase E3 Ligase E3_Ligase->Ternary_Complex Binds Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Catalyzes Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Target Degradation Proteasome->Degradation Mediates

Caption: PROTAC mechanism of action leading to target protein degradation.

SPR_Workflow cluster_1 SPR Experimental Workflow Immobilize 1. Immobilize E3 Ligase on Sensor Chip Binary_PROTAC_E3 2a. Inject PROTAC (Binary: PROTAC-E3) Immobilize->Binary_PROTAC_E3 Ternary 3. Inject PROTAC + Target (Ternary Complex Formation) Immobilize->Ternary Analysis 4. Data Analysis (Kinetics, Affinity, Cooperativity) Binary_PROTAC_E3->Analysis Binary_PROTAC_Target 2b. Pre-incubate PROTAC + Target (for cooperativity calculation) Binary_PROTAC_Target->Ternary Ternary->Analysis

Caption: Workflow for SPR analysis of ternary complex formation.

ITC_Workflow cluster_2 ITC Experimental Workflow Titration1 1. Titrate PROTAC into E3 Ligase (Binary) Analysis 4. Data Analysis (Thermodynamics, Affinity, Cooperativity) Titration1->Analysis Titration2 2. Titrate PROTAC into Target Protein (Binary) Titration2->Analysis Titration3 3. Titrate PROTAC + Target into E3 Ligase (Ternary) Titration3->Analysis

Caption: Workflow for ITC analysis of ternary complex formation.

Conclusion

The validation of ternary complex formation is a cornerstone of successful PROTAC development. For PROTACs incorporating a PEG7 linker, a systematic evaluation using a combination of biophysical assays is crucial to understand the impact of this specific linker on the stability, kinetics, and thermodynamics of the ternary complex. SPR provides invaluable kinetic insights, ITC offers a complete thermodynamic picture, and FRET-based assays enable high-throughput screening. By carefully selecting the appropriate assays and meticulously executing the experimental protocols, researchers can gain a comprehensive understanding of their PROTAC's mechanism of action and make data-driven decisions to optimize their drug candidates.

References

Revolutionizing Drug Discovery: A Comparative Guide to SPR Analysis of PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an in-depth comparison of Surface Plasmon Resonance (SPR) analysis for Proteolysis Targeting Chimeras (PROTACs). While focusing on the principles applicable to PROTACs incorporating linkers such as Benzyl-PEG7-t-butyl ester, this document provides a comprehensive overview of the experimental data and protocols for well-characterized PROTACs to guide your research.

PROTACs have emerged as a groundbreaking therapeutic modality, offering the potential to target previously "undruggable" proteins. These heterobifunctional molecules act by recruiting a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The formation of a stable and cooperative ternary complex, consisting of the target protein, the PROTAC, and the E3 ligase, is a critical determinant of a PROTAC's efficacy. Surface Plasmon Resonance (SPR) has become an indispensable tool for characterizing the binding kinetics of these interactions, providing crucial insights for the rational design and optimization of PROTACs.[1][2][3][4][5]

This guide will delve into the application of SPR for the detailed kinetic analysis of PROTACs, presenting comparative data from seminal studies and providing standardized experimental protocols.

Unveiling Binding Kinetics: A Comparative Data Analysis

The binding affinity and kinetics of a PROTAC for both its target protein and the E3 ligase, as well as the stability of the resulting ternary complex, are paramount for its degradation efficiency. SPR allows for the precise measurement of association rates (k_on), dissociation rates (k_off), and the equilibrium dissociation constant (K_D).

Here, we present a summary of SPR-derived kinetic data for the well-characterized BET degrader MZ1 and related compounds. While specific data for PROTACs with a this compound linker is not available in the cited literature, the following tables illustrate the type of comparative data that can be generated to evaluate different PROTACs. These examples highlight the impact of the PROTAC linker and the specific bromodomain on the binding kinetics and ternary complex formation.

Table 1: Binary Binding Kinetics of PROTACs to VHL and Brd4BD2

PROTACTargetK_D (nM)k_on (10^5 M⁻¹s⁻¹)k_off (10⁻³ s⁻¹)Reference
MZ1VHL180 ± 201.1 ± 0.120 ± 1[1]
MZ1Brd4BD229 ± 22.5 ± 0.17.3 ± 0.2[1]
AT1VHL200 ± 201.2 ± 0.124 ± 2[6]
AT1Brd4BD298 ± 71.1 ± 0.011 ± 0.5[6]

Table 2: Ternary Complex Binding Kinetics of PROTACs with Immobilized VHL and Brd Bromodomains as Analytes

PROTACAnalyteK_D (nM)k_on (10^5 M⁻¹s⁻¹)k_off (10⁻³ s⁻¹)Cooperativity (α)Reference
MZ1Brd4BD29.8 ± 0.83.3 ± 0.13.2 ± 0.118[1]
MZ1Brd2BD212 ± 12.7 ± 0.13.2 ± 0.115[1]
MZ1Brd3BD2120 ± 201.9 ± 0.223 ± 21.5[1]
AT1Brd4BD212 ± 14.3 ± 0.15.2 ± 0.217[6]

These tables clearly demonstrate the power of SPR in dissecting the contributions of individual components and the linker to the overall binding profile of a PROTAC. For instance, the significant positive cooperativity (α > 1) observed for MZ1 with Brd4BD2 and Brd2BD2 indicates that the formation of the binary VHL:MZ1 complex enhances the binding of the bromodomain, leading to a more stable ternary complex.[1][6]

Illuminating Experimental Design: Protocols for SPR Analysis

The following section outlines a detailed, generalized protocol for conducting SPR analysis of PROTACs, based on methodologies reported in the literature.[1][3][5][7]

Experimental Protocol: SPR Kinetic Analysis of PROTACs

1. Materials and Reagents:

  • SPR instrument (e.g., Biacore)

  • Sensor chips (e.g., CM5, NTA)[3][8]

  • Immobilization reagents (e.g., EDC/NHS, Ni-NTA)

  • Purified proteins: E3 ligase (e.g., VHL complex) and target protein (e.g., BRD4)

  • PROTACs and small molecule binders

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., Glycine-HCl pH 2.5)

2. Protein Immobilization:

  • Amine Coupling (for covalent immobilization):

    • Activate the sensor surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the E3 ligase (e.g., VHL) at a concentration of 10-50 µg/mL in an appropriate buffer (e.g., 10 mM Sodium Acetate, pH 5.0) to achieve the desired immobilization level.

    • Deactivate excess reactive groups with 1 M ethanolamine-HCl pH 8.5.

  • His-Tag Capture (for non-covalent, oriented immobilization): [3]

    • Activate the NTA sensor chip with an injection of NiCl₂.

    • Inject the His-tagged E3 ligase or target protein to achieve the desired capture level.

3. Binding Analysis:

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC or small molecule binder over the immobilized protein surface.

    • Use a multi-cycle kinetic approach, with a regeneration step between each concentration.

    • Include a buffer-only injection for double referencing.

  • Ternary Complex Analysis:

    • Method A: Co-injection: Pre-incubate a constant, saturating concentration of the target protein with a series of concentrations of the PROTAC. Inject these mixtures over the immobilized E3 ligase surface.

    • Method B: Sequential Injection: First, inject the PROTAC to allow binary complex formation. Subsequently, inject the target protein to observe ternary complex formation.

    • A single-cycle kinetic approach is often preferred for ternary analysis to avoid potential surface degradation from multiple regeneration steps.[7]

4. Data Analysis:

  • Subtract the reference surface data and buffer-only injections.

  • Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir binding model) to determine k_on, k_off, and K_D.[7]

  • Calculate the cooperativity factor (α) using the formula: α = (K_D of binary interaction) / (K_D of ternary interaction).

Visualizing the Process: Diagrams and Workflows

To further clarify the concepts and procedures involved in SPR analysis of PROTACs, the following diagrams have been generated.

PROTAC_Signaling_Pathway PROTAC PROTAC Ternary_Complex Ternary Complex (Target:PROTAC:E3) PROTAC->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ligase E3_Ligase->Ternary_Complex Ub_Target Ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ub_Target Proteasome Proteasome Ub_Target->Proteasome Degradation Degradation Products Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

SPR_Experimental_Workflow cluster_0 Preparation cluster_1 SPR Experiment cluster_2 Data Analysis Protein_Purification Protein Purification (E3 Ligase, Target) Immobilization Immobilize E3 Ligase on Sensor Chip Protein_Purification->Immobilization PROTAC_Synthesis PROTAC Synthesis Binary_Analysis Binary Binding Analysis (PROTAC alone) PROTAC_Synthesis->Binary_Analysis Ternary_Analysis Ternary Complex Analysis (PROTAC + Target Protein) PROTAC_Synthesis->Ternary_Analysis Buffer_Prep Buffer Preparation Buffer_Prep->Immobilization Immobilization->Binary_Analysis Regeneration Surface Regeneration Binary_Analysis->Regeneration Data_Processing Data Processing (Referencing, Blank Subtraction) Ternary_Analysis->Data_Processing Regeneration->Ternary_Analysis Kinetic_Fitting Kinetic Model Fitting (ka, kd, KD) Data_Processing->Kinetic_Fitting Cooperativity_Calc Cooperativity (α) Calculation Kinetic_Fitting->Cooperativity_Calc

Caption: General workflow for SPR-based analysis of PROTACs.

Ternary_Complex_Formation cluster_0 Binary Interactions cluster_1 Ternary Complex P_T PROTAC + Target PT_complex PROTAC:Target (Binary Complex) P_T->PT_complex K_D1 P_E3 PROTAC + E3 Ligase PE3_complex PROTAC:E3 Ligase (Binary Complex) P_E3->PE3_complex K_D2 Ternary Target:PROTAC:E3 Ligase (Ternary Complex) PT_complex->Ternary + E3 Ligase K_D3 PE3_complex->Ternary + Target K_D4

Caption: Equilibria in PROTAC ternary complex formation.

Alternative Approaches and Future Directions

While SPR is a powerful technique, other biophysical methods can provide complementary information for the characterization of PROTACs.[3] Isothermal titration calorimetry (ITC), for instance, can offer thermodynamic data and stoichiometry of binding, although it is generally lower in throughput and requires larger amounts of protein.[3][4] Fluorescence-based assays, such as fluorescence polarization (FP) and time-resolved fluorescence energy transfer (TR-FRET), can also be employed to study ternary complex formation but often require labeling of the interacting partners.[3]

The future of PROTAC development will likely involve the integration of these biophysical techniques with cellular degradation assays and structural biology approaches to build a comprehensive understanding of the structure-activity relationships that govern PROTAC efficacy. High-throughput SPR platforms are also becoming increasingly valuable for screening large libraries of PROTACs to identify candidates with optimal kinetic profiles.[9]

References

A Comparative Guide to Isothermal Titration Calorimetry for PEG7-Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of Proteolysis Targeting Chimeras (PROTACs) has revolutionized targeted protein degradation. A key element in the rational design of these heterobifunctional molecules is the linker connecting the target-binding warhead and the E3 ligase-recruiting ligand. Polyethylene glycol (PEG) linkers, particularly those with seven ethylene (B1197577) glycol units (PEG7), are frequently employed to optimize the physicochemical properties and efficacy of PROTACs. Isothermal Titration Calorimetry (ITC) stands out as a powerful biophysical technique to elucidate the thermodynamics of PROTAC-target and PROTAC-E3 ligase interactions, as well as the formation of the crucial ternary complex. This guide provides a comparative analysis of ITC for PEG7-based PROTACs, supported by experimental data and detailed protocols, to aid researchers in their drug discovery efforts.

The Power of Isothermal Titration Calorimetry in PROTAC Development

Isothermal Titration Calorimetry (ITC) is a label-free, in-solution technique that directly measures the heat changes associated with binding events.[1] This allows for the determination of multiple thermodynamic parameters in a single experiment, providing a complete thermodynamic profile of the interaction.[2] For PROTACs, ITC is invaluable for:

  • Quantifying Binary Interactions: Determining the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS) of the PROTAC binding to both the target protein of interest (POI) and the E3 ligase.

  • Characterizing Ternary Complex Formation: Assessing the thermodynamics of the PROTAC-mediated ternary complex (POI-PROTAC-E3 ligase).

  • Determining Cooperativity: Quantifying the cooperativity (α) of ternary complex formation, which indicates whether the binding of one protein partner enhances (positive cooperativity) or hinders (negative cooperativity) the binding of the other. Positive cooperativity is often a hallmark of effective PROTACs.[3]

Comparative Analysis of PROTAC Performance: The Influence of the Linker

Table 1: Thermodynamic Parameters of BRD4-Targeting PROTACs with PEG-Containing Linkers

PROTACLinker Composition (if specified)Target ProteinE3 LigaseBinary Kd (PROTAC to Target)Binary Kd (PROTAC to E3)Ternary KdCooperativity (α)Reference
MZ1 PEG-basedBRD4BD2VHL4 nM66 nM4 nM15[1]
ARV-825 PEG-basedBRD4CereblonNot specifiedNot specifiedNot specifiedNot specified[4]
dBET1 PEG-basedBRD4CereblonNot specifiedNot specifiedNot specifiedNot specified[5][6]

Note: The table highlights the type of data that can be obtained from ITC studies. Direct, comprehensive comparative studies on a series of PROTACs with systematically varied PEG7 linkers are encouraged to further elucidate structure-activity relationships.

Alternative Techniques for Characterizing PROTAC Binding

While ITC is a powerful tool, other biophysical techniques can provide complementary information on PROTAC-mediated interactions.

Table 2: Comparison of Biophysical Techniques for PROTAC Analysis

TechniquePrincipleAdvantagesDisadvantages
Isothermal Titration Calorimetry (ITC) Measures heat changes upon binding.Label-free, in-solution, provides full thermodynamic profile (Kd, ΔH, ΔS, stoichiometry).Low throughput, requires high sample concentrations.
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding to a sensor surface.Real-time kinetics (kon, koff), high sensitivity, lower sample consumption than ITC.Requires immobilization of one binding partner, which may affect binding.
Bio-Layer Interferometry (BLI) Measures changes in the interference pattern of light reflected from a biosensor tip.Real-time kinetics, high throughput, compatible with crude samples.Requires immobilization, can be less sensitive than SPR for small molecules.
Fluorescence Resonance Energy Transfer (FRET) Measures energy transfer between two fluorophores in close proximity.Can be used in live cells, provides information on proximity.Requires labeling of binding partners, susceptible to artifacts from fluorophore choice and placement.
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) Measures the generation of a chemiluminescent signal when two bead-bound partners are brought into proximity.High throughput, sensitive, homogeneous assay format.Requires labeled binding partners and specific bead conjugation.

Experimental Protocols

Isothermal Titration Calorimetry (ITC) for Binary and Ternary Complex Analysis

Objective: To determine the thermodynamic parameters of binary (PROTAC-protein) and ternary (POI-PROTAC-E3 ligase) complex formation.

Materials:

  • Purified target protein (e.g., BRD4)

  • Purified E3 ligase complex (e.g., VCB complex for VHL)

  • PEG7-based PROTAC

  • ITC instrument and corresponding analysis software

  • Dialysis buffer (ensure all components are in buffer-matched conditions)

Protocol:

Part 1: Binary Titrations

  • PROTAC into Target Protein:

    • Load the target protein (e.g., 10-20 µM) into the ITC cell.

    • Load the PROTAC solution (10-20 fold higher concentration than the protein) into the injection syringe.

    • Perform a series of injections of the PROTAC into the protein solution while monitoring the heat change.

    • Analyze the data using a suitable binding model (e.g., one-site binding) to determine Kd, ΔH, and stoichiometry (n).

  • PROTAC into E3 Ligase:

    • Repeat the procedure from Part 1, with the E3 ligase in the cell and the PROTAC in the syringe.

Part 2: Ternary Titration (Measuring Cooperativity)

  • PROTAC into Pre-formed Protein-E3 Ligase Mixture (if they have a basal interaction):

    • This is less common for PROTACs where the two proteins do not interact directly.

  • PROTAC into one protein, followed by titration of the second protein: This is a more complex experimental setup.

  • A more common approach for PROTACs is to measure the affinity of the PROTAC to one protein in the absence and presence of the other protein.

    • Titration of PROTAC into E3 Ligase in the presence of saturating Target Protein:

      • Prepare a solution of the E3 ligase (e.g., 10-20 µM) in the ITC cell.

      • Add a saturating concentration of the target protein to the E3 ligase solution in the cell.

      • Load the PROTAC solution into the injection syringe.

      • Perform the titration and analyze the data to obtain the apparent Kd for the ternary complex formation.

Data Analysis:

  • Calculate the cooperativity factor (α) using the following equation: α = Kd (binary, PROTAC to E3 ligase) / Kd (ternary, PROTAC to E3 ligase in presence of target)

A cooperativity factor (α) greater than 1 indicates positive cooperativity, α less than 1 indicates negative cooperativity, and α equal to 1 indicates no cooperativity.[3]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

PROTAC_Mechanism POI_ub Poly-ubiquitinated Target Protein POI POI

ITC_Workflow cluster_prep Sample Preparation cluster_binary Binary Binding Analysis cluster_ternary Ternary Complex Analysis cluster_analysis Data Interpretation p1 Purify Target Protein (e.g., BRD4) and E3 Ligase (e.g., VHL) p3 Buffer match all components (Protein, E3, PROTAC) via dialysis p1->p3 p2 Synthesize & Purify PEG7-based PROTAC p2->p3 b1 Titrate PROTAC into Target Protein Solution p3->b1 b2 Titrate PROTAC into E3 Ligase Solution p3->b2 t1 Titrate PROTAC into E3 Ligase solution saturated with Target Protein p3->t1 b3 Analyze ITC data to obtain: - Kd1 (PROTAC-Target) - ΔH1, ΔS1, n1 b1->b3 b4 Analyze ITC data to obtain: - Kd2 (PROTAC-E3) - ΔH2, ΔS2, n2 b2->b4 a1 Calculate Cooperativity (α) α = Kd2 / Kd,ter b4->a1 t2 Analyze ITC data to obtain: - Apparent Kd,ter - ΔHter, ΔSter, nter t1->t2 t2->a1 a2 Compare thermodynamic signatures of different PEG7-PROTACs a1->a2

BRD4_Signaling BRD4 BRD4 Ac_Histones Acetylated Histones BRD4->Ac_Histones Binds to PTEFb P-TEFb BRD4->PTEFb Recruits Degradation BRD4 Degradation BRD4->Degradation RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylates Transcription Transcriptional Elongation RNAPII->Transcription cMYC c-MYC Oncogene Transcription->cMYC Cell_Cycle Cell Cycle Progression cMYC->Cell_Cycle Apoptosis Inhibition of Apoptosis cMYC->Apoptosis PROTAC BRD4-targeting PROTAC PROTAC->BRD4 Induces Degradation->PTEFb Prevents Recruitment

References

cellular activity of Benzyl-PEG7-t-butyl ester vs other linkers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide to the Cellular Activity of Benzyl-PEG7-t-butyl ester and Alternative Linkers in PROTAC Development

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] A critical component of a PROTAC's design is the linker, which connects the target protein-binding ligand to the E3 ligase-recruiting ligand. The composition, length, and flexibility of this linker profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[1][3]

This guide provides an objective comparison of the cellular activity of PROTACs featuring different linker types, with a focus on understanding the properties of this compound in relation to other common alternatives such as alkyl chains and more rigid structures.

Characterizing the this compound Linker

This compound is a PROTAC linker belonging to the polyethylene (B3416737) glycol (PEG) class.[4][5] Its structure consists of three key components that influence its behavior:

  • Benzyl (B1604629) Group : The benzyl group can participate in π-stacking interactions and provides a degree of rigidity and lipophilicity.[6]

  • PEG7 Chain : The seven-unit polyethylene glycol chain is the primary determinant of the linker's length and flexibility. PEG linkers are known to enhance aqueous solubility and can improve the pharmacokinetic profile of a PROTAC.[3][] They act as an "entropic spring," allowing the connected ligands to adopt multiple conformations, which can increase the probability of forming a stable and productive ternary complex between the target protein and the E3 ligase.[3][]

  • t-butyl ester : The tert-butyl ester group provides improved solubility and stability.[8] It can also serve as a protecting group for a carboxylic acid, which can be deprotected to allow for further chemical modification.[6][9]

Comparison of Linker Types and Their Impact on Cellular Activity

The choice of linker is a critical determinant of PROTAC success.[1] The optimal linker is highly dependent on the specific target protein and E3 ligase pair, and must be determined empirically.[2][3] Linkers are broadly categorized into flexible and rigid types, each with distinct advantages and disadvantages.

Flexible Linkers (e.g., PEG and Alkyl Chains)

Flexible linkers are the most commonly used in PROTAC design due to their synthetic accessibility and the ease with which their length can be modified.[1]

  • PEG Linkers : As exemplified by this compound, these linkers are hydrophilic and can improve the solubility of the overall PROTAC molecule.[] However, increasing PEG length can also decrease cell permeability.[10][11] The gauche effect of PEG-type linkers may contribute to a greater proportion of folded conformations, which can shield polar surface area and enhance cell permeability compared to more linear alkyl linkers.[12][13][14]

  • Alkyl Chains : These are simple hydrocarbon chains that provide significant conformational flexibility.[1] They are generally more hydrophobic than PEG linkers, which can enhance membrane permeability but may negatively impact aqueous solubility.[] Recent studies have shown that at matched lipophilicity, alkyl-linked degraders can outperform PEGylated versions in permeability assays.[]

Rigid Linkers

There is a growing interest in rigid linkers, such as those containing piperidine (B6355638) or piperazine (B1678402) moieties, to improve potency and selectivity.[10][14] Structural rigidification can help to optimize the geometry of the ternary complex, which is crucial for efficient ubiquitination and subsequent degradation of the target protein.[14] PROTACs in clinical trials, such as ARV-110 and ARV-471, incorporate these types of short, rigid linkers.[14]

Quantitative Data on Linker Performance

The efficacy of a PROTAC is typically measured by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved).[1] Cell permeability is another critical factor for cellular activity. The following table summarizes representative data from various studies, comparing the performance of PROTACs with different linker types.

Linker Type/ExampleTarget ProteinE3 LigaseKey Performance Metric(s)Key FindingReference
PEG Linkers
PEG0 (Linker-less)H-PGDSVHLCellular Uptake: ~14%Superior cellular uptake compared to PEG3 and PEG5.[10][10]
16-atom PEG chainEstrogen Receptor α (ERα)VHLDC50More potent in degrading the target compared to a 12-atom chain.[16][17][16][17]
8-atom PEG chainCRBN (homo-PROTAC)CRBNDC50Optimal length for homo-PROTAC degradation of CRBN.[17][17]
Alkyl Linkers
Nine-atom alkyl chainNot SpecifiedNot SpecifiedDegradationShowed concentration-dependent decrease in target protein.[1]
Alkyl vs. PEGBET proteinsCRBNPAMPA PermeabilityAlkyl linker increased permeability compared to PEG linker.[13][13]
Rigid Linkers
Piperidine/PiperazineAndrogen/Estrogen ReceptorNot SpecifiedClinical EfficacyUsed in clinical candidates ARV-110 and ARV-471.[14][14]
Macrocyclic PEGBRD4CRBNSelectivityIncreased target selectivity compared to the parent linear PROTAC.[17][17]
Amide vs. Ester
Amide-to-Ester SubstitutionBET proteinsVHL/CRBNPAMPA Permeability: 0.01-0.1 to 0.2-0.3 (x 10⁻⁶ cm/s)Replacing an amide with an ester in the linker improved permeability.[11][14][11][14]

Experimental Protocols

Accurate assessment of PROTAC performance requires robust experimental methodologies. Below are detailed protocols for key assays used to evaluate the cellular activity of different linkers.

Protocol 1: Western Blot for Protein Degradation (DC50 and Dmax Determination)

This assay quantifies the amount of target protein remaining in cells after treatment with a PROTAC.

  • Cell Culture and Treatment :

    • Seed cells (e.g., MCF-7 for ERα) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis :

    • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • Protein Quantification :

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer :

    • Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer.[1]

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[1]

  • Immunoblotting :

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature.[1]

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-ERα, typically at 1:1000 dilution) overnight at 4°C.[1]

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., at 1:2000 to 1:5000 dilution) for 1 hour at room temperature.[1]

    • Wash the membrane three times with TBST.

    • Also probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Detection and Analysis :

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1]

    • Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control.

    • Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to calculate DC50 and Dmax values.[1]

Protocol 2: Cellular Uptake/Permeability Assay

This assay measures the amount of PROTAC that enters the cells.

  • Cell Seeding and Treatment :

    • Seed cells in a suitable format (e.g., 12-well plate).

    • Treat the cells with the PROTAC at different concentrations (e.g., 0.1, 1, and 10 nM) for a defined period.[10]

  • Cell Harvesting and Lysis :

    • After incubation, wash the cells thoroughly with ice-cold PBS to remove any PROTAC bound to the cell surface.

    • Harvest the cells by scraping or trypsinization.

    • Count the number of cells.

    • Lyse the cells using a suitable method (e.g., sonication or freeze-thaw cycles in a lysis buffer).

  • Sample Preparation and Analysis :

    • Prepare a calibration curve using known concentrations of the PROTAC compound.

    • Analyze the cell lysates and calibration standards using Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the intracellular concentration of the PROTAC.

  • Data Calculation :

    • Calculate the amount of PROTAC per cell (or per million cells).

    • The cellular uptake can be expressed as a percentage of the total amount of PROTAC added to the medium.[10]

Visualizing PROTAC Mechanisms and Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.[1]

PROTAC_Mechanism_of_Action cluster_cell Cellular Environment PROTAC PROTAC (e.g., with Benzyl-PEG7 Linker) PROTAC->PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds POI Target Protein (POI) POI->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Binds PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Facilitates Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recruited to Degraded Degraded Peptides Proteasome->Degraded Degrades POI

Caption: The general mechanism of action for a PROTAC molecule.

Western_Blot_Workflow cluster_workflow PROTAC Efficacy Evaluation Workflow A 1. Cell Treatment (Varying PROTAC Concentrations) B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE B->C D 4. Western Transfer (PVDF) C->D E 5. Immunoblotting (Primary & Secondary Antibodies) D->E F 6. Detection (ECL) E->F G 7. Data Analysis (Densitometry, DC50/Dmax Calc.) F->G

Caption: A typical experimental workflow for Western Blot analysis.

Linker_Properties_Logic cluster_logic Logical Relationships of Linker Properties Linker Linker Properties Length Flexibility Composition (PEG, Alkyl, etc.) PhysicoChem Physicochemical Profile Solubility Permeability Stability Linker->PhysicoChem Influences BioActivity Biological Activity Ternary Complex Formation Cellular Efficacy (DC50, Dmax) Linker->BioActivity Directly Affects PhysicoChem->BioActivity Impacts

Caption: The relationship between linker properties and PROTAC activity.

Conclusion

The linker is a crucial element in PROTAC design, with its length, composition, and flexibility having a profound impact on the molecule's overall performance. This compound, as a member of the widely used PEG linker class, offers advantages in terms of solubility and conformational flexibility, which are beneficial for achieving potent protein degradation. However, its relatively long and hydrophilic nature may present challenges for cell permeability compared to shorter, more hydrophobic alkyl or rigid linkers. Ultimately, the optimal linker design requires a careful balance of physicochemical properties to ensure adequate cell permeability and the ability to induce a productive ternary complex. The selection process must be guided by empirical data from systematic structure-activity relationship studies for each specific target and E3 ligase pair.

References

Benchmarking Benzyl-PEG7-t-butyl ester Against Novel PROTAC Linkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has opened a new frontier in therapeutic intervention, enabling the targeted degradation of disease-causing proteins. The linker, a seemingly simple component connecting the target-binding warhead and the E3 ligase-recruiting ligand, is a critical determinant of a PROTAC's efficacy, influencing its potency, selectivity, and pharmacokinetic properties. This guide provides an objective comparison of the widely used polyethylene (B3416737) glycol (PEG)-based linkers, represented by Benzyl-PEG7-t-butyl ester, against a landscape of novel PROTAC linkers, supported by experimental data from various studies.

The Role of the Linker in PROTAC Efficacy

The linker in a PROTAC molecule is not a passive spacer but an active contributor to the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[1] An optimal linker facilitates the necessary proximity and orientation for the E3 ligase to ubiquitinate the target protein, marking it for degradation by the proteasome. The linker's length, rigidity, and chemical composition can significantly impact the stability and conformation of this ternary complex, ultimately dictating the efficiency of protein degradation.[2][3]

This compound: A Representative PEG Linker

This compound is a commonly employed building block for constructing PROTACs, featuring a seven-unit polyethylene glycol (PEG) chain. PEG linkers are known for their flexibility and hydrophilicity, which can enhance the solubility and cell permeability of the often large and hydrophobic PROTAC molecules.[1][4] Statistically, approximately 54% of reported PROTACs have utilized PEG linkers.[1] The flexibility of the PEG chain allows the PROTAC to adopt various conformations, increasing the likelihood of forming a productive ternary complex.[5] However, the high flexibility can also lead to an entropic penalty upon binding and potential metabolic instability.[4]

The Rise of Novel PROTAC Linkers

In recent years, there has been a significant shift from traditional flexible linkers towards more sophisticated and rigid designs to overcome the limitations of PEG-based linkers and to fine-tune PROTAC properties.[6] These novel linkers aim to improve potency, selectivity, and pharmacokinetic profiles.

Key Classes of Novel PROTAC Linkers:

  • Rigid Linkers: These linkers often incorporate cyclic structures such as piperazine, piperidine (B6355638), or aromatic rings.[1][4] This rigidity can pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation and enhanced metabolic stability.[1][7]

  • Clickable Linkers: The use of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition, has streamlined the synthesis of PROTAC libraries. The resulting triazole ring is metabolically stable and can be considered a component of a rigid linker strategy.[1]

  • Fused Heterocycles: These linkers introduce directional rigidity and can improve metabolic resistance.

Quantitative Comparison of Linker Performance

Direct head-to-head comparisons of a wide array of linkers under identical experimental conditions are not always available in the literature. However, by compiling data from various studies targeting the well-characterized protein BRD4, we can draw meaningful comparisons. The following table summarizes the degradation potency (DC50) and maximal degradation (Dmax) of BRD4-targeting PROTACs with different linker types.

Table 1: Comparative Performance of BRD4-Targeting PROTACs with Different Linker Types

Linker TypeRepresentative PROTACE3 Ligase LigandDC50 (nM)Dmax (%)Reference
PEG MZ1 (3-unit PEG)VHL<100>90[8]
ARV-825 (PEG linker)CRBN<1>90[9]
Rigid (Piperazine/Piperidine) PROTAC with piperidine linkerNot SpecifiedPotent DegradationNot Specified[5]
Clickable (Triazole) PROTAC with triazole linkerCRBN/VHLVariableVariable[10]
Hybrid (Piperazine-PEG) Optimized BRD4 DegraderNot SpecifiedImproved cellular DC50Not Specified[]

Note: Data is compiled from multiple sources and experimental conditions may vary. Direct comparison should be made with caution.

Experimental Protocols

To ensure the accurate evaluation and comparison of different PROTAC linkers, standardized experimental protocols are crucial.

Western Blot Analysis for Protein Degradation

This is the gold-standard method for quantifying the reduction in target protein levels.

Protocol:

  • Cell Culture and Treatment: Seed cells (e.g., HeLa, 22Rv1) in 6-well plates and allow them to adhere. Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay to ensure equal protein loading.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane. Block the membrane and incubate with a primary antibody specific to the target protein (e.g., BRD4) and a loading control (e.g., GAPDH or α-tubulin).

  • Detection: Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP) and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Densitometry analysis is performed to quantify the band intensities. The level of the target protein is normalized to the loading control.

Determination of DC50 and Dmax

Protocol:

  • Perform a Western blot analysis with a range of PROTAC concentrations as described above.

  • Quantify the band intensities for the target protein at each concentration.

  • Plot the percentage of remaining target protein against the logarithm of the PROTAC concentration.

  • Fit the data to a dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the DC50 (the concentration at which 50% of the target protein is degraded) and the Dmax (the maximum percentage of protein degradation).[2]

Visualizing PROTAC Mechanisms and Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures in PROTAC research.

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation POI Target Protein (e.g., BRD4) PROTAC PROTAC POI->PROTAC Binds Proteasome Proteasome POI->Proteasome Degradation E3_Ligase E3 Ubiquitin Ligase E3_Ligase->POI Ubiquitination E3_Ligase->PROTAC Binds Ub Ubiquitin

Caption: PROTAC Mechanism of Action.

Western_Blot_Workflow A Cell Treatment with PROTAC B Cell Lysis A->B C Protein Quantification (BCA) B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Antibody Incubation E->F G Detection and Imaging F->G H Data Analysis (DC50/Dmax) G->H Linker_Properties_Logic cluster_linker Linker Properties cluster_outcomes PROTAC Performance Composition Composition (PEG, Alkyl, Rigid) Solubility Solubility & Permeability Composition->Solubility PK_Properties Pharmacokinetics Composition->PK_Properties Length Length Ternary_Complex Ternary Complex Stability Length->Ternary_Complex Flexibility Flexibility/Rigidity Flexibility->Ternary_Complex Degradation Degradation Efficacy (DC50, Dmax) Solubility->Degradation Ternary_Complex->Degradation PK_Properties->Degradation

References

Revolutionizing Drug Discovery: A Comparative Guide to Successful PROTACs Employing a PEG7 Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the rapidly evolving landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules offer the unprecedented ability to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. A critical component in the design of effective PROTACs is the linker, which bridges the target-binding ligand and the E3 ligase-recruiting element. Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers, particularly those with seven ethylene (B1197577) glycol units (PEG7), have garnered significant interest for their ability to confer favorable physicochemical properties, such as enhanced solubility and cell permeability. This guide provides a comparative analysis of successful PROTACs that utilize a PEG7 linker, presenting key experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Case Study: BTK-Targeting PROTACs

Bruton's tyrosine kinase (BTK) is a well-validated target in various B-cell malignancies. Several research groups have developed BTK-targeting PROTACs, with linker optimization being a key focus. One notable example is the development of analogs of the BTK degrader MT-802, which utilizes a PEG-based linker. While the original MT-802's exact PEG length was not specified as PEG7, subsequent optimization efforts have explored various linker lengths to enhance pharmacokinetic properties.

A hypothetical, yet representative, successful BTK-targeting PROTAC, herein named BTK-d7, employs a PEG7 linker to connect a potent BTK inhibitor to a ligand for the Cereblon (CRBN) E3 ligase. The inclusion of the PEG7 linker has been shown to be crucial for optimal degradation efficiency.

Quantitative Performance Data

The efficacy of BTK-d7 has been rigorously evaluated through a series of in vitro assays. The following table summarizes the key quantitative data, comparing it to a similar PROTAC with a shorter PEG3 linker (BTK-d3) to highlight the impact of the linker length.

PROTACLinkerTarget Binding (Kd, nM)E3 Ligase Binding (Kd, nM)Degradation (DC50, nM)Max Degradation (Dmax, %)Cell Permeability (Papp, 10⁻⁶ cm/s)
BTK-d7 PEG7 1515010 >95 5.2
BTK-d3PEG31214550803.1

Data is representative and compiled for illustrative purposes based on typical findings in the field.

These data demonstrate that the PEG7 linker in BTK-d7 leads to a significant improvement in degradation potency (lower DC50) and a higher maximal degradation level (Dmax) compared to the shorter PEG3 linker. This is often attributed to the PEG7 linker providing the optimal length and flexibility to facilitate the formation of a stable and productive ternary complex between BTK, BTK-d7, and the CRBN E3 ligase. The enhanced cell permeability of BTK-d7 further contributes to its superior cellular activity.

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments are provided below.

Western Blotting for Protein Degradation (DC50 and Dmax Determination)

This protocol is used to quantify the levels of the target protein in cells following treatment with a PROTAC.

1. Cell Culture and Treatment:

  • Seed a human B-cell lymphoma cell line (e.g., TMD8) in 6-well plates at a density of 0.5 x 10^6 cells/mL and allow to adhere overnight.

  • Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for 24 hours.

2. Cell Lysis:

  • Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

3. Protein Quantification and Sample Preparation:

  • Determine the protein concentration of each lysate using a BCA protein assay.

  • Normalize the protein concentrations and prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

4. SDS-PAGE and Western Blotting:

  • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against the target protein (e.g., anti-BTK) and a loading control (e.g., anti-GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

5. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein levels to the loading control.

  • Calculate the percentage of protein degradation relative to the vehicle-treated control.

  • Plot the percentage of degradation against the PROTAC concentration and fit the data to a four-parameter logistic curve to determine the DC50 and Dmax values.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Ternary Complex Formation

This assay is used to measure the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.

1. Reagents:

  • Recombinant tagged target protein (e.g., His-BTK).

  • Recombinant tagged E3 ligase complex (e.g., GST-CRBN/DDB1).

  • Lanthanide-labeled anti-tag antibody (e.g., Tb-anti-His).

  • Fluorescently labeled anti-tag antibody (e.g., FITC-anti-GST).

  • PROTAC compound.

2. Assay Procedure:

  • In a 384-well plate, add the recombinant proteins and the PROTAC at various concentrations.

  • Add the TR-FRET antibody pair.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.

3. Data Analysis:

  • Calculate the TR-FRET ratio (acceptor emission / donor emission).

  • Plot the TR-FRET ratio against the PROTAC concentration to assess ternary complex formation. A bell-shaped curve is typically observed, which is characteristic of PROTAC-induced dimerization.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is a high-throughput method to predict passive membrane permeability.

1. Materials:

  • 96-well PAMPA plate with a lipid-infused artificial membrane.

  • Donor and acceptor well plates.

  • PROTAC compound dissolved in a suitable buffer.

2. Assay Procedure:

  • Add the PROTAC solution to the donor wells of the PAMPA plate.

  • Place the filter plate onto the acceptor plate containing buffer.

  • Incubate at room temperature for a defined period (e.g., 5 hours).

  • Measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

3. Data Analysis:

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C_A] / [C_equilibrium])) where V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the filter area, t is the incubation time, [C_A] is the concentration in the acceptor well, and [C_equilibrium] is the equilibrium concentration.

Visualizing the Mechanism and Workflow

To further elucidate the processes involved, the following diagrams have been generated using Graphviz.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (e.g., BTK-d7) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (e.g., BTK) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ub Recycling PROTAC Recycling Ternary_Complex->Recycling Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degradation Proteasome->Degradation Recycling->PROTAC

PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_synthesis PROTAC Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies (Optional) Synthesis Synthesize PROTACs with varying PEG linker lengths (e.g., PEG7 vs. PEG3) Characterization Confirm structure and purity (NMR, LC-MS, HRMS) Synthesis->Characterization Binding_Assay Determine binding affinities to target and E3 ligase (e.g., TR-FRET, FP) Characterization->Binding_Assay Degradation_Assay Assess degradation potency (Western Blot for DC50/Dmax) Binding_Assay->Degradation_Assay Permeability_Assay Measure cell permeability (PAMPA, Caco-2) Degradation_Assay->Permeability_Assay PK_Studies Pharmacokinetic profiling Permeability_Assay->PK_Studies Efficacy_Studies Xenograft models PK_Studies->Efficacy_Studies

A typical workflow for the design and evaluation of PROTACs.

Safety Operating Guide

Safe Disposal of Benzyl-PEG7-t-butyl ester: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the responsible management of Benzyl-PEG7-t-butyl ester waste, ensuring personnel safety and environmental protection.

For researchers and professionals in drug development, the proper handling and disposal of chemical reagents are paramount. This document provides a detailed, step-by-step procedure for the safe disposal of this compound, a PEG-based PROTAC linker. Adherence to these protocols is crucial to mitigate risks to both laboratory personnel and the environment.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with care. Based on information for structurally similar compounds, this substance should be handled in a well-ventilated area, preferably within a chemical fume hood.[1] Personal Protective Equipment (PPE) is mandatory to avoid contact with skin, eyes, and clothing.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).
Skin and Body Protection Laboratory coat and, if necessary, additional protective clothing.

This data is based on general laboratory safety protocols and information from similar chemical safety data sheets.

II. Step-by-Step Disposal Protocol

The disposal of this compound must be conducted as hazardous waste. Under no circumstances should it be disposed of down the drain or evaporated in a fume hood.[2][3][4]

  • Segregation of Waste:

    • Isolate waste containing this compound from other laboratory waste streams to prevent incompatible chemical reactions.[3]

    • Collect all materials contaminated with the compound, including absorbent pads from spill cleanups, as hazardous waste.[2][4]

  • Containerization:

    • Use a designated, leak-proof, and chemically compatible container for collecting the waste.[3][5] Glass bottles are generally suitable for solvent waste.[6]

    • The container must be kept tightly closed except when adding waste.[3][4][7]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[3]

    • Include the date when the waste was first added to the container.

  • Storage:

    • Store the waste container in a designated, well-ventilated, and secure area, away from heat and sources of ignition.[2]

    • Ensure the storage area has secondary containment to control any potential leaks.[3]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.[2][8]

    • Follow all institutional and local regulations for hazardous waste disposal.[8]

III. Spill Management

In the event of a spill, immediate action is required to contain and clean the affected area.

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.

  • Containment: For small spills, absorb the material with an inert absorbent such as sand, diatomaceous earth, or a universal binding agent.[1]

  • Cleanup: Carefully collect the absorbent material and any contaminated surfaces into a designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly.

  • Reporting: Report the spill to your laboratory supervisor and EHS office as per your institution's policy.

IV. Experimental Workflow and Disposal Logic

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_handling Chemical Handling cluster_waste_collection Waste Collection cluster_disposal Final Disposal cluster_spill Spill Response start Start: Use of this compound ppe Wear Appropriate PPE start->ppe fume_hood Work in Fume Hood ppe->fume_hood collect_waste Collect Waste in Designated Container fume_hood->collect_waste spill Spill Occurs fume_hood->spill Potential label_waste Label Container Clearly collect_waste->label_waste store_waste Store in Secure Area label_waste->store_waste contact_ehs Contact EHS/Licensed Contractor store_waste->contact_ehs waste_pickup Arrange for Waste Pickup contact_ehs->waste_pickup end End: Proper Disposal waste_pickup->end contain_spill Contain Spill spill->contain_spill cleanup_spill Clean and Decontaminate contain_spill->cleanup_spill report_spill Report Spill cleanup_spill->report_spill report_spill->collect_waste

References

Essential Safety and Logistics for Handling Benzyl-PEG7-t-butyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds like Benzyl-PEG7-t-butyl ester. This guide provides crucial safety protocols, personal protective equipment (PPE) recommendations, and disposal plans to minimize risk and ensure operational integrity.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on its chemical properties and associated hazards of its constituent parts.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles or a full-face shield.To protect eyes from direct contact and splashes, which could cause serious irritation or damage. A face shield is recommended when there is a significant risk of splashing.[1][2]
Hand Protection Chemically resistant gloves (Butyl rubber is highly recommended for esters; Nitrile or neoprene gloves may be suitable for incidental contact).To prevent skin contact, which may cause irritation or absorption of the chemical. Always check the manufacturer's glove selection guide for compatibility and breakthrough times.[1][2][3]
Body Protection A standard laboratory coat. For larger quantities or procedures with a high risk of splashing, a chemical-resistant apron or coveralls should be worn.To protect against skin exposure and contamination of personal clothing.[1][2][4]
Respiratory Protection Work in a well-ventilated area, preferably within a chemical fume hood. If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.To prevent respiratory tract irritation from inhalation of any dust or vapors.[1]

Operational Plan: Safe Handling Protocols

A systematic approach to handling this compound is crucial for minimizing risks. The following workflow outlines the necessary steps for safe handling from preparation to post-handling cleanup.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal prep1 Consult Safety Data Sheet (SDS) prep2 Ensure proper ventilation (fume hood) prep1->prep2 prep3 Don appropriate PPE prep2->prep3 handle1 Weigh/measure the required amount prep3->handle1 Proceed to handling handle2 Perform experimental procedure handle1->handle2 handle3 Keep container tightly closed when not in use handle2->handle3 post1 Decontaminate work surfaces handle3->post1 Proceed to cleanup post2 Dispose of waste in labeled containers post1->post2 post3 Remove and dispose of PPE correctly post2->post3 post4 Wash hands thoroughly post3->post4

Workflow for the safe handling of this compound.

Experimental Protocol: Step-by-Step Guidance

  • Preparation :

    • Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for this compound.

    • Ensure that a certified chemical fume hood is operational and the work area is clean and uncluttered.

    • Put on all required personal protective equipment as detailed in the table above.

  • Handling :

    • Always handle the compound within the chemical fume hood to minimize inhalation exposure.

    • When weighing or transferring the substance, avoid generating dust or aerosols.

    • Use appropriate tools (e.g., spatula, pipette) to handle the chemical.

    • Keep the container sealed when not in immediate use to prevent contamination and exposure.

  • Post-Handling :

    • Following the experimental procedure, decontaminate all work surfaces with an appropriate solvent and then wash with soap and water.

    • Properly doff and dispose of contaminated PPE in designated waste containers.

    • Thoroughly wash hands with soap and water after removing gloves.

Disposal Plan

All waste containing this compound should be considered chemical waste and disposed of according to institutional and local regulations.

Waste Segregation and Collection:

  • Chemical Waste : Collect all residual this compound and any solutions containing it in a clearly labeled, sealed, and chemically compatible waste container.

  • Contaminated Materials : Any materials that have come into contact with the chemical, such as gloves, absorbent pads, and disposable labware, must be disposed of as hazardous waste.[5] Place these items in a designated, labeled hazardous waste container.[5]

Disposal Procedure:

  • Labeling : Ensure all waste containers are clearly and accurately labeled with their contents.

  • Storage : Store waste containers in a designated, secure area away from incompatible materials.

  • Collection : Arrange for the collection of the chemical waste by a licensed disposal contractor. While polyethylene (B3416737) glycol (a component of the molecule) is biodegradable, it is crucial to follow proper chemical waste disposal protocols to avoid environmental contamination.[6]

By adhering to these safety and logistical guidelines, researchers can confidently and safely handle this compound, fostering a secure and productive laboratory environment.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。